6-(Hydroxymethyl)uracil
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRLPFSWSIONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176649 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22126-44-9 | |
| Record name | 6-(Hydroxymethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(HYDROXYMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of a Fifth and Sixth Base: A Technical Guide to 5-(Hydroxymethyl)uracil in Molecular Biology
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and molecular significance of 5-(Hydroxymethyl)uracil (5-hmU), a modified pyrimidine base that has emerged from the shadows of canonical DNA and RNA. Initially identified in the genomes of bacteriophages and dinoflagellates, 5-hmU is now recognized as a crucial player in mammalian epigenetics. This document will navigate the historical milestones of its discovery, elucidate the enzymatic pathways governing its synthesis and degradation, detail its multifaceted biological roles, and present the key analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this enigmatic molecule and its implications for cellular function, disease, and therapeutics.
Introduction: Beyond the Canonical Four
For decades, the central dogma of molecular biology was built upon the four canonical bases: adenine (A), guanine (G), cytosine (C), and thymine (T) in DNA, with uracil (U) replacing thymine in RNA. However, the discovery of modified bases has unveiled a more complex and nuanced layer of genetic and epigenetic regulation. Among these is 5-(Hydroxymethyl)uracil (5-hmU), a molecule that has transitioned from a virological curiosity to a key epigenetic marker in mammals.
This guide will first address a point of potential confusion. While this document focuses on 5-(Hydroxymethyl)uracil due to its profound biological significance, the similarly named 6-(Hydroxymethyl)uracil is primarily a synthetic derivative of 6-methyluracil and is not a known component of DNA or RNA. Its study is largely confined to synthetic organic chemistry.
The journey of 5-hmU from its initial discovery in bacteriophages to its current status as a focal point of epigenetic research is a testament to the evolving understanding of the dynamic nature of the genome.
A Historical Perspective: The Discovery of 5-hmU Across the Tree of Life
The story of 5-hmU is one of independent discoveries in disparate biological systems, each revealing a unique facet of its existence.
A Viral Signature: 5-hmU in Bacteriophages
The first identification of 5-hmU as a component of DNA occurred in the context of virology. Researchers studying bacteriophages, viruses that infect bacteria, made the remarkable discovery that some of these viruses had genomes containing unusual bases.
Specifically, in certain bacteriophages like the Bacillus subtilis phage SP8, thymine is completely replaced by 5-hmU.[1][2][3] This modification serves as a defense mechanism, protecting the phage DNA from degradation by the host bacterium's restriction enzymes, which are designed to recognize and cleave foreign DNA.[4] The incorporation of 5-hmU into the phage genome is a key strategy for overcoming host antiviral immunity.
An Abundant Anomaly: 5-hmU in Dinoflagellates
In the 1970s, a surprising discovery was made in a completely different branch of the tree of life: dinoflagellates. These unicellular eukaryotes were found to have a significant portion of their genomic thymine replaced by 5-hmU.[5][6] The abundance of 5-hmU in dinoflagellate genomes is exceptionally high, with some species having as much as 68% of their thymine substituted.[4][5]
For a long time, the function of this widespread modification in dinoflagellates remained a mystery. However, recent research has begun to shed light on its role. It is now understood that 5-hmU in dinoflagellates is involved in silencing transposable elements, thereby maintaining genome stability.[7][8] This discovery highlights a novel epigenetic role for 5-hmU in a eukaryotic lineage.
The Mammalian Epigenetic Landscape: 5-hmU as a New Player
The most recent and perhaps most impactful discovery regarding 5-hmU has been its identification in mammalian DNA.[9][10][11][12] Unlike in phages and dinoflagellates, 5-hmU is present in mammals at much lower levels. Its discovery in mammalian cells was a direct result of the burgeoning field of epigenetics and the study of the Ten-Eleven Translocation (TET) family of enzymes.
Initially, TET enzymes were identified as being responsible for the oxidation of 5-methylcytosine (5mC), a key epigenetic mark, to 5-hydroxymethylcytosine (5hmC).[13] Subsequent research revealed that TET enzymes can also oxidize thymine to produce 5-hmU.[14][15][16] This finding established 5-hmU as a new, albeit rare, modification in the mammalian epigenome and opened up new avenues of research into its function.
The Molecular Biology of 5-Hydroxymethyluracil
The biological significance of 5-hmU is intrinsically linked to the enzymatic pathways that control its formation and removal, as well as its impact on DNA structure and function.
Biosynthesis: The Role of TET Enzymes
In mammals, the primary route of 5-hmU formation is through the enzymatic oxidation of thymine by the TET family of dioxygenases (TET1, TET2, and TET3).[13][14][15][16] This reaction is dependent on Fe(II) and α-ketoglutarate as co-factors.
An alternative, though less common, pathway for 5-hmU formation is the deamination of 5-hydroxymethylcytosine (5hmC).[17] This process, however, is thought to contribute minimally to the overall steady-state levels of 5-hmU in mammalian cells.
Biological Functions: An Emerging Epigenetic Mark
The discovery of TET-mediated 5-hmU formation has led to the hypothesis that it functions as an epigenetic mark, similar to 5mC and 5hmC.[17][18][19] While its precise roles are still under investigation, several key functions are emerging:
-
Transcriptional Regulation: Studies have shown that the presence of 5-hmU in promoter regions can influence gene expression, in some cases enhancing transcription and in others inhibiting it, depending on the genomic context.[18][19]
-
Chromatin Remodeling: 5-hmU can affect the binding of chromatin-associated proteins, potentially influencing chromatin structure and accessibility.[15]
-
Genome Stability: In dinoflagellates, 5-hmU plays a crucial role in silencing transposable elements, thereby preventing their proliferation and maintaining the integrity of the genome.[7][8]
Degradation and Repair
Like other modified bases, 5-hmU can be removed from DNA through base excision repair (BER) pathways. The primary enzymes involved in the recognition and excision of 5-hmU are Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG).[17]
Analytical Methodologies for 5-Hydroxymethyluracil Detection
The study of 5-hmU has been greatly advanced by the development of sensitive and specific analytical techniques for its detection and quantification.
Quantitative Analysis
The following table summarizes the abundance of 5-hmU in the DNA of various organisms, as determined by quantitative methods.
| Organism/Tissue | Abundance of 5-hmU (relative to Thymine) | Reference(s) |
| Bacillus subtilis phage SP8 | 100% | [3] |
| Gyrodinium cohnii (Dinoflagellate) | ~37% | [6] |
| Mouse Embryonic Stem Cells | Low, but detectable | [14][15] |
| Various Mammalian Tissues | ~0.5 per 10^6 dN | [17] |
Key Experimental Protocols
A variety of methods have been developed to map the genomic location of 5-hmU. A common and effective technique involves selective chemical labeling followed by enrichment.
Protocol: Selective Labeling and Enrichment of 5-hmU
This protocol is based on the ability of β-glucosyltransferase (β-GT) to specifically transfer a modified glucose moiety to the hydroxyl group of 5-hmU.
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest.
-
DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
Selective Glucosylation:
-
Incubate the fragmented DNA with β-GT and a modified UDP-glucose analog (e.g., UDP-6-N3-glucose).
-
This reaction specifically attaches a glucose molecule with an azide group to the 5-hmU residues.
-
-
Biotinylation via Click Chemistry:
-
Perform a copper-catalyzed or copper-free click chemistry reaction to attach a biotin-alkyne conjugate to the azide group on the glucosylated 5-hmU.
-
-
Enrichment of 5-hmU-containing DNA:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
The high affinity of streptavidin for biotin will capture the DNA fragments containing 5-hmU.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound DNA.
-
Elute the enriched 5-hmU-containing DNA from the beads.
-
-
Downstream Analysis:
-
The enriched DNA can be used for downstream applications such as quantitative PCR (qPCR) to validate enrichment at specific loci or for high-throughput sequencing to map the genome-wide distribution of 5-hmU.
-
5-Hydroxymethyluracil in Disease and Future Perspectives
The involvement of TET enzymes in various diseases, including cancer, has implicated 5-hmU as a potential biomarker and therapeutic target. Dysregulation of TET activity can lead to altered levels of 5-hmU, which may contribute to the pathogenesis of these diseases.
The field of 5-hmU research is still in its early stages, and many questions remain. Future research will likely focus on:
-
Elucidating the precise molecular mechanisms by which 5-hmU regulates gene expression.
-
Identifying the full complement of proteins that interact with 5-hmU.
-
Exploring the diagnostic and prognostic potential of 5-hmU as a biomarker for various diseases.
-
Developing therapeutic strategies that target the pathways of 5-hmU metabolism.
The discovery and ongoing investigation of 5-(Hydroxymethyl)uracil have fundamentally expanded our understanding of the complexity and dynamism of the genome. As research continues to unravel the multifaceted roles of this enigmatic base, it is poised to become an increasingly important molecule in the fields of molecular biology, epigenetics, and medicine.
References
- 1. Biological Activity of 5-Hydroxymethyluracil and Its Deoxynucleoside in Noninfected and Phageinfected Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 5-hydroxymethyluracil and its deoxynucleoside in noninfected and phage-infected Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]
- 4. Distinctive Nuclear Features of Dinoflagellates with A Particular Focus on Histone and Histone-Replacement Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epigenie.com [epigenie.com]
- 15. Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08053K [pubs.rsc.org]
- 19. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Technical Guide to 6-(Hydroxymethyl)uracil
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 6-(Hydroxymethyl)uracil
This compound is a modified pyrimidine base belonging to the uracil family of compounds. While structurally similar to the canonical nucleobases that constitute DNA and RNA, the presence of a hydroxymethyl group at the 6-position imparts distinct chemical properties and biological relevance. Its primary significance in the field of drug development stems from its role as a major metabolite of Tipiracil, a critical component of the oral combination anticancer agent Lonsurf (trifluridine/tipiracil). Understanding the physicochemical properties, synthesis, and biological behavior of this compound is therefore paramount for researchers in oncology, pharmacology, and medicinal chemistry. This guide provides an in-depth technical overview of this important molecule.
Core Chemical and Physical Identity
A precise understanding of a molecule's identity is the foundation of all further research. This compound is identified by a unique CAS number and possesses a defined set of chemical properties.
Molecular Structure
The molecular structure consists of a pyrimidine-2,4(1H,3H)-dione core, which is the fundamental structure of uracil. A hydroxymethyl (-CH₂OH) group is substituted at the C6 position of this ring.
Physicochemical Properties
The key identifiers and computed properties for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 22126-44-9 | [1][2][3][4] |
| IUPAC Name | 6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | [1][4] |
| Molecular Formula | C₅H₆N₂O₃ | [1][2][3][4] |
| Molecular Weight | 142.11 g/mol | [1][2][3][4] |
| Canonical SMILES | C1=C(NC(=O)NC1=O)CO | [4][5] |
| InChI Key | JVZRLPFSWSIONO-UHFFFAOYSA-N | [4][5] |
Synthesis and Experimental Protocols
The preparation of this compound is crucial for generating reference standards for metabolic studies and for use as a starting material in further chemical synthesis. A reliable and well-documented method involves a two-step process starting from the commercially available 6-methyluracil.[2]
Synthesis Workflow Overview
The synthesis proceeds via the oxidation of 6-methyluracil to an aldehyde intermediate (orotaldehyde), followed by the selective reduction of the aldehyde to the corresponding primary alcohol.
References
Spectroscopic data (NMR, IR, Mass Spec) of 6-(Hydroxymethyl)uracil.
An In-depth Spectroscopic Guide to 6-(Hydroxymethyl)uracil
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a derivative of uracil, one of the four primary nucleobases in RNA. The introduction of a hydroxymethyl group at the C6 position significantly alters the molecule's electronic and structural properties, making it a compound of interest for researchers in medicinal chemistry and drug development. Its structural similarity to natural nucleobases allows it to potentially interact with biological systems, including enzymes and nucleic acids.
Accurate structural elucidation and confirmation are paramount in the development and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this process. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Drawing upon foundational spectroscopic principles and data from analogous structures, we will predict, interpret, and explain the key spectral features. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of uracil derivatives.
Molecular Structure and Key Features
Understanding the molecule's structure is the foundation for interpreting its spectroscopic output. This compound possesses several key functional groups that will give rise to characteristic signals: a pyrimidine ring, two amide groups (a cyclic diamide or lactam system), a vinyl proton, a primary alcohol, and exchangeable amine and hydroxyl protons.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will account for all unique hydrogen atoms in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its hygroscopic nature allows for the observation of exchangeable protons (N-H and O-H), which would otherwise be lost in solvents like D₂O.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N1-H | ~11.2 | Broad Singlet | 1H | Amide proton, deshielded by adjacent C=O and ring electronics. Similar to uracil.[1] |
| N3-H | ~11.0 | Broad Singlet | 1H | Amide proton, deshielded by two adjacent C=O groups. Similar to uracil.[1] |
| C5-H | ~5.6 | Singlet | 1H | Vinyl proton on an electron-deficient ring, adjacent to C=O. Similar position to C5-H in 6-methyluracil.[2] |
| C7-OH | ~5.2 | Triplet (or Broad s) | 1H | Alcohol proton, position is solvent/concentration dependent. Expected to couple to CH₂ protons. |
| C7-H ₂ | ~4.2 | Doublet (or Singlet) | 2H | Methylene protons adjacent to an oxygen and the C6 of the ring. Deshielded. Will be a doublet if coupled to OH. |
Expertise & Causality:
-
N-H Protons: The two N-H protons are predicted to be significantly downfield (>10 ppm) due to the strong deshielding effect of the adjacent carbonyl groups and their acidic nature. Their signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
C5-H Proton: This lone vinyl proton is attached to an sp² carbon and is part of a conjugated system. Its chemical shift around 5.6 ppm is characteristic of such an environment, as seen in related uracil structures.[2] It is expected to be a sharp singlet as there are no adjacent protons within three bonds to couple with.
-
Hydroxymethyl Protons (CH₂ and OH): The methylene (CH₂) protons are diastereotopic and adjacent to a stereocenter, but in this achiral molecule, they are chemically equivalent. They are attached to a carbon bonded to both an electronegative oxygen and the electron-withdrawing pyrimidine ring, shifting them downfield to ~4.2 ppm. In a dry aprotic solvent like DMSO-d₆, coupling between the hydroxyl proton and the adjacent methylene protons is often observed. This would result in the OH signal appearing as a triplet and the CH₂ signal as a doublet (J ≈ 5-6 Hz). In the presence of trace acid or water, this coupling can be lost due to rapid exchange, causing both signals to collapse into broad singlets.
Diagram: Proton Environments in this compound
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C 2 | ~152 | Carbonyl carbon adjacent to two nitrogen atoms. Typical for C2 in uracil.[3] |
| C 4 | ~164 | Carbonyl carbon in an α,β-unsaturated amide system. Typically the most downfield carbon.[3] |
| C 6 | ~155 | sp² carbon bonded to nitrogen and the hydroxymethyl group. |
| C 5 | ~102 | sp² carbon bonded to hydrogen. Shielded relative to other ring carbons. Similar to C5 in uracil.[4] |
| C 7 (-CH₂OH) | ~58 | sp³ carbon bonded to an electronegative oxygen atom. |
Expertise & Causality:
-
Carbonyl Carbons (C2, C4): These carbons are in a highly deshielded environment due to the double bond to oxygen and their position within the amide functional groups. They consistently appear at the downfield end of the spectrum (>150 ppm). C4 is predicted to be further downfield than C2 due to conjugation with the C5-C6 double bond.
-
Olefinic Carbons (C5, C6): C6 is significantly deshielded compared to C5 because it is bonded to an electronegative nitrogen atom. C5, bonded only to carbon and hydrogen, appears much further upfield, consistent with values for uracil itself.[3][4]
-
Aliphatic Carbon (C7): The C7 carbon of the hydroxymethyl group is the only sp³-hybridized carbon and is therefore the most shielded (furthest upfield). Its attachment to an oxygen atom shifts it downfield relative to a simple methyl group, to around 58 ppm.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of high-purity DMSO-d₆. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in ¹H NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3400 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-CH₂OH) |
| 3200 - 3000 | N-H Stretch | Strong, Broad | Amide (-NH) |
| 3100 - 3000 | C-H Stretch (sp²) | Medium | Vinyl (=C-H) |
| 1720 - 1680 | C=O Stretch | Very Strong, Sharp | Amide Carbonyls |
| 1650 - 1600 | C=C Stretch | Medium | Alkene |
| 1200 - 1000 | C-O Stretch | Strong | Primary Alcohol |
Expertise & Causality:
-
O-H and N-H Region: The region above 3000 cm⁻¹ will be dominated by a broad, strong absorption band resulting from the overlapping O-H (alcohol) and N-H (amide) stretching vibrations.[5] Hydrogen bonding in the solid state will cause significant broadening of these peaks.
-
C=O Region: The most intense and diagnostically useful peaks in the spectrum will be the carbonyl (C=O) stretches, expected between 1720 and 1680 cm⁻¹.[5] Uracil itself shows two distinct C=O bands. This feature is a definitive marker for the pyrimidine-2,4-dione core.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending and stretching vibrations (e.g., C-N, C-C, C-O stretches) that are unique to the molecule as a whole. The strong C-O stretch from the primary alcohol is expected to be prominent here.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. KBr is used as it is transparent to IR radiation in the typical analysis range.
-
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (C₅H₆N₂O₃), the exact mass is 142.0378 Da.[6]
Predicted Fragmentation (Electron Ionization - EI)
Under high-energy Electron Ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M•⁺), which then undergoes fragmentation. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.[7]
-
Molecular Ion (M•⁺): The peak corresponding to the intact radical cation is expected at m/z = 142. As the molecule contains two nitrogen atoms (an even number), the molecular weight is even, consistent with the Nitrogen Rule.[8]
-
Key Fragmentation Pathways:
-
Loss of Water (M - 18): A common fragmentation for alcohols is the loss of a water molecule, leading to a fragment at m/z = 124.
-
Loss of Hydroxymethyl Radical (M - 31): Cleavage of the C6-C7 bond can result in the loss of a •CH₂OH radical, yielding a stable ion at m/z = 111.
-
Ring Fragmentation: The uracil ring itself can fragment. A characteristic fragmentation of uracil involves a retro-Diels-Alder type reaction, though this is more complex in substituted uracils. Cleavage of the ring can lead to smaller fragments.[9]
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Identity |
|---|---|
| 142 | [M]•⁺ (Molecular Ion) |
| 124 | [M - H₂O]•⁺ |
| 111 | [M - •CH₂OH]⁺ |
| 69 | [C₃H₃NO]⁺ (Fragment from ring cleavage) |
Diagram: Predicted EI-MS Fragmentation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methyluracil(626-48-2) 1H NMR [m.chemicalbook.com]
- 3. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. whitman.edu [whitman.edu]
- 9. researchgate.net [researchgate.net]
Commercial suppliers of high-purity 6-(Hydroxymethyl)uracil for research.
A Researcher's Guide to Sourcing High-Purity 6-(Hydroxymethyl)uracil
Introduction: The Significance of this compound in Modern Research
This compound (6-hmU) is a modified pyrimidine nucleobase that has garnered significant interest within the scientific community. While structurally similar to the canonical DNA base thymine, the addition of a hydroxymethyl group at the 6-position imparts unique chemical properties that make it a valuable tool in diverse research areas. Primarily, 6-hmU serves as a critical research compound in studies of DNA damage and repair mechanisms. It is recognized as a model compound for thymine glycol, a common lesion resulting from oxidative stress on genetic material.[1] Understanding how cells recognize and repair such lesions is fundamental to fields like oncology, toxicology, and aging research.
Furthermore, derivatives of 6-hmU have been investigated for their potent and selective inhibitory effects on DNA replication in certain bacteria, opening avenues for novel antimicrobial strategies.[2] The integrity of experimental outcomes in these sensitive applications is directly contingent on the purity and quality of the 6-hmU used. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 6-hmU, ensuring the reliability and reproducibility of their work.
Section 1: The Imperative of Purity—Why Quality is Non-Negotiable
In any biochemical or cellular assay, the purity of a reagent is paramount. For this compound, contaminants can lead to a host of experimental artifacts, confounding data interpretation and compromising the validity of research findings.
Potential Pitfalls of Impurities:
-
Enzymatic Inhibition/Activation: Uncharacterized impurities may act as inhibitors or activators of enzymes involved in DNA repair pathways (e.g., DNA glycosylases), leading to erroneous measurements of enzyme kinetics.
-
Cellular Toxicity: Residual solvents, heavy metals, or synthesis byproducts can induce cytotoxic effects in cell-based assays, masking the true biological effects of 6-hmU.
-
Analytical Interference: Impurities can co-elute with analytes of interest in chromatographic methods like HPLC or interfere with detection in mass spectrometry, leading to inaccurate quantification.[3]
Therefore, sourcing 6-hmU with the highest possible purity, supported by comprehensive analytical documentation, is a critical first step in experimental design. A purity of ≥97% is often considered a minimum standard for research applications.[1]
Section 2: Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis is a self-validating document that provides a batch-specific quality report from the supplier. It is the single most important piece of documentation for verifying the quality of a chemical reagent. Researchers should never assume quality and must demand a detailed CoA for every lot purchased.
Key Parameters to Scrutinize on a 6-hmU CoA:
-
Purity (by HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[4][5] It separates the main compound from any impurities. The CoA should state the purity as a percentage, with values of 98% or higher being preferable.[6][7][8][9] A purity of 99.85% as determined by HPLC indicates a very high-quality product.[10]
-
Identity Confirmation (by NMR and/or MS):
-
Nuclear Magnetic Resonance (¹H NMR): This technique provides detailed information about the molecular structure, confirming the identity of the compound and the absence of structurally similar impurities. A statement like "Consistent with structure" is a positive indicator.[10]
-
Mass Spectrometry (MS): This method confirms the molecular weight of the compound. The CoA should report a mass that is consistent with the molecular weight of 6-hmU (142.11 g/mol ).[10]
-
-
Appearance: The physical state should be consistent, typically a white to off-white solid or powder.[6][8][10]
-
Water Content (by Karl Fischer): Excessive water content can affect the calculated concentration of stock solutions. A reported value, such as 0.24%, provides accuracy for solution preparation.[8][10]
Below is a diagram illustrating the logical workflow of a robust quality control process that a reputable supplier should follow.
Caption: Quality control workflow for this compound production.
Section 3: Commercial Suppliers—A Comparative Overview
Several reputable chemical suppliers provide this compound for research purposes. The choice of supplier often depends on the required purity, quantity, availability, and the level of documentation provided. Below is a comparative table of prominent suppliers.
| Supplier | Typical Purity | CAS Number | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 22126-44-9 | A well-established supplier with a broad portfolio of research chemicals. Often provides access to detailed CoAs and safety information. |
| Thermo Scientific Chemicals (Alfa Aesar) | 98% | 4433-40-3 | Known for a wide range of specialty chemicals. Their documentation often includes HPLC assay results and water content.[8][9] (Note: 6-hmU is often listed as 5-(Hydroxymethyl)uracil by this and other suppliers, which is an isomer. Researchers must ensure they are ordering the correct positional isomer, 6-hmU, CAS 22126-44-9). |
| ChemScene LLC | >98% | 22126-44-9 | A preferred partner listed by major distributors, indicating a focus on bioactive small molecules for research. |
| MySkinRecipes | 97% | 22126-44-9 | Lists the product specifically for biochemical research into DNA damage and repair.[1] |
| MedChemExpress | >99% | 4433-40-3 | Specializes in high-purity inhibitors and reagents for life science research. Provides detailed CoAs with HPLC and NMR data.[10] (Note: Isomer CAS listed). |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify the exact product specifications and CAS number (22126-44-9 for this compound) with the supplier before purchasing.
Section 4: Application Spotlight—Protocol for In Vitro Base Excision Repair (BER) Assay
To illustrate the practical use of high-purity 6-hmU, this section provides a generalized protocol for an in vitro assay to measure the activity of a DNA glycosylase that recognizes and excises an oxidative lesion, using 6-hmU as a stable analog or standard.
Objective: To determine the activity of a specific DNA glycosylase (e.g., SMUG1) on a DNA substrate containing a lesion analogous to 6-hmU.[11]
Methodology Rationale: This workflow relies on the precise quantification of the excised base (or a labeled analog). The purity of the 6-hmU standard is critical for generating an accurate standard curve for quantification.
Caption: Workflow for an in vitro DNA glycosylase activity assay.
Step-by-Step Protocol:
-
Preparation of 6-hmU Standard Curve:
-
Causality: An accurate standard curve is essential for absolute quantification of the reaction product.
-
Steps:
-
Accurately weigh a small amount of high-purity 6-hmU (≥99%).
-
Prepare a concentrated stock solution in an appropriate buffer (e.g., nuclease-free water).
-
Perform serial dilutions to create a range of standards (e.g., 0-100 pmol).
-
Analyze these standards using the same detection method as the experimental samples (e.g., HPLC) to generate a standard curve of signal vs. concentration.
-
-
-
Enzymatic Reaction:
-
Causality: This step mimics the biological process of base excision repair in a controlled environment.
-
Steps:
-
In a microcentrifuge tube, combine the reaction buffer, the DNA substrate containing the lesion, and nuclease-free water.
-
Initiate the reaction by adding a purified DNA glycosylase enzyme.
-
Incubate at the optimal temperature for the enzyme (typically 37°C) for a defined period.
-
-
-
Reaction Quenching and Product Analysis:
-
Causality: The reaction must be stopped precisely to measure the activity over the defined time. The products are then separated for quantification.
-
Steps:
-
Stop the reaction by adding a quenching solution (e.g., NaOH or by heat inactivation).
-
Separate the reaction products. For an excised base, this is typically done via reverse-phase HPLC.
-
Detect the excised base using UV absorbance or mass spectrometry.
-
Quantify the amount of product by comparing its signal to the 6-hmU standard curve.
-
-
Conclusion
The selection of high-purity this compound is a foundational step for any research involving DNA damage, repair, or epigenetic modification. By prioritizing suppliers who provide comprehensive, batch-specific Certificates of Analysis, researchers can mitigate experimental variability and ensure the integrity of their data. Scrutinizing purity by HPLC and identity by NMR or MS is not merely a procedural formality but a critical component of rigorous scientific practice. This diligence ensures that subsequent discoveries are built on a solid and reliable chemical foundation.
References
- 1. This compound [myskinrecipes.com]
- 2. 6 (p-Hydroxyphenylazo)-Uracil: a Reversible, Selective Inhibitor of the Replication of Deoxyribonucleic Acid of Staphylococcal Bacteriophage P11-M15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 6-Methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 5-(Hydroxymethyl)uracil, 98% | CymitQuimica [cymitquimica.com]
- 7. thermofisher.in [thermofisher.in]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 5-(Hydroxymethyl)uracil, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Genomic Uracil and Aberrant Profile of Demethylation Intermediates in Epigenetics and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling guidelines for 6-(Hydroxymethyl)uracil in the lab.
An In-Depth Technical Guide to the Safe Laboratory Handling and Application of 6-(Hydroxymethyl)uracil
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective use of this compound in a laboratory setting. Moving beyond a simple checklist of safety procedures, this document elucidates the causal reasoning behind handling protocols, grounded in the specific chemical properties and biological relevance of the compound. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and user safety.
Introduction: The Scientific Context of this compound
This compound (6-HOMU) is a pyrimidine derivative, structurally related to the nucleobases that form the building blocks of nucleic acids. Its primary significance in the research field lies in its role as a model compound and a biological marker for DNA damage.[1] Specifically, it serves as an analogue for thymine glycol, a common lesion resulting from oxidative damage to DNA.[1] Understanding the interaction of 6-HOMU with DNA repair enzymes and its effect on DNA transcription and replication is crucial for studies in oncology, toxicology, and epigenetics.[2][3] This guide will provide the necessary safety and handling protocols to enable rigorous and safe investigation of this important molecule.
Physicochemical and Toxicological Profile
A thorough understanding of the compound's intrinsic properties is the foundation of safe handling. The reactivity and toxicity of 6-HOMU dictate the necessary control measures.
Chemical and Physical Properties
The physical characteristics of 6-HOMU are essential for its proper storage and for anticipating its behavior in experimental setups. While some data is available for the 5-isomer, this table focuses on known properties for this compound.
| Property | Value | Source |
| Chemical Formula | C₅H₆N₂O₃ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| CAS Number | 22126-44-9 | [4] |
| Appearance | White Powder / Crystalline Solid | [5] |
| Melting Point | >300°C (decomposes) | [6] |
| Solubility | Poorly soluble in water. Soluble in DMSO and DMF. | [5][6][7] |
| pKa | 8.46 ± 0.10 (Predicted) | [6] |
Toxicology and Hazard Analysis
This compound is classified as a hazardous substance and requires careful handling to mitigate exposure risks.[5][8] The primary hazards are related to irritation and potential mutagenicity.
| Hazard Type | GHS Classification & Description | Source |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [8][9] |
| Acute Inhalation Toxicity | Category 4 (H332: Harmful if inhaled) | [8] |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | [8][9] |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | [8][9] |
| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | [8][9] |
| Mutagenicity | Limited evidence suggests potential for mutagenic effects. | [5] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [8][9] |
| Quantitative Data | TDLO (Oral, Rat): 50 mg/kg | [8] |
STOT SE: Specific Target Organ Toxicity, Single Exposure. TDLO: Lowest Published Toxic Dose.
The causality behind these classifications stems from the molecule's reactivity. As a pyrimidine analogue, it can potentially interfere with cellular processes involving nucleic acids. The irritant properties are common for fine organic powders which can cause mechanical and chemical irritation upon contact with moist tissues like skin, eyes, and the respiratory tract.
Core Directive: Laboratory Safety & Handling Protocols
The following protocols are based on a risk-minimization philosophy. The primary risks when handling solid 6-HOMU are inhalation of airborne particles and direct contact with skin and eyes.
Engineering Controls & Personal Protective Equipment (PPE)
The selection of controls and PPE is a direct response to the identified hazards.
-
Primary Engineering Control: Always handle solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[10] The airflow of the hood contains any generated aerosols away from the user's breathing zone.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[11] A face shield may be required for bulk handling or when there is a significant splash risk.
-
Hand Protection: Wear nitrile or other chemically impervious gloves.[10] Gloves must be inspected before use and changed immediately if contaminated. The principle of "double gloving" is recommended when handling higher quantities.
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities, a chemically resistant apron or suit should be considered.[10]
-
Respiratory Protection: If engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[5][10]
-
Safe Handling and Weighing Protocol
-
Preparation: Designate a specific area within the fume hood for handling 6-HOMU. Cover the work surface with absorbent, disposable bench paper.
-
Aliquotting: Avoid scooping directly from the primary stock bottle to prevent contamination. Use a clean spatula to transfer an approximate amount to a secondary weighing vessel (e.g., a glass vial or weighing boat).
-
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. If the balance is external, ensure the weighing vessel is securely capped before transfer.
-
Solution Preparation: Add solvent to the solid within the fume hood. The compound is poorly soluble in water but dissolves in organic solvents like DMSO and DMF.[6][7] Ensure the vessel is capped and mix gently to avoid aerosol generation.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, bench paper, weighing boat) in a designated hazardous waste container.[5]
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and completing work.[5]
Storage, Stability, and Disposal
Proper long-term management of the chemical is critical to maintain its integrity and prevent accidental release.
Storage and Stability
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Incompatibilities: Keep away from strong oxidizing agents.[5][11] Contact with strong oxidizers could lead to an exothermic reaction and degradation of the compound.
-
Stability: The compound is stable under recommended storage conditions.[11] Hazardous polymerization will not occur.[11]
Waste Disposal Workflow
Disposal must comply with all local, state, and federal regulations.[5] Never discharge 6-HOMU into the sewer system or the environment.[10]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Minor Spill (Solid):
-
Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood running).
-
Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled hazardous waste container.[5] Avoid dry sweeping which can generate dust.[5]
-
Clean the spill area with a damp cloth, and dispose of the cloth in the waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert emergency responders and the institutional safety office.[5]
-
Prevent entry into the area.
-
Exposure First Aid
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[8]
Application in Research: DNA Damage and Repair Assays
This compound is frequently used as a standard or a substrate in studies investigating DNA repair mechanisms, particularly base excision repair (BER).[12] The enzyme Single-strand-selective monofunctional uracil-DNA glycosylase (SMUG1) is known to efficiently recognize and remove 5-hydroxymethyluracil from DNA.[12][13]
A common experimental approach involves treating cells with a DNA-damaging agent and then quantifying the resulting lesions. 6-HOMU can be used to generate a standard curve in an ELISA-based assay or as a substrate in an in vitro enzyme activity assay.
Representative Experimental Protocol: Comet Assay for DNA Damage
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.[14] This protocol describes a general workflow to assess the protective effect of a test compound against DNA damage, where 6-HOMU could be used as a positive control for certain types of damage.
Objective: To quantify DNA strand breaks in cells following treatment with a genotoxic agent.
Materials:
-
Cultured cells (e.g., human lymphocytes, HeLa cells)
-
This compound solution in DMSO (for use as a potential control or test substance)
-
Genotoxic agent (e.g., H₂O₂, UV radiation)
-
Comet Assay Kit (containing low melting point agarose, lysis buffer, alkaline electrophoresis buffer, SYBR Green or similar DNA stain)
-
Microscope slides, electrophoresis tank, fluorescence microscope.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of a test compound or 6-HOMU for a specified duration.
-
Induce DNA damage by exposing cells to a genotoxic agent.
-
-
Cell Harvesting and Embedding:
-
Harvest cells via trypsinization and resuspend in ice-cold PBS at ~1x10⁵ cells/mL.
-
Mix the cell suspension with molten low melting point agarose (at ~37°C) at a 1:10 ratio (v/v).
-
Quickly pipette 75 µL of the mixture onto a coated microscope slide, cover with a coverslip, and solidify on a cold plate for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes. This step relaxes the supercoiled DNA and exposes strand breaks.
-
Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA (from damaged cells) will migrate away from the nucleoid, forming a "comet tail".[14]
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes.
-
Stain the DNA with a fluorescent dye like SYBR Green.
-
-
Visualization and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images of at least 50-100 cells per slide.
-
Use image analysis software to quantify the "Olive Tail Moment" or "% DNA in tail," which are proportional to the amount of DNA damage.[14]
-
References
- 1. Understanding Uracil Solubility in Organic Solvents-pharma ingredients [hbgxchemical.com]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Quantification of 6-(Hydroxymethyl)uracil in Human Urine via LC-MS/MS
A Validated Method for a Key Biomarker of Oxidative DNA Damage
Author: Senior Application Scientist, Advanced Bioanalytical Solutions
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 6-(Hydroxymethyl)uracil (also known as 5-Hydroxymethyluracil or 5-HMUra) in human urine. This compound is a significant biomarker of oxidative DNA damage, and its accurate measurement is crucial for studies in toxicology, clinical diagnostics, and drug development.[][2] This protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this polar analyte. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring high standards of accuracy, precision, and reliability.[3][4][5][6][7][8][9][10][11]
Introduction: The Significance of this compound
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to cellular damage, including modifications to DNA.[12] The oxidation of the thymine methyl group in DNA results in the formation of this compound.[2] This modified base can also arise from the deamination of 5-hydroxymethylcytosine, an epigenetic marker.[2] Upon repair of the damaged DNA, this compound is excised and excreted in urine.[] Therefore, its concentration in urine serves as a non-invasive biomarker to assess the extent of oxidative DNA damage and the efficacy of DNA repair mechanisms.[] Accurate and precise quantification of urinary this compound is invaluable for:
-
Drug Development: Assessing the genotoxic potential of new drug candidates.
-
Clinical Research: Investigating the role of oxidative stress in various pathologies.
-
Nutraceutical and Antioxidant Studies: Evaluating the efficacy of interventions aimed at mitigating oxidative damage.[13]
This guide provides a comprehensive protocol for its quantification, designed for researchers, scientists, and drug development professionals.
Method Overview: The Analytical Strategy
The quantification of a small, polar molecule like this compound from a complex biological matrix such as urine presents several analytical challenges, including matrix effects and achieving adequate retention in reversed-phase chromatography.[14] Our strategy is designed to overcome these hurdles through a systematic and validated workflow.
Logical Workflow Diagram
Caption: High-level workflow for this compound quantification.
Experimental Protocols
Reagents and Materials
-
Analytes: this compound (Sigma-Aldrich or equivalent)
-
Internal Standard: [¹³C,¹⁵N₂]-Uracil (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)
-
Urine: Pooled human urine for calibration standards and quality controls
Sample Handling and Stability
Proper sample handling is critical for accurate results. Urine samples should be collected in sterile containers and stored at -80°C until analysis to ensure the stability of this compound.[3] Avoid repeated freeze-thaw cycles. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[15]
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and [¹³C,¹⁵N₂]-Uracil in ultrapure water.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to create a series of working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the [¹³C,¹⁵N₂]-Uracil stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Curve and QCs: Spike appropriate volumes of the working standard solutions into pooled human urine to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations.
Solid Phase Extraction (SPE) Protocol
Causality: SPE is employed to remove salts and other interfering matrix components from the urine, which can cause ion suppression in the mass spectrometer, and to concentrate the analyte, thereby improving the limit of quantification.[14] A mixed-mode cation exchange sorbent is chosen for its ability to retain the polar, slightly basic this compound while allowing more non-polar interferences to be washed away.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.
-
Loading: To 500 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution. Vortex briefly and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation technique due to the high polarity of this compound. HILIC provides excellent retention and separation for such compounds, which are poorly retained on traditional C18 columns. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in a complex matrix.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290) |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 143.1 | 125.1 | 50 | 15 |
| This compound (Qualifier) | 143.1 | 97.1 | 50 | 25 |
| [¹³C,¹⁵N₂]-Uracil (IS) | 116.0 | 72.0 | 50 | 28 |
Note: The precursor ion for this compound is [M+H]⁺. The product ion at m/z 125.1 corresponds to the loss of water (-H₂O), and m/z 97.1 corresponds to the further loss of CO. The MRM transition for the surrogate IS, [¹³C,¹⁵N₂]-Uracil, is based on common fragmentation patterns.
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability.[5][6] This method should be validated in accordance with the principles laid out by the FDA and EMA.[3][4][8][9][10][11]
Validation Workflow Diagram
Caption: Key parameters for comprehensive method validation.
Table 3: Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank urine samples. |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal value for QCs (±20% for LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% for QCs (20% for LLOQ). |
| Matrix Effect | The CV of the IS-normalized matrix factor across different lots of urine should be ≤15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte concentrations in stability samples (bench-top, freeze-thaw, long-term) should be within ±15% of the nominal concentration. |
| Surrogate IS | Demonstrate parallelism between the calibration curve of the analyte in the surrogate matrix (e.g., water) and the standard addition curve in the authentic matrix (urine). The slopes should not differ by more than 15%. This ensures the surrogate IS adequately compensates for matrix effects. |
Conclusion and Field-Proven Insights
This application note provides a comprehensive and scientifically sound LC-MS/MS method for the quantification of this compound in human urine. By leveraging a targeted SPE cleanup and a HILIC separation, this protocol achieves the sensitivity, selectivity, and robustness required for demanding research and regulated bioanalysis.
Expert Insights:
-
Internal Standard Choice: While a stable isotope-labeled version of the analyte is ideal, its commercial unavailability necessitates the use of a surrogate. [¹³C,¹⁵N₂]-Uracil is a logical choice due to its structural similarity and elution profile in HILIC. However, rigorous validation of parallelism is non-negotiable to ensure it accurately reflects the behavior of this compound.
-
HILIC Chromatography: HILIC separations can be sensitive to the water content of the mobile phase and sample diluent. Maintaining consistent reconstitution and mobile phase preparation is key to reproducible retention times and peak shapes.
-
Matrix Effects: Urine is a notoriously complex matrix. Even with effective SPE, monitoring for matrix effects across different patient populations or cohorts is crucial for ensuring data quality in large-scale studies.
By adhering to the detailed protocols and validation criteria outlined herein, researchers can confidently generate high-quality data on this important biomarker of oxidative stress, advancing our understanding of disease and the development of new therapeutics.
References
- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope.com [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Anionic derivatives of uracil: fragmentation and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Surrogate internal standard - Mass Spec Terms [msterms.org]
Application Note: A Robust GC-MS Method for the Quantitative Analysis of 6-(Hydroxymethyl)uracil in Biological Samples
Introduction: The Significance of 6-(Hydroxymethyl)uracil
This compound (HmU), an oxidation product of the thymine methyl group, is a significant form of DNA damage induced by oxidative stress.[1][2] Its presence in DNA is linked to mutagenesis and various pathological conditions. Beyond its role as a lesion, emerging evidence suggests HmU may also function as an epigenetic marker, adding another layer of complexity to its biological role.[3] Accurate and sensitive quantification of HmU in biological matrices is therefore crucial for researchers in toxicology, cancer biology, and epigenetics.
However, the analysis of HmU presents significant challenges. Its polar nature and low volatility make it unsuitable for direct analysis by gas chromatography (GC).[4] Furthermore, traditional sample preparation methods involving acid hydrolysis can lead to substantial degradation of the analyte, resulting in an underestimation of its true levels by up to an order of magnitude.[1][2]
This application note presents a detailed, validated protocol for the reliable quantification of HmU using Gas Chromatography-Mass Spectrometry (GC-MS). The method circumvents the pitfalls of acid hydrolysis by employing a gentle enzymatic digestion, followed by a robust silylation derivatization step to ensure the analyte is amenable to GC-MS analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data interpretation, grounded in established scientific principles.
Principle of the Method
The analytical strategy is designed to ensure maximum recovery of HmU and high sensitivity and selectivity during detection. The core of the method involves three critical stages:
-
DNA Extraction and Enzymatic Hydrolysis: High-purity DNA is first isolated from the biological sample. To avoid the degradation associated with acid hydrolysis, a cocktail of enzymes is used to gently digest the DNA backbone, releasing the constituent nucleobases, including HmU, in their native form.
-
Analyte Purification and Derivatization: The resulting DNA digest is purified to remove enzymatic residues and other interfering substances. Subsequently, the extracted analytes are chemically modified through silylation. This process replaces the active hydrogen atoms on the hydroxyl and amine groups of HmU with non-polar trimethylsilyl (TMS) groups.[4][5] This derivatization is essential as it significantly increases the volatility and thermal stability of HmU, making it suitable for GC analysis.[6]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the derivatized HmU from other components in the mixture based on its boiling point and interaction with the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for definitive identification, while the signal intensity allows for precise quantification.
Overall Experimental Workflow
The entire process, from sample acquisition to final data analysis, is outlined in the workflow diagram below.
Caption: A schematic of the complete analytical workflow.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound (HmU) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Nuclease P1
-
Alkaline Phosphatase
-
DNA Isolation Kit (e.g., Qiagen DNeasy)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Ultrapure water
-
Nitrogen gas, high purity
-
Standard GC autosampler vials with inserts
Instrumentation
| Component | Specification |
| Gas Chromatograph | Agilent 7890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent Triple Quadrupole MS[7] |
| Autosampler | Gerstel Cooled Injection System (CIS) or equivalent[7] |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[8] |
| Data System | Manufacturer's standard software for control and data acquisition |
Detailed Experimental Protocols
Protocol 1: DNA Isolation and Enzymatic Hydrolysis
Causality: Enzymatic hydrolysis is chosen over acid hydrolysis to prevent the chemical modification and subsequent loss of HmU, ensuring an accurate representation of its levels in the original DNA sample.[1][2]
-
Isolate DNA: Extract genomic DNA from tissue or cell samples using a commercial DNA isolation kit according to the manufacturer's protocol. The final DNA should be of high purity.
-
Quantify DNA: Measure the concentration and purity of the isolated DNA using a spectrophotometer.
-
Prepare Digestion Reaction: In a microcentrifuge tube, combine 10-20 µg of DNA with Nuclease P1 and the appropriate buffer.
-
First Incubation: Incubate the mixture at 37°C for 2 hours to digest the DNA into individual nucleotides.
-
Second Digestion: Add Alkaline Phosphatase and its corresponding buffer to the mixture.
-
Second Incubation: Incubate again at 37°C for 2 hours to dephosphorylate the nucleotides into nucleosides.
-
Dry Sample: Lyophilize the sample or use a nitrogen blowdown evaporator to dry the sample completely.[9] Complete dryness is critical for the subsequent derivatization step.[5][10]
Protocol 2: Silylation Derivatization
Causality: Silylation is a crucial step that replaces polar active hydrogens with a trimethylsilyl (TMS) group, rendering the HmU molecule volatile and thermally stable for GC analysis.[4][6] BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity.[6][11] The reaction must be performed under anhydrous conditions, as silylating reagents readily react with any water present, which would reduce derivatization efficiency.[4]
Caption: The chemical derivatization of HmU.
-
Prepare Reagents: Ensure the dried sample from Protocol 1 is completely free of moisture.
-
Add Derivatization Agents: To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal and Mix: Tightly cap the vial and vortex for 10-15 seconds to ensure the sample is fully dissolved in the reagents.[11]
-
Incubate: Place the vial in a heating block or oven at 60°C for 60 minutes to drive the reaction to completion.[11][12]
-
Cool Down: After incubation, allow the vial to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC autosampler vial with a micro-insert for analysis. The sample is now ready for injection.
GC-MS Instrumental Parameters
Causality: The selected parameters are optimized for the separation and detection of the derivatized HmU. A non-polar DB-5ms column is suitable for separating a wide range of derivatized metabolites. The temperature program is designed to ensure that the derivatized HmU elutes as a sharp, symmetrical peak. Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial 80°C, hold for 2 min |
| Ramp to 280°C at 10°C/min | |
| Hold at 280°C for 5 min | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis and Interpretation
Identification and Quantification
The derivatized this compound (Tris-TMS-HmU) is identified by its characteristic retention time and mass spectrum. For accurate quantification, an internal standard (e.g., ¹³C,¹⁵N-labeled HmU) should be subjected to the same preparation and analysis, and a calibration curve should be generated using standards of known concentrations.
Expected Mass Spectrum
The silylation of HmU adds three TMS groups, resulting in a derivative with a molecular weight of 358 g/mol . The Electron Ionization (EI) mass spectrum is expected to show a molecular ion ([M]⁺) at m/z 358. The most prominent feature in the mass spectra of TMS derivatives is often the loss of a methyl group ([M-15]⁺), which provides a highly characteristic and abundant ion for quantification.[13][14]
| Ion Description | Expected m/z | Role in Analysis |
| [M-15]⁺ (Loss of -CH₃) | 343 | Quantifier Ion (most abundant and specific) |
| [M]⁺ (Molecular Ion) | 358 | Qualifier Ion |
| [M-89]⁺ (Loss of -O-Si(CH₃)₂) | 269 | Qualifier Ion[13][14] |
| TMS Ion | 73 | Common fragment for silylated compounds |
The ion at m/z 343 is typically the most stable and abundant fragment and should be selected as the primary quantifier ion for SIM analysis to achieve the highest sensitivity and specificity.
Conclusion
The GC-MS method detailed in this application note provides a reliable and highly sensitive protocol for the quantification of this compound in biological samples. By integrating a non-destructive enzymatic hydrolysis with a robust silylation derivatization, this workflow overcomes common analytical challenges, ensuring high recovery and accurate measurement. This protocol serves as a valuable tool for researchers investigating the roles of oxidative DNA damage and epigenetic modifications in health and disease.
References
- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. organomation.com [organomation.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. marinelipids.ca [marinelipids.ca]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application and Protocol Guide: 6-(Hydroxymethyl)uracil as a Biomarker for Oxidative Stress
Introduction: The Significance of Measuring Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] The deleterious effects of oxidative stress are mediated, in large part, by damage to cellular macromolecules, including DNA. The measurement of oxidatively modified DNA bases and nucleosides serves as a crucial tool for assessing the extent of oxidative damage in vivo.[2][3] Among the various DNA damage products, 6-(Hydroxymethyl)uracil (6-HMU), a product of thymine oxidation, has emerged as a stable and reliable biomarker of oxidative stress.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-HMU as a biomarker, complete with detailed protocols for its quantification in biological samples.
Biochemical Formation of this compound
6-HMU is primarily formed in DNA through the oxidation of the methyl group of thymine by ROS, particularly the hydroxyl radical (•OH).[4] This process can occur endogenously as a result of normal metabolic activities or be induced by exposure to exogenous agents such as ionizing radiation. In addition to ROS-mediated formation, recent studies have revealed that 6-HMU can also be generated enzymatically through the action of Ten-eleven translocation (TET) enzymes, which can oxidize thymine to 6-HMU.[5] This dual origin highlights the complexity of 6-HMU biology, suggesting its potential role not only as a marker of DNA damage but also as an epigenetic modification. Once formed, 6-HMU can be excised from the DNA by specific DNA glycosylases as part of the base excision repair (BER) pathway and subsequently released into the bloodstream and excreted in the urine.[6] This urinary excretion provides a non-invasive means of assessing whole-body oxidative DNA damage.
Caption: Formation and excretion pathway of this compound (6-HMU).
Analytical Methodologies for 6-HMU Quantification
The accurate quantification of 6-HMU in biological matrices presents analytical challenges due to its low endogenous concentrations and the complexity of the sample matrix. The two most prominent and reliable techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
LC-MS/MS is often considered the gold standard due to its high sensitivity, specificity, and ability to analyze samples with minimal derivatization.
-
GC-MS is also a powerful technique but typically requires derivatization of the analyte to increase its volatility.[1][2] Care must be taken during sample preparation for GC-MS, as acid hydrolysis can lead to the degradation of 6-HMU.[2][4]
Experimental Workflow
The general workflow for the analysis of 6-HMU in biological samples involves sample collection and preparation, followed by instrumental analysis and data processing.
Caption: General experimental workflow for 6-HMU analysis.
Detailed Application Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of 6-HMU in human urine samples.
1. Materials and Reagents
-
This compound (6-HMU) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-6-HMU)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine collection containers
2. Sample Preparation
-
Urine Collection: Collect mid-stream urine samples in sterile containers and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add a known amount of the isotopically labeled internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the 6-HMU and internal standard with a stronger organic solvent containing a small percentage of acid.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for the separation of 6-HMU from isomers and matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray ionization (ESI), positive mode |
| MRM Transitions | Precursor ion (M+H)⁺ → Product ion(s) (To be optimized for specific instrument) |
| Collision Energy | Optimized for each transition |
4. Data Analysis and Quantification
-
Generate a calibration curve using the analytical standard of 6-HMU.
-
Quantify the concentration of 6-HMU in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to creatinine concentration to account for variations in urine dilution.
Typical Quantitative Data for 6-HMU in Human Urine
| Population | Mean 6-HMU Concentration (nmol/mmol creatinine) | Reference |
| Healthy Volunteers | 8.5 | [6] |
| Smokers | Significantly higher than non-smokers | [6] |
Protocol 2: Quantification of this compound in Tissue DNA by GC-MS
This protocol describes a method for the analysis of 6-HMU in DNA extracted from tissue samples. It is important to note that acid hydrolysis can lead to the degradation of 6-HMU, and therefore, careful optimization of the hydrolysis step is crucial.[2][4]
1. Materials and Reagents
-
This compound (6-HMU) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-6-HMU)
-
Formic acid (for hydrolysis)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS grade solvents (e.g., acetonitrile, pyridine)
2. Sample Preparation
-
DNA Extraction: Extract genomic DNA from tissue samples using a commercial kit according to the manufacturer's protocol.[7][8] Ensure high-quality DNA is obtained.
-
DNA Hydrolysis:
-
To a known amount of DNA (e.g., 50 µg), add the isotopically labeled internal standard.
-
Add formic acid to the DNA sample.
-
Heat the sample at a carefully controlled temperature (e.g., 140°C) for a specific duration (e.g., 30 minutes) to hydrolyze the DNA into its constituent bases. Note: This step requires optimization to maximize the release of 6-HMU while minimizing its degradation.[2]
-
-
Derivatization:
-
Evaporate the hydrolyzed sample to dryness.
-
Add the derivatization reagent and a catalyst (e.g., pyridine).
-
Heat the sample to facilitate the silylation of 6-HMU.[1]
-
3. GC-MS Instrumental Analysis
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | Capillary column suitable for the analysis of silylated compounds (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Oven Program | Optimized temperature gradient to separate the derivatized 6-HMU from other derivatized bases |
| Injector Temp. | 250°C |
| MS System | Mass spectrometer (e.g., single quadrupole or triple quadrupole) |
| Ionization Mode | Electron ionization (EI) or Negative Chemical Ionization (NCI) |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Specific m/z values for the derivatized 6-HMU and internal standard |
4. Data Analysis and Quantification
-
Generate a calibration curve using the derivatized analytical standard of 6-HMU.
-
Quantify the amount of 6-HMU in the DNA samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the results as the number of 6-HMU lesions per 10⁶ DNA bases.
Expected Levels of 6-HMU in Human Tissues
While specific quantitative data for 6-HMU across a wide range of human tissues is still being established, studies on the related modified base, 5-hydroxymethylcytosine (5-hmC), have shown tissue-specific distribution, with higher levels observed in the brain.[9][10] It is anticipated that 6-HMU levels will also exhibit tissue-specific variations.
Troubleshooting and Method Validation
Common Challenges and Solutions
-
Low Recovery of 6-HMU:
-
Cause: Degradation during acid hydrolysis (GC-MS), incomplete elution from SPE cartridges (LC-MS/MS).
-
Solution: Optimize hydrolysis conditions (time, temperature, acid concentration). For SPE, ensure the correct sorbent and elution solvent are used.
-
-
Matrix Effects in LC-MS/MS:
-
Cause: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 6-HMU.
-
Solution: Improve sample cleanup using more selective SPE or liquid-liquid extraction. Optimize the chromatographic separation to resolve 6-HMU from interfering compounds.
-
-
Contamination:
-
Cause: Introduction of exogenous oxidizing agents during sample preparation can artificially generate 6-HMU.
-
Solution: Use high-purity reagents and solvents. Take precautions to minimize exposure of samples to air and light.
-
Method Validation
A rigorous validation of the analytical method is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The range over which the assay response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This compound is a valuable biomarker for assessing oxidative DNA damage. The detailed protocols provided in this application note for both LC-MS/MS and GC-MS analysis offer robust and reliable methods for the quantification of 6-HMU in urine and tissue samples. By carefully following these procedures and implementing proper method validation, researchers can obtain high-quality data to advance our understanding of the role of oxidative stress in health and disease, and to support the development of novel therapeutic interventions.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. neb.com [neb.com]
- 8. Dna extraction kit (blood and tissue kit) | Sigma-Aldrich [sigmaaldrich.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to 5-(Hydroxymethyl)uracil in DNA Damage and Repair Studies
A Note on Nomenclature: The topic specified was 6-(Hydroxymethyl)uracil. However, the vast body of scientific literature on oxidative pyrimidine damage and its repair focuses on 5-(Hydroxymethyl)uracil (5-hmU) , an important oxidation product of thymine. This compound is not a commonly studied DNA lesion. Therefore, this guide has been expertly curated to focus on the scientifically prominent and biologically relevant isomer, 5-hmU, to provide maximum value and accuracy for researchers in the field.
I. Introduction: The Significance of 5-Hydroxymethyluracil (5-hmU) in Genomics
In the intricate landscape of DNA integrity, 5-hydroxymethyluracil (5-hmU) emerges as a critical modified base. It is not merely a random lesion but a significant player at the intersection of DNA damage, repair, and potentially, epigenetic regulation. 5-hmU is primarily formed in DNA through the oxidation of the methyl group of thymine, a process driven by reactive oxygen species (ROS) generated during normal metabolic activities or by exposure to ionizing radiation[1][2]. Its presence in the genome is a direct indicator of oxidative stress and the ongoing battle to maintain genetic fidelity[1].
The cellular response to 5-hmU is primarily orchestrated by the Base Excision Repair (BER) pathway. The key initiator of this process is the Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) [3][4]. SMUG1 recognizes and excises 5-hmU, along with other oxidized pyrimidines like 5-formyluracil and uracil itself, by cleaving the N-glycosidic bond that tethers the base to the deoxyribose sugar backbone[4][5]. This action creates an apurinic/apyrimidinic (AP) site, a lesion that is subsequently processed by downstream BER enzymes to restore the correct DNA sequence.
Understanding the dynamics of 5-hmU formation and repair is paramount for researchers in oncology, neurodegeneration, and aging. The accumulation of such lesions can lead to mutations and genomic instability, hallmarks of many diseases[6][7]. Therefore, 5-hmU serves as an invaluable tool and biomarker. By using synthetic DNA containing 5-hmU, scientists can dissect the mechanisms of DNA repair enzymes, screen for inhibitors of these pathways for therapeutic purposes, and develop sensitive assays to quantify oxidative DNA damage. This guide provides the foundational knowledge and detailed protocols to leverage 5-hmU in your research endeavors.
II. The SMUG1-Mediated Base Excision Repair Pathway for 5-hmU
The removal of 5-hmU is a classic example of the BER pathway's efficiency and specificity. The process is initiated by a DNA glycosylase, SMUG1, which scans the DNA for this specific type of damage.
Caption: The Base Excision Repair (BER) pathway for 5-hmU initiated by SMUG1.
Biochemical studies have shown that SMUG1 binds tightly to its product, the AP site, which can inhibit its turnover rate[8]. The activity of the next enzyme in the pathway, AP Endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site, can alleviate this product inhibition and stimulate the overall repair process[8][9]. This interplay is a key consideration for in vitro assay design.
III. Application I: Preparation of 5-hmU-Containing DNA Substrates
A prerequisite for studying DNA repair is the availability of high-quality, defined DNA substrates containing the lesion of interest. Solid-phase phosphoramidite chemistry is the standard method for synthesizing these custom oligonucleotides[10][11].
Protocol 1: Synthesis of a 5-hmU-Containing Oligonucleotide
This protocol outlines the general steps for incorporating a 5-hmU phosphoramidite building block into a DNA oligonucleotide using an automated DNA synthesizer.
Rationale: The use of a phosphoramidite version of the modified nucleoside allows for its direct incorporation during the standard, automated synthesis cycle. Protecting groups on the hydroxymethyl function and the phosphoramidite itself ensure that the correct chemical reactions occur at each step.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dG, dC, dT)
-
5-hmU phosphoramidite (commercially available)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping solutions (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
HPLC purification system
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired sequence, specifying the position for the 5-hmU phosphoramidite incorporation.
-
Synthesis Cycle (Iterative): The synthesis proceeds in the 3' to 5' direction. For each base addition, the following four steps are performed: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide bound to the solid support is removed. b. Coupling: The next phosphoramidite in the sequence (e.g., the 5-hmU phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Cleavage and Deprotection: After the final cycle, the CPG solid support is treated with concentrated ammonia to cleave the completed oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide solution is purified, typically by reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC), to isolate the full-length, 5-hmU-containing product.
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
IV. Application II: In Vitro DNA Glycosylase Activity Assays
The most direct application of 5-hmU-containing DNA is to measure the enzymatic activity of DNA glycosylases like SMUG1. The following protocol describes a standard gel-based assay to monitor the excision of 5-hmU.
Protocol 2: Measuring SMUG1 Glycosylase Activity on a 5-hmU Substrate
Rationale: This assay relies on the conversion of a full-length DNA substrate into a shorter product fragment upon enzymatic action. The SMUG1 glycosylase removes the 5-hmU base, creating an AP site. This AP site is labile and can be cleaved by subsequent treatment with heat and alkali (e.g., NaOH), resulting in strand scission. The smaller, cleaved product can be resolved from the larger, uncleaved substrate by denaturing polyacrylamide gel electrophoresis (PAGE).
Caption: Workflow for a gel-based in vitro DNA glycosylase activity assay.
Materials:
-
Purified, 5'-end-labeled (e.g., fluorescent or radioactive) single-stranded or double-stranded oligonucleotide containing a single 5-hmU.
-
Purified recombinant SMUG1 enzyme.
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 100 mM NaOH, bromophenol blue, xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Gel running buffer (e.g., 1x TBE).
-
Imaging system (Phosphorimager for radioactivity, fluorescence scanner for fluorescent labels).
Reaction Parameters Summary
| Component | Stock Concentration | Final Concentration | Volume (for 20 µL rxn) |
| Reaction Buffer | 10x | 1x | 2 µL |
| 5-hmU DNA Substrate | 1 µM | 50 nM | 1 µL |
| SMUG1 Enzyme | 1 µM | 100 nM (example) | 2 µL |
| Nuclease-Free Water | - | - | 15 µL |
| Total Volume | 20 µL |
Methodology:
-
Reaction Assembly: On ice, assemble the reaction mixture in a microcentrifuge tube as detailed in the table above. Add the enzyme last to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes). Include a "no enzyme" control.
-
Reaction Termination & Cleavage: Stop the reaction by adding an equal volume (20 µL) of Stop/Loading Buffer. Heat the samples at 95°C for 5-10 minutes. This step simultaneously denatures the DNA for electrophoresis and induces cleavage at the AP site created by the glycosylase.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye markers have migrated sufficiently to resolve the substrate and product bands.
-
Visualization and Quantification: Visualize the gel using the appropriate imaging system. The substrate will appear as a higher molecular weight band, and the cleaved product as a lower molecular weight band. Quantify the intensity of the bands to calculate the percentage of substrate converted to product at each time point.
V. Application III: Probing Cellular DNA Repair Capacity
Beyond in vitro biochemistry, 5-hmU can be used to investigate DNA repair in a cellular context. The accumulation of 5-hmU in genomic DNA can serve as a biomarker for either increased oxidative stress or deficient BER.
Experimental Approaches:
-
SMUG1 Knockdown/Knockout: Depleting cells of SMUG1 using techniques like siRNA or CRISPR-Cas9 is expected to impair the repair of 5-hmU[4]. Researchers can then treat these cells with an oxidizing agent and quantify the levels of genomic 5-hmU using methods like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) or specific immunoassays. Ablation of SMUG1 has been shown to reduce cell proliferation and increase apoptosis, highlighting its importance in maintaining genome integrity[4].
-
Drug Screening: Cell lines can be treated with a library of small molecules followed by exposure to an oxidative challenge. The quantification of genomic 5-hmU can then be used as a readout to identify compounds that inhibit the BER pathway. Such inhibitors could be valuable as adjuvants in cancer therapy, sensitizing tumor cells to DNA-damaging agents.
-
Quantitative PCR (qPCR) Based Assays: A specialized qPCR method can quantify lesions at specific genomic loci. The principle relies on the fact that some DNA polymerases stall at lesions like AP sites (which would be formed from 5-hmU after glycosylase action)[12]. By comparing the amplification efficiency of a target sequence in damaged versus undamaged DNA, one can infer the lesion frequency.
VI. Conclusion
5-(Hydroxymethyl)uracil is a powerful tool for elucidating the fundamental mechanisms of DNA damage and repair. From the chemical synthesis of defined DNA substrates to sophisticated cellular assays, the applications of 5-hmU provide deep insights into the function of DNA glycosylases like SMUG1 and the broader BER pathway. The protocols and concepts outlined in this guide offer a robust framework for researchers to explore the impact of oxidative damage on genomic stability, with direct relevance to human health and disease.
VII. References
-
Wikipedia. SMUG1. --INVALID-LINK--
-
Pettersen, H.S., et al. (2011). Excision of uracil from DNA by hSMUG1 includes strand incision and processing. Nucleic Acids Research, 39(20), 8877–8886. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Vital Role of 5-Hydroxymethyluracil in DNA Repair Research. PharmaChem--INVALID-LINK--
-
Weaver, A. (2023). Understanding the role of UV-DDB in the SMUG1-mediated repair of oxidative DNA. D-Scholarship@Pitt. --INVALID-LINK--
-
Pettersen, H.S., et al. (2007). Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms. Nucleic Acids Research, 35(12), 3879–3892. --INVALID-LINK--
-
An, Q., et al. (2021). Ablation of SMUG1 Reduces Cell Viability and Increases UVC-Mediated Apoptosis in Hepatocarcinoma HepG2 Cells. International Journal of Molecular Sciences, 22(19), 10398. --INVALID-LINK--
-
Róna, G., et al. (2011). A one-step method for quantitative determination of uracil in DNA by real-time PCR. Nucleic Acids Research, 39(15), e101. --INVALID-LINK--
-
Federica, M., et al. (2021). DNA Glycosylases Define the Outcome of Endogenous Base Modifications. International Journal of Molecular Sciences, 22(16), 8966. --INVALID-LINK--
-
Róna, G., et al. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(20), e139. --INVALID-LINK--
-
Mészáros, G., et al. (2021). The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides. Molecules, 26(16), 4991. --INVALID-LINK--
-
Glemžaitė, M. (2021). Development and synthesis of oligonucleotide building blocks and conjugates for therapeutic applications. Karolinska Institutet. --INVALID-LINK--
-
Esteller, M. (2011). Epigenetic changes in cancer. The New England Journal of Medicine, 365(22), 2060-2061. --INVALID-LINK--
-
Yin, Y., et al. (2015). Hydroxymethyluracil modifications enhance the flexibility and hydrophilicity of double-stranded DNA. Nucleic Acids Research, 43(22), 10694–10701. --INVALID-LINK--
-
Krokan, H.E., et al. (2009). Uracil in DNA and its processing by different DNA glycosylases. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1517), 577-586. --INVALID-LINK--
-
SciTechDaily. (2024). Doctors Have Identified 6 Epigenetic Hallmarks of Cancer. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Hydroxymethyluracil modifications enhance the flexibility and hydrophilicity of double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMUG1 - Wikipedia [en.wikipedia.org]
- 4. Ablation of SMUG1 Reduces Cell Viability and Increases UVC-Mediated Apoptosis in Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epigenetic changes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Incorporation of 6-(Hydroxymethyl)uracil into Oligonucleotides
For: Researchers, scientists, and drug development professionals.
Abstract
The site-specific incorporation of modified nucleobases into oligonucleotides is a cornerstone of modern chemical biology, diagnostics, and therapeutic development. 6-(Hydroxymethyl)uracil (6-hmU), a modified pyrimidine base, is of significant interest for studying DNA-protein interactions, DNA damage and repair pathways, and epigenetic mechanisms.[1][2] This guide provides a comprehensive overview and detailed protocols for the two primary methodologies for incorporating 6-hmU into synthetic oligonucleotides: chemical synthesis via phosphoramidite chemistry and enzymatic incorporation using DNA polymerases. We offer in-depth, field-proven insights into the causality behind experimental choices, self-validating protocols, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific application.
Introduction: The Significance of this compound
This compound (6-hmU), also known as 5-Hydroxymethyluracil (5-hmU) in different numbering schemes, is a modified nucleobase found in the DNA of various organisms. It can arise from the oxidation of the 5-methyl group of thymine by ionizing radiation or reactive oxygen species, making it a marker of oxidative DNA damage.[1] Furthermore, it plays a role in epigenetic regulation as an intermediate in the demethylation of 5-methylcytosine.[1] The ability to place 6-hmU at a precise location within a DNA or RNA strand is critical for:
-
Studying DNA Repair: Oligonucleotides containing 6-hmU are essential substrates for investigating the activity and specificity of DNA glycosylases, such as SMUG1, which are involved in base excision repair.[3]
-
Investigating Epigenetics: Probing the influence of 6-hmU on gene expression, chromatin structure, and the binding of reader proteins.[2]
-
Developing Diagnostics and Therapeutics: Creating highly specific probes for detecting DNA damage or designing antisense oligonucleotides with unique properties.
This document details the two gold-standard approaches for achieving site-specific 6-hmU incorporation.
Part 1: Chemical Synthesis via Phosphoramidite Chemistry
Solid-phase phosphoramidite chemistry is the most robust and widely used method for synthesizing high-purity, custom oligonucleotides.[4][5][] The strategy relies on the sequential, cycle-by-cycle addition of protected nucleoside phosphoramidite monomers to a growing chain anchored to a solid support. To incorporate 6-hmU, a specialized phosphoramidite building block is required.
Core Principle: The 6-hmU Phosphoramidite Monomer
The key to success is the protection of the reactive functional groups to prevent unwanted side reactions during the synthesis cycles.[4] For a 6-hmU monomer, this involves:
-
5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl, which is removed at the start of each coupling cycle to allow chain elongation.
-
6-Hydroxymethyl Protection: The primary alcohol of the 6-hydroxymethyl group must be protected to prevent reactions with the phosphoramidite or other reagents. An acetyl (Ac) group is a common choice as it is stable during synthesis but can be removed under standard final deprotection conditions.[7]
-
3'-Phosphoramidite Group: A diisopropylamino group and a 2-cyanoethyl protecting group are attached to the 3'-phosphorus, making it the reactive moiety for coupling.
The resulting monomer is a stable compound that can be readily incorporated using a standard automated DNA synthesizer.
Experimental Workflow: Solid-Phase Synthesis
The following diagram outlines the complete workflow for synthesizing an oligonucleotide containing a site-specific 6-hmU modification.
Caption: Workflow for chemical synthesis of 6-hmU modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of a 6-hmU Oligonucleotide
This protocol assumes the use of a standard automated DNA synthesizer.
1. Pre-Synthesis Preparation: a. Dissolve the 6-hmU-CE phosphoramidite and standard A, G, C, T phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). b. Install the monomer vials on the designated ports of the synthesizer. c. Install a synthesis column with the appropriate solid support (e.g., CPG) for your desired sequence. d. Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed.
2. Automated Synthesis: a. Program the desired oligonucleotide sequence, specifying the position for the 6-hmU incorporation. b. Expert Insight: For the 6-hmU monomer, it is advisable to slightly extend the coupling time (e.g., from 30 seconds to 60-90 seconds) to ensure maximum coupling efficiency, as modified bases can sometimes exhibit slightly slower kinetics. c. Initiate the synthesis run. The synthesizer will automatically perform the iterative four-step cycle: i. Detritylation: Removal of the 5'-DMT group with trichloroacetic acid. ii. Coupling: Activation of the phosphoramidite and its reaction with the free 5'-hydroxyl group. iii. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants. iv. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
3. Cleavage and Deprotection: a. After synthesis, extrude the CPG support from the column into a screw-cap vial. b. Add 1.0 mL of a deprotection solution. The choice of solution is critical.[8] For oligonucleotides containing only standard bases and 6-hmU (with acetyl protection on the hydroxymethyl group), concentrated ammonium hydroxide (28-30%) is effective.[9] c. Incubate the vial at 55°C for 8-12 hours. This single step simultaneously cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the protecting groups from the nucleobases (including the acetyl group on 6-hmU).[10] d. Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
4. Purification and Quality Control: a. Purification: The crude product contains the full-length oligonucleotide as well as shorter, failed sequences. High-performance liquid chromatography (HPLC) is the recommended method for purification.[11][12][13]
- Reverse-Phase (RP-HPLC): Separates based on hydrophobicity. This is often performed "trityl-on" (if the final DMT group was not removed), as the lipophilic DMT group provides excellent separation of the full-length product from truncated sequences.[12][14] The collected fraction must then be detritylated with a mild acid (e.g., 80% acetic acid).[10]
- Anion-Exchange (IEX-HPLC): Separates based on the net negative charge of the phosphate backbone, providing excellent resolution for different lengths.[15] b. Analysis: Verify the identity and purity of the final product using mass spectrometry (MALDI-TOF or LC-ESI-MS) to confirm the correct mass corresponding to the 6-hmU-containing oligonucleotide.
Data Presentation: Synthesis Performance
| Parameter | Standard 20-mer Oligo | 20-mer with one 6-hmU | Rationale / Notes |
| Avg. Stepwise Coupling Efficiency | >99% | >98.5% | Modified phosphoramidites may have slightly lower coupling efficiency. Extending coupling time can mitigate this. |
| Overall Crude Yield (ODU) | 100-150 ODU (1 µmol scale) | 90-140 ODU (1 µmol scale) | Dependent on overall coupling efficiency. |
| Purity after HPLC | >95% | >95% | HPLC is essential to remove failure sequences and ensure high purity for downstream applications.[12] |
| Mass Verification (Expected vs. Actual) | ± 1 Da | ± 1 Da | Confirms successful incorporation of the 6-hmU base (+16 Da compared to Thymine). |
Part 2: Enzymatic Incorporation using DNA Polymerases
An alternative to chemical synthesis is the enzymatic incorporation of modified nucleotides using a DNA polymerase. This method is particularly useful for creating longer DNA strands or for applications where chemical synthesis is not feasible. The core principle involves a primer extension reaction on a DNA template.
Core Principle: 6-hmdUTP and Polymerase Selection
-
The Substrate: The polymerase requires the nucleoside in its triphosphate form: 6-(Hydroxymethyl)-2'-deoxyuridine-5'-triphosphate (6-hmdUTP) . This substrate can be synthesized chemically or obtained from commercial suppliers.[][17]
-
Polymerase Fidelity and Tolerance: Not all DNA polymerases can efficiently accept modified dNTPs. It is crucial to select an enzyme known for its broad substrate tolerance.[18][19] High-fidelity proofreading polymerases may be less efficient. Thermostable polymerases from Family B, such as Vent (exo-) or Pfu, are often good candidates for incorporating modified bases.[19][20][21]
Experimental Workflow: Primer Extension
The diagram below illustrates the process of site-specifically incorporating a single 6-hmU nucleotide using a primer extension reaction.
Caption: Workflow for enzymatic incorporation of 6-hmU via primer extension.
Protocol 2: Enzymatic Incorporation by Primer Extension
1. Primer and Template Design: a. Design a ssDNA template containing an Adenine (A) at the position where you wish to incorporate 6-hmU. b. Design a primer (often fluorescently or radioactively labeled for easy detection) that anneals to the template immediately upstream of the target incorporation site. c. Example:
- Template: 3'-...G C T A G A C G T...-5'
- Primer: 5'-...C G A T C-3'
- The polymerase will add 6-hmU opposite the bold 'A'.
2. Reaction Setup (20 µL total volume): a. In a PCR tube, combine:
- 10X Polymerase Buffer: 2 µL
- Template DNA (10 µM): 1 µL (Final: 0.5 µM)
- Primer (10 µM, 5'-labeled): 1 µL (Final: 0.5 µM)
- dNTP mix (10 mM each dATP, dCTP, dGTP): 0.4 µL (Final: 200 µM each)
- 6-hmdUTP (10 mM): 0.4 µL (Final: 200 µM)
- DNA Polymerase (e.g., Vent (exo-)): 1-2 units
- Nuclease-free water: to 20 µL b. Expert Insight: It is critical to omit dTTP from the reaction mix to ensure that only 6-hmdUTP is incorporated opposite adenine.
3. Thermocycling: a. Perform the reaction in a thermocycler:
- Initial Denaturation: 95°C for 2 minutes.
- Annealing: 60°C for 30 seconds.
- Extension: 72°C for 1-5 minutes (time depends on polymerase and desired product length). b. For a single incorporation event, one cycle is sufficient. If amplification is desired, multiple cycles can be performed.[19]
4. Analysis and Purification: a. Add an equal volume of 2X formamide loading buffer to stop the reaction. b. Denature the sample by heating at 95°C for 5 minutes. c. Analyze the product by running the sample on a denaturing polyacrylamide gel (dPAGE). d. Visualize the labeled product. A successful reaction will show a band corresponding to the primer extended by one or more nucleotides to the full length. e. The desired product band can be excised from the gel and eluted for use in downstream applications.
Comparative Analysis and Troubleshooting
| Feature | Chemical Synthesis (Phosphoramidite) | Enzymatic Incorporation (Primer Extension) |
| Scale | High (nmol to µmol and beyond) | Low (pmol to low nmol) |
| Sequence Flexibility | Complete control over any sequence | Dependent on template design; best for adding to 3' end |
| Product Length | Excellent for short to medium oligos (<100 bases) | Can produce very long DNA strands (>1000 bases) |
| Purity | High purity achievable with HPLC[13] | Can have incomplete extension products; requires gel purification |
| Cost | High initial cost for synthesizer and reagents | Lower initial cost, but modified dNTPs can be expensive |
| Labor | Highly automated | Manual, requires careful optimization |
Troubleshooting:
-
Low Coupling Efficiency (Chemical): Check for moisture in acetonitrile. Use fresh activator. Extend the coupling time for the 6-hmU monomer.
-
No/Low Incorporation (Enzymatic): Confirm the absence of dTTP. Try a different DNA polymerase known for modified base tolerance (e.g., Vent (exo-), KOD).[19][20] Optimize annealing temperature.
-
Impure Final Product (Both): Purification is not optional. Always perform HPLC or PAGE purification to ensure the quality of your modified oligonucleotide for reliable experimental results.[11][15]
Conclusion
The site-specific incorporation of this compound into oligonucleotides is readily achievable through both chemical and enzymatic methods. Chemical synthesis via phosphoramidite chemistry offers unparalleled control, purity, and scalability for producing custom-designed oligonucleotides. Enzymatic incorporation, while typically lower in yield, provides a valuable method for creating longer constructs and for specific biological assays. The choice between these methods should be guided by the specific requirements of the intended application, including the desired scale, sequence length, and available resources. Both approaches provide powerful tools for advancing research in epigenetics, DNA repair, and molecular diagnostics.
References
- 1. 5-hm dU Oligo Modifications from Gene Link [genelink.com]
- 2. researchgate.net [researchgate.net]
- 3. Anchored linear oligonucleotides: the effective tool for the real-time measurement of uracil DNA glycosylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. labcluster.com [labcluster.com]
- 12. waters.com [waters.com]
- 13. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 17. Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Culture Models for Studying the Effects of 6-(Hydroxymethyl)uracil
Introduction: Unraveling the Significance of 6-(Hydroxymethyl)uracil in Cellular Processes
This compound (6-HMU) is a modified pyrimidine base, structurally analogous to thymine, that has garnered significant interest in the fields of molecular biology, toxicology, and drug development. It is recognized as a biomarker for oxidative DNA damage, arising from the attack of reactive oxygen species (ROS) on the methyl group of thymine residues within the DNA strand[1]. This lesion, if not properly repaired, can disrupt normal cellular processes and contribute to mutagenesis, carcinogenesis, and aging. Understanding the cellular response to 6-HMU is therefore critical for elucidating the mechanisms of DNA damage and repair, and for assessing the genotoxic potential of various chemical agents and environmental stressors.
Beyond its role as a damage product, there is emerging evidence that 6-HMU and similar modified bases may also function as epigenetic marks, potentially influencing gene transcription[2][3]. The cellular machinery that recognizes and processes 6-HMU is primarily the Base Excision Repair (BER) pathway, a critical defense mechanism against small, non-helix-distorting base lesions[4][5][6]. The presence of such lesions can trigger a cascade of signaling events known as the DNA Damage Response (DDR), often involving the tumor suppressor protein p53, which can lead to cell cycle arrest, apoptosis, or senescence[7][8][9].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of 6-HMU using robust cell culture models. We will delve into the rationale for selecting appropriate cell lines and provide detailed, field-proven protocols for a suite of essential assays to characterize the cytotoxic, genotoxic, and cell cycle-altering effects of this important molecule.
Strategic Selection of In Vitro Models: The Foundation of Meaningful Data
The choice of a cell line is a critical determinant of the relevance and translatability of in vitro findings. The ideal cell model should possess well-characterized genetic backgrounds, particularly concerning DNA repair pathways and tumor suppressor status. Here, we recommend a multi-model approach to gain a comprehensive understanding of 6-HMU's effects.
-
U2OS (Human Osteosarcoma): This cell line is a workhorse in DNA damage research due to its robust and intact DNA repair pathways and wild-type p53 status[10][11][12][13]. Its large nucleus also facilitates imaging-based assays[14]. U2OS cells provide an excellent model to study the canonical DNA damage response to 6-HMU without the confounding effects of major repair deficiencies.
-
MCF-7 (Human Breast Adenocarcinoma): As a widely used cancer cell line in genotoxicity and cytotoxicity studies, MCF-7 offers a relevant model for assessing the potential anti-cancer or toxic effects of 6-HMU[15][16][17][18][19]. These cells are estrogen receptor-positive and have a functional p53 pathway, allowing for the investigation of hormone-dependent effects and p53-mediated responses.
-
AGS (Human Gastric Adenocarcinoma): This cell line is particularly well-suited for studying the effects of oxidative stress, a key factor in the formation of 6-HMU[20][21][22][23][24]. Research using AGS cells can provide insights into how 6-HMU affects cells under conditions of elevated ROS and how it might contribute to pathologies of the gastrointestinal tract.
Experimental Workflow for Assessing this compound Effects
A logical and systematic workflow is essential for a thorough investigation. The following diagram outlines a typical experimental progression, starting from basic cytotoxicity assessment to more detailed mechanistic studies.
Caption: Experimental workflow for studying 6-HMU.
Core Protocols for Cellular Analysis
The following protocols are designed to be self-validating systems, with clear steps and explanations for critical choices.
Assessment of Cell Viability and Cytotoxicity: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[14]. This assay is fundamental for determining the dose-response relationship of 6-HMU and calculating its IC50 (half-maximal inhibitory concentration).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 6-HMU in culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the 6-HMU dilutions. Include untreated control wells (medium only) and solvent control wells if applicable. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control) x 100
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay. |
| 6-HMU Concentrations | Logarithmic dilution series | Allows for the determination of a full dose-response curve and accurate IC50 calculation. |
| Incubation Time | 24, 48, 72 hours | Assesses both acute and chronic cytotoxicity. |
| MTT Incubation | 2-4 hours | Provides sufficient time for formazan formation without causing toxicity from the MTT reagent itself.[25] |
| Solubilizing Agent | DMSO / Acidified Isopropanol | Effectively dissolves the formazan crystals for accurate absorbance reading. |
Evaluation of Genotoxicity: The Comet Assay (Single-Cell Gel Electrophoresis)
Principle: The Comet Assay is a sensitive technique for detecting DNA damage, such as single- and double-strand breaks, in individual cells.[18] When lysed cells are subjected to electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[18] The alkaline version of the assay is most common as it detects both single and double-strand breaks.
Protocol:
-
Cell Preparation: Treat cells with sub-lethal concentrations of 6-HMU (determined from the MTT assay) for a defined period. Harvest the cells (e.g., by trypsinization for adherent cells) and resuspend in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix a small volume of the cell suspension (e.g., 30 µL) with molten low-melting point (LMP) agarose (e.g., 250 µL at 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide (CometSlide™ or similar).[7] Allow to solidify on ice for 10 minutes.
-
Cell Lysis: Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.[4][26] This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding (Alkaline Protocol): Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to just cover the slides. Allow the DNA to unwind for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25V for a 25cm tank) for 20-30 minutes.[7] This will draw the negatively charged, broken DNA fragments towards the anode.
-
Neutralization and Staining: After electrophoresis, gently wash the slides twice with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each. Dehydrate the slides in 70% ethanol for 5 minutes and allow them to air dry.[7] Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR® Green or propidium iodide) to each slide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.
Quantifying Apoptosis: The Annexin V/Propidium Iodide Assay
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[8][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment and Collection: Treat 1-5 x 10^5 cells with 6-HMU for the desired time. Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer (typically provided in commercial kits).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution.[15][17]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[15][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Investigating Cell Cycle Progression: Propidium Iodide Staining
Principle: The cell cycle is a tightly regulated process that can be arrested by the DNA Damage Response to allow for repair.[27][28] This assay uses propidium iodide (PI), which stoichiometrically binds to DNA, to quantify the DNA content of individual cells.[13] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[13]
Protocol:
-
Cell Preparation: Treat approximately 1 x 10^6 cells with 6-HMU. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to 1-5 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and fixes them. Fix for at least 30 minutes on ice or store at -20°C for several weeks.[16][29]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[29] RNase treatment is crucial to prevent PI from binding to double-stranded RNA.[13]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence of the PI. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Key Signaling Pathways in the Response to 6-HMU
The presence of 6-HMU in DNA is expected to activate canonical DNA damage response pathways. Understanding these pathways provides a deeper mechanistic insight into the cellular consequences of this lesion.
Base Excision Repair (BER) Pathway
BER is the primary repair mechanism for 6-HMU. The process involves a series of coordinated enzymatic steps to remove the damaged base and restore the correct DNA sequence.
Caption: The Base Excision Repair (BER) pathway for 6-HMU.
p53-Mediated DNA Damage Response
Upon detection of DNA damage, such as that repaired by BER, sensor proteins activate kinases like ATM and ATR. These kinases phosphorylate and stabilize the p53 tumor suppressor protein, leading to its accumulation and activation as a transcription factor.[7] Activated p53 can then induce the expression of genes that mediate cell cycle arrest (e.g., p21), apoptosis (e.g., BAX), or further enhance DNA repair.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Base excision repair - Wikipedia [en.wikipedia.org]
- 5. KEGG_BASE_EXCISION_REPAIR [gsea-msigdb.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying Suitable Reference Gene Candidates for Quantification of DNA Damage-Induced Cellular Responses in Human U2OS Cell Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA damage response of U2OS cells to low doses of gamma radiation delivered at very low dose rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New cell line models for studies of DNA damage repair - interview with Professor Minoru Takata [horizondiscovery.com]
- 15. A study of induced genotoxicity in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotoxic profiling of MCF-7 breast cancer cell line elucidates gene expression modifications underlying toxicity of the anticancer drug 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of H2O2 Treatment Combined With PI3K Inhibitor and MEK Inhibitor in AGS Cells: Oxidative Stress Outcomes in a Model of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. AGS Gastric Cells: Antioxidant Activity and Metabolic Effects of Phenolic Extracts from Different Monocultivar Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Norcantharidin-induced Apoptosis of AGS Human Gastric Cancer Cells Through Reactive Oxygen Species Production, and Caspase- and Mitochondria-dependent Signaling Pathways | Anticancer Research [ar.iiarjournals.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Base excision repair and its implications to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hydroxyurea Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DNA hypomethylation activates Cdk4/6 and Atr to induce DNA replication and cell cycle arrest to constrain liver outgrowth in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development of an in vitro model to study oxidative DNA damage in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-(Hydroxymethyl)uracil synthesis.
Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain a high-purity product.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation can be approached through several synthetic routes, with the most common being the two-step synthesis from 6-methyluracil and the direct hydroxymethylation of uracil. Both methods, while effective, present unique challenges that can lead to low yields and purification difficulties. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Route 1: Two-Step Synthesis from 6-Methyluracil
This common and effective method involves the oxidation of 6-methyluracil to 6-formyluracil (orotaldehyde), followed by the selective reduction of the aldehyde to the desired this compound.
Workflow for Two-Step Synthesis of this compound
Caption: Two-step synthesis of this compound.
Q1: My yield of orotaldehyde in the first step is consistently low. What are the likely causes and how can I improve it?
Low yields in the selenium dioxide oxidation of 6-methyluracil are a common issue. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or poor reagent quality. | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 6-methyluracil spot. A typical solvent system is ethyl acetate:methanol (9:1).Extend Reaction Time: If starting material is still present after the recommended 6 hours, consider extending the reflux period.[1] Ensure Reagent Purity: Use high-purity selenium dioxide and 6-methyluracil. Impurities can interfere with the reaction. |
| Sub-optimal Temperature | The oxidation requires a specific temperature to proceed efficiently. | Maintain Reflux: Ensure the reaction mixture is maintained at a steady reflux in acetic acid. |
| Product Degradation | Orotaldehyde can be susceptible to degradation under prolonged heating or harsh acidic conditions. | Avoid Overheating: Do not exceed the recommended reaction time significantly. Once the reaction is complete based on TLC analysis, proceed to the work-up. |
| Loss During Work-up | The product might be lost during the filtration and purification steps. | Careful Filtration: The hot reaction mixture should be filtered to remove selenium byproducts. Ensure all the filtrate is collected. Controlled Precipitation: When acidifying the aqueous solution of the bisulfite adduct to precipitate orotaldehyde, add concentrated HCl dropwise to avoid localized high acidity which could lead to degradation.[1] |
Q2: I am having trouble with the sodium borohydride reduction of orotaldehyde. The reaction is sluggish, or I am getting side products. What should I do?
The reduction of orotaldehyde to this compound is generally efficient, but several factors can affect its outcome.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Sodium Borohydride | Sodium borohydride can decompose upon exposure to moisture. | Use Fresh Reagent: Ensure you are using fresh, dry sodium borohydride. |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor by TLC: Use a suitable TLC system (e.g., ethyl acetate:methanol 9:1) to monitor the disappearance of the orotaldehyde spot. Extend Reaction Time: If the reaction is slow, you can extend the reflux time beyond the initial 4 hours.[1] |
| Hydrolysis of NaBH4 | Sodium borohydride reacts with protic solvents like methanol, especially at elevated temperatures. This can consume the reagent before it reduces the aldehyde. | Control Temperature: While the procedure calls for reflux, ensure the temperature is not excessively high. Use Sufficient Reagent: A slight excess of sodium borohydride is typically used to compensate for any decomposition. |
| Difficult Work-up | Isolating the product from the reaction mixture can be challenging. | Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of an acid (e.g., dilute HCl) at a low temperature.[2][3] Extraction: The product is polar and may require multiple extractions with a suitable organic solvent like ethyl acetate. |
Troubleshooting Workflow for Low Yield in the Two-Step Synthesis
Caption: A logical workflow for troubleshooting low yields.
Synthesis Route 2: Direct Hydroxymethylation of Uracil
This method involves the direct reaction of uracil with formaldehyde, typically under basic conditions. While seemingly simpler, controlling the regioselectivity and preventing side reactions can be challenging.
Q3: I am attempting the direct hydroxymethylation of uracil, but my yield is low and I see multiple products on my TLC. How can I improve this?
The direct reaction of uracil with formaldehyde can lead to a mixture of products, including N-hydroxymethylated and di-hydroxymethylated species. Controlling the reaction conditions is key to favoring the desired this compound.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The pH of the reaction mixture is crucial for directing the hydroxymethylation to the desired position. | Optimize pH: The reaction is typically carried out under basic conditions to facilitate the deprotonation of the uracil ring, making it more nucleophilic. Experiment with different bases (e.g., NaOH, K2CO3) and pH ranges to find the optimal conditions for 6-hydroxymethylation. |
| Side Reactions | Formaldehyde can react at multiple positions on the uracil ring (N1, N3, C5, and C6). Over-reaction can lead to the formation of di- and tri-hydroxymethylated products. | Control Stoichiometry: Use a controlled molar ratio of formaldehyde to uracil. A large excess of formaldehyde will favor the formation of multiple hydroxymethylated products. Start with a 1:1 molar ratio and adjust as needed based on product analysis. |
| Reaction Temperature | The reaction temperature can influence the rate of reaction and the formation of side products. | Optimize Temperature: The reaction is often performed at room temperature or slightly elevated temperatures (up to 60°C).[4] Higher temperatures may lead to the formation of undesired byproducts. |
| Formation of 5-(Hydroxymethyl)uracil | The addition of formaldehyde to the C5 position is thermodynamically favored, leading to the formation of 5-(hydroxymethyl)uracil as a major byproduct.[3] | Purification is Key: Due to the potential for isomeric byproducts, purification by column chromatography or HPLC may be necessary to isolate the desired this compound. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 6-Methyluracil
Step 1: Synthesis of Orotaldehyde [1]
-
In a round-bottom flask, suspend 6-methyluracil (1.0 eq) in glacial acetic acid.
-
Add selenium dioxide (1.0-1.2 eq) to the suspension.
-
Heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC (ethyl acetate:methanol 9:1).
-
While hot, filter the reaction mixture to remove the precipitated selenium.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the crude orotaldehyde in hot water and add a 5% sodium bisulfite solution dropwise with stirring.
-
Boil the solution with activated charcoal for 10 minutes and filter.
-
Acidify the filtrate to pH 1 with concentrated HCl.
-
Cool the solution to allow the pure orotaldehyde to precipitate.
-
Collect the precipitate by filtration and dry.
Step 2: Synthesis of this compound [1]
-
In a round-bottom flask, dissolve the purified orotaldehyde (1.0 eq) in 95% methanol.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise to the solution.
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (ethyl acetate:methanol 9:1).
-
After completion, cool the reaction mixture and carefully add dilute HCl to quench the excess sodium borohydride.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from water or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Direct Hydroxymethylation of Uracil
-
Dissolve uracil (1.0 eq) in an aqueous solution of a base (e.g., 0.1 M NaOH).
-
Add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise to the uracil solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
The product may precipitate upon neutralization. If not, the product can be isolated by evaporation of the solvent followed by purification.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to separate the this compound from unreacted uracil and other isomers.
Product Stability and Characterization
Q4: My purified this compound seems to decompose over time. How can I store it properly?
This compound can be unstable, particularly in solution and at elevated temperatures. The hydroxymethyl group can be susceptible to oxidation or other degradation pathways. For long-term storage, it is recommended to store the compound as a solid at low temperatures (-20°C or below) in a desiccator to protect it from moisture.
Characterization Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the protons on the uracil ring and the hydroxymethyl group.
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for C5H6N2O3.
-
HPLC: The purity of the final product can be confirmed by analytical HPLC. A reverse-phase C18 column with a mobile phase of water and acetonitrile is commonly used.[5]
References
Technical Support Center: Enhancing the Stability of 6-(Hydroxymethyl)uracil in Aqueous Solutions
Welcome to the technical support center for 6-(Hydroxymethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in aqueous solutions. Here, we address common challenges and frequently asked questions to ensure the integrity and reliability of your experiments and formulations.
I. Understanding the Stability Profile of this compound
This compound is a pyrimidine derivative that, while stable in its solid form under normal conditions, can exhibit instability in aqueous solutions, impacting experimental outcomes and the shelf-life of formulations.[1] The stability of uracil and its derivatives is significantly influenced by environmental factors such as pH, temperature, and light.[2][3]
Key Factors Influencing Stability:
-
pH: The pH of the aqueous solution is a critical determinant of stability. Uracil derivatives can undergo hydrolysis, and the rate of this degradation is often pH-dependent.[3] For instance, studies on similar pyrimidine hydrates have shown increased decomposition in acidic conditions.
-
Temperature: Elevated temperatures accelerate chemical degradation reactions.[4] For many small molecules, including uracil derivatives, heating can lead to substantial changes in the molecular profile and the formation of degradation products.[1]
-
Light Exposure (Photostability): Exposure to light, particularly UV radiation, can induce photochemical reactions in uracil and its derivatives, leading to the formation of photoproducts.[2]
-
Oxidation: The hydroxymethyl group in this compound can be susceptible to oxidation, a process that can be catalyzed by the presence of oxygen and certain metal ions.[5][6]
II. Troubleshooting Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: My aqueous stock solution of this compound is showing signs of degradation over a short period. What is the likely cause?
A1: Rapid degradation is often linked to suboptimal pH and storage temperature. The hydroxymethyl group of this compound can undergo condensation reactions in acidic solutions.[7] We recommend preparing fresh solutions for immediate use whenever possible. If storage is necessary, ensure the pH is controlled and the solution is stored at a low temperature.
Q2: What are the ideal storage conditions for aqueous solutions of this compound to maximize stability?
A2: For short-term storage, solutions should be kept at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is recommended.[8] It is crucial to use a tightly sealed container to prevent solvent evaporation and contamination.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study by intentionally exposing your solution to stress conditions (e.g., acid, base, heat, light, oxidation).[9] Comparing the chromatograms of the stressed and unstressed samples will help identify the degradation products. HPLC-MS/MS is a powerful technique for the identification of these products.[4]
Q4: Can the choice of buffer impact the stability of this compound?
A4: Absolutely. The buffer system not only controls the pH but also the buffer species themselves can influence the degradation rate. For instance, phosphate and citrate buffers have been shown to catalyze the degradation of some compounds.[10] It is advisable to screen different buffer systems (e.g., phosphate, citrate, Tris) at your target pH to identify the one that offers the best stability.
III. Experimental Protocols for Stability Assessment
To systematically evaluate and improve the stability of your this compound solutions, we recommend the following protocols.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9][11]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate under the same temperature and time conditions as the acid hydrolysis.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3% to an aliquot of the stock solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for 24 hours.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source as per ICH Q1B guidelines.[12] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including a control sample stored under normal conditions) by a validated stability-indicating HPLC method.[9] Use LC-MS/MS to identify the mass of the degradation products.[4]
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10)
-
Constant temperature incubator or water bath
-
HPLC system
Procedure:
-
Prepare Buffered Solutions: Prepare a series of solutions of this compound in different buffers across the desired pH range.
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of remaining this compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the apparent first-order degradation rate constant (k).
-
pH-Rate Profile: Plot the logarithm of k versus pH to obtain the pH-rate profile and identify the pH of maximum stability.
IV. Strategies for Enhancing Stability
Based on the understanding of the degradation pathways, several strategies can be employed to improve the stability of this compound in aqueous solutions.
Formulation Strategies
| Strategy | Mechanism of Stabilization | Key Considerations |
| pH Optimization | Minimizes acid or base-catalyzed hydrolysis. | Determine the pH of maximum stability through a pH-rate profile study. Use a suitable buffer system to maintain the optimal pH.[2] |
| Use of Antioxidants | Inhibit oxidative degradation by scavenging free radicals. | Screen antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). Compatibility and concentration need to be optimized. |
| Chelating Agents | Sequester metal ions that can catalyze oxidative degradation. | Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used.[4] |
| Lyophilization (Freeze-Drying) | Removes water, which is often a key reactant in degradation pathways, leading to a stable solid product. | The formulation needs to be optimized with cryoprotectants (e.g., sucrose, mannitol) to protect the molecule during the freezing and drying process.[11][13][14] |
| Use of Co-solvents | Altering the polarity of the solvent can sometimes reduce the rate of hydrolysis. | Propylene glycol, polyethylene glycol (PEG), and ethanol are common co-solvents. Their effect on stability and solubility needs to be evaluated. |
Visualization of Stability Workflow
The following workflow outlines the systematic approach to improving the stability of this compound.
Caption: Workflow for Investigating and Improving this compound Stability.
V. Conclusion
Improving the stability of this compound in aqueous solutions requires a systematic and scientific approach. By understanding the factors that influence its degradation and employing targeted stabilization strategies, researchers can ensure the accuracy of their experimental results and develop robust formulations. This guide provides a foundational framework for troubleshooting stability issues and implementing effective solutions. For further assistance, please do not hesitate to contact our technical support team.
VI. References
-
Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
PCI Pharma Services. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Retrieved from --INVALID-LINK--
-
Pharm Int. (n.d.). Developing an Effective Lyophilization Cycle. Retrieved from --INVALID-LINK--
-
Singh, A., Singh, S. K., & Singh, M. (2012). Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. Journal of pharmacy & bioallied sciences, 4(Suppl 1), S35–S36.
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from --INVALID-LINK--
-
Separation of 6-Methyluracil on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from --INVALID-LINK--
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
-
SAFETY DATA SHEET - Fisher Scientific. (2015). Retrieved from --INVALID-LINK--
-
Raval, A. (2022). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from --INVALID-LINK--
-
Criado, S., & García, N. A. (2003). Kinetics and mechanism of the sensitized photodegradation of uracil--modeling the fate of related herbicides in aqueous environments. Journal of photochemistry and photobiology. B, Biology, 70(3), 159–166.
-
LaFrancois, C. J., Yu, K., & Sowers, L. C. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(7), 786–793.
-
van Kuilenburg, A. B., Stroomer, A. E., van Lenthe, H., Abeling, N. G., & van Gennip, A. H. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1934–1941.
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). International Journal of Pharmaceutical Sciences and Research, 7(3), 1224-1230.
-
The methyl- and aza-substituent effects on nonradiative decay mechanisms of uracil in water: a transient absorption study in the UV region. (2017). Physical Chemistry Chemical Physics, 19(39), 26868-26875.
-
Rabie, S. T., & El-Din, M. G. (2015). Photodegradation of Polystyrene Stabilized with Uracil Derivatives. Journal of Applied Polymer Science, 132(48).
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31.
-
Olinski, R., Gackowski, D., Foksinski, M., Rozalski, R., Roszkowski, K., & Jaruga, P. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both?. Mutation research. Reviews in mutation research, 767, 23–32.
-
Dzyuba, I. V., Shishkina, S. V., Shishkin, O. V., & Desenko, S. M. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS omega, 8(23), 20978–20990.
-
Dzyuba, I. V., Shishkina, S. V., Shishkin, O. V., & Desenko, S. M. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS omega, 8(23), 20978–20990.
-
Tan, D., & Gao, Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2412.
-
Tang, B. K., & Grant, D. M. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Journal of pharmaceutical and biomedical analysis, 27(6), 953–960.
-
Chen, Y. C., & Lee, W. T. (2020). Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository).
-
Modrzejewska, M., Gawronski, M., Skonieczna, M., Zarakowska, E., Starczak, M., Foksinski, M., Rzeszowska-Wolny, J., Gackowski, D., & Olinski, R. (2016). Vitamin C enhances substantially formation of 5-hydroxymethyluracil in cellular DNA. Free radical biology & medicine, 101, 378–383.
-
Spicoligo, S. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8), 34-39.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Sowers, L. C., & LaFrancois, C. J. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: Problems and solutions. Chemical research in toxicology, 11(7), 786–793.
-
Pundir, S., & Garg, P. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 10(12), 3126-3135.
-
Mali, B. D., & Rajput, P. V. (2017). Drug – Excipient compatibility study. World Journal of Pharmaceutical Research, 6(13), 848-861.
-
Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Dinte, E., Bodoki, E., Leucuta, S., & Iuga, C. A. (2013). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Farmacia, 61(4), 674-683.
-
Dinte, E., Bodoki, E., Leucuta, S., & Iuga, C. A. (2013). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Farmacia, 61(4), 674-683.
-
Dinte, E., Bodoki, E., Leucuta, S., & Iuga, C. A. (2013). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Farmacia, 61(4), 674-683.
-
Abakir, A., & Jackson, S. P. (2016). N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells. Nature genetics, 48(12), 1461–1469.
-
Lopus, M. (2011). Mechanisms and inhibition of uracil methylating enzymes. Biomolecules, 1(1), 3–20.
-
Janoušková, M., Vaníková, Z., Nici, F., Boháčová, S., Vítovská, D., Šanderová, H., Hocek, M., & Krásný, L. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical communications (Cambridge, England), 53(99), 13253–13255.
-
Chen, C. M., Coppola, W. P., Johns, W. H., Bogardus, J. B., & Lipper, R. A. (1986). Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions. Journal of pharmaceutical sciences, 75(2), 208–210.
-
Capanoglu, E., & Boyacioglu, D. (2010). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. GIDA-Journal of Food, 35(2), 101-107.
-
Kumar, V. A., & Sankar, D. G. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1224-1230.
-
El-Gindy, A., Emara, S., & Mostafa, A. (2011). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Journal of Planar Chromatography-Modern TLC, 24(5), 406-413.
-
Janoušková, M., Vaníková, Z., Nici, F., Boháčová, S., Vítovská, D., Šanderová, H., Hocek, M., & Krásný, L. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical communications (Cambridge, England), 53(99), 13253–13255.
-
Bachman, M., Uribe-Lewis, S., Yang, X., Williams, M., Murrell, A., & Balasubramanian, S. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature chemical biology, 10(12), 1049–1055.
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, Z. (2024). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Molecules (Basel, Switzerland), 29(1), 199.
-
Reddy, G. S., Kumar, A., & Reddy, M. P. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(3), 573-578.
-
Smith, K. M., & Promisel, A. (2021). Impact of 1,6-hexanediol on Schizosaccharomyces pombe genome stability. G3 (Bethesda, Md.), 11(11), jkab303.
-
Kumar, P., Singh, S., & Singh, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Journal of pharmaceutical and biomedical analysis, 211, 114603.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Kinetics and mechanism of the sensitized photodegradation of uracil--modeling the fate of related herbicides in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pharm-int.com [pharm-int.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. pci.com [pci.com]
- 14. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 6-(Hydroxymethyl)uracil for GC-MS Analysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the derivatization of 6-(Hydroxymethyl)uracil (6-HMU) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The unique chemical nature of 6-HMU, possessing multiple active hydrogens on both its hydroxymethyl group and the uracil ring, presents specific challenges that require careful consideration for successful analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound mandatory for GC-MS analysis?
A1: Direct GC-MS analysis of this compound is not feasible due to its low volatility and poor thermal stability. The molecule contains three active hydrogen atoms—one on the hydroxyl group (-OH) and two on the amide groups (-NH) of the uracil ring. These functional groups engage in strong intermolecular hydrogen bonding, which significantly raises the boiling point of the compound.[1] Attempting to vaporize the underivatized molecule at the high temperatures of a GC inlet would lead to thermal decomposition rather than volatilization.
Derivatization, specifically silylation, addresses this by replacing these active hydrogens with a nonpolar trimethylsilyl (TMS) group.[2][3] This chemical modification effectively caps the hydrogen-bonding sites, which accomplishes three critical goals:
-
Increases Volatility: By eliminating hydrogen bonds, the molecule's boiling point is drastically lowered, allowing it to enter the gas phase at temperatures compatible with GC analysis.[4]
-
Enhances Thermal Stability: Silyl derivatives are more resistant to thermal breakdown in the hot GC injector and column.[2]
-
Improves Chromatographic Peak Shape: Reducing the molecule's polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks.[1]
Q2: Which silylating reagents are recommended for this compound, and what are their differences?
A2: The most powerful and commonly used silylating reagents for this application are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5]
| Reagent | Key Characteristics | Best For |
| BSTFA | A strong, versatile silylating agent. Its byproducts are highly volatile, which is advantageous for clean chromatograms. | General-purpose silylation of alcohols, carboxylic acids, and amines. It is a robust starting point for method development with 6-HMU. |
| MSTFA | Considered the most volatile of the common silylating reagents.[6] It is highly reactive and often provides cleaner reactions with fewer byproducts. | Applications requiring the highest sensitivity and minimal background interference. It is excellent for derivatizing a wide range of functional groups.[5] |
| BSTFA + TMCS | The addition of Trimethylchlorosilane (TMCS) as a catalyst (typically 1-10%) significantly increases the reactivity of BSTFA.[7] | Derivatizing sterically hindered or less reactive groups, such as the amide protons on the uracil ring, ensuring the reaction goes to completion.[7][8] |
Expert Insight: For 6-HMU, the amide groups on the uracil ring are less reactive than the primary alcohol of the hydroxymethyl group.[9] Therefore, using a catalyzed reagent like BSTFA + 1% TMCS is often the most reliable approach to ensure complete derivatization of all three active sites.
Q3: What are the primary challenges I should anticipate when derivatizing this compound?
A3: The main challenges stem from the molecule's structure and the chemistry of the derivatization process itself:
-
Incomplete Derivatization: Failure to silylate all three active sites (two -NH, one -OH) is the most common problem, leading to poor peak shape, low response, or no peak at all.[8][10]
-
Artifactual Oxidation: The derivatization process, especially when performed at high temperatures in the presence of oxygen, can artificially oxidize the analyte.[11][12] This is a known issue for hydroxymethyluracil and other oxidized DNA bases, potentially leading to inaccurate quantification.[13]
-
Sample Preparation Artifacts: If 6-HMU is being measured as a product of DNA damage, the initial acid hydrolysis step required to release the base can cause side reactions. The hydroxymethyl group is susceptible to condensation reactions in acidic solutions, which can lead to significant underestimation of the true amount of 6-HMU in the sample.[14][15]
-
Moisture Sensitivity: All silylating reagents are extremely sensitive to moisture. The presence of water in the sample or reagents will consume the derivatizing agent and prevent the reaction from completing.[8][16]
Troubleshooting Guide
This section addresses specific problems encountered during the analysis of 6-HMU, providing potential causes and validated solutions.
Problem 1: I am observing a very small or no peak for my derivatized 6-HMU.
This is a classic symptom of derivatization failure or incomplete reaction. Follow this diagnostic workflow.
Caption: Troubleshooting flowchart for a missing or small 6-HMU derivative peak.
Detailed Explanation:
-
Cause: The primary suspect is always water. Silylating reagents react preferentially with water over the target analyte.[10]
-
Solution: Your sample must be absolutely dry before adding the derivatization reagent. Lyophilization (freeze-drying) or drying under a stream of dry nitrogen gas are effective methods.[8]
-
Cause: The amide groups of the uracil ring are significantly less reactive than the hydroxyl group.[9] Insufficient energy (temperature), time, or reagent concentration will result in a partially derivatized molecule that is not volatile enough for GC.
-
Solution: Systematically optimize your reaction conditions. A good starting point is 70°C for 60 minutes with a 2-fold molar excess of reagent per active hydrogen.[17] If results are still poor, consider adding a catalyst like TMCS.
Problem 2: My 6-HMU derivative peak is showing significant tailing.
Peak tailing indicates that the analyte is interacting with active sites (e.g., free silanols) within the GC system.
Detailed Explanation:
-
Cause: Incomplete Derivatization. This is the most likely chemical cause. If even one of the three active hydrogens on 6-HMU is not derivatized, the resulting molecule will still be polar enough to interact with the GC column, causing peak tailing.[8]
-
Solution: Re-optimize the derivatization reaction as described in Problem 1. Ensure you are using a catalyst (TMCS) to drive the reaction to completion, especially for the less reactive amide groups.
-
-
Cause: GC System Activity. The issue may lie with your instrumentation.
-
Solution 1: Check the Injector Liner. The glass liner in the GC inlet can become contaminated or have active sites. Replace the liner with a fresh, deactivated one.
-
Solution 2: Condition the Column. The GC column itself may have active sites. Perform a high-temperature column bake-out according to the manufacturer's instructions to remove contaminants and re-passivate the surface.
-
Problem 3: I am seeing unexpected peaks in my chromatogram that are not from my sample matrix.
Artifact peaks can originate from the derivatization reagents themselves, side reactions, or contamination.
Detailed Explanation:
-
Cause: Reagent Byproducts. Silylating reagents can produce their own artifact peaks, especially if the reagent is old or has been exposed to moisture.
-
Solution: Always run a "reagent blank" by performing the entire derivatization procedure without your analyte. This will help you identify peaks that are inherent to the reagents and solvent. Use high-purity, derivatization-grade reagents.[8]
-
-
Cause: Artifactual Oxidation. As previously mentioned, heating the sample in the presence of air can create oxidized artifacts of 6-HMU.[11][12]
-
Solution: To minimize this, purge the reaction vial with an inert gas like nitrogen or argon before sealing and heating.[13] Additionally, use the lowest temperature that still achieves complete derivatization. An experiment comparing derivatization at 23°C versus 140°C showed that higher temperatures significantly increased levels of artifactual oxidation for several DNA bases, including 5-(hydroxymethyl)uracil.[12]
-
Experimental Protocols
Protocol 1: Recommended Silylation of this compound
This protocol is a robust starting point designed to achieve complete derivatization.
Caption: Recommended workflow for the complete silylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products. | Semantic Scholar [semanticscholar.org]
- 14. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Background Noise in 6-(Hydroxymethyl)uracil (6-HMU) Detection Assays
Welcome to the technical support center for 6-(Hydroxymethyl)uracil (6-HMU) detection assays. As a critical intermediate in TET-mediated DNA demethylation, accurate quantification of 6-HMU is paramount for research in epigenetics and cancer biology. However, achieving a high signal-to-noise ratio can be challenging. High background noise can obscure genuine results, leading to data misinterpretation.
This guide provides a structured, in-depth approach to help you diagnose, troubleshoot, and ultimately reduce background noise in your 6-HMU experiments. We will move from foundational questions to specific, symptom-based troubleshooting and validated protocols, explaining the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions - The Fundamentals of Background Noise
This section addresses the core concepts of background noise in the context of 6-HMU assays.
Q1: What is "background noise" in a 6-HMU detection assay?
In a 6-HMU assay, "background noise" (or non-specific signal) refers to any signal that is detected in wells that should ideally have zero or minimal signal. This most critically includes negative controls, such as a "no-template control" (NTC) where no DNA is added, or a "no-enzyme control" where a key enzyme is omitted. This unwanted signal artificially raises the baseline of the assay, making it difficult to distinguish the true signal from your experimental samples, thereby reducing the assay's sensitivity and reliability.
Q2: What are the most common sources of high background in 6-HMU detection?
High background can originate from multiple stages of the experimental workflow. The primary sources fall into four categories: Sample Quality, Reagent Issues, Non-Specific Binding, and Detection Step Artifacts. Contamination of reagents with even minute amounts of microbial or previously amplified DNA can lead to false-positive signals.[1][2]
References
How to prevent the degradation of 6-(Hydroxymethyl)uracil during sample preparation.
Welcome to the Technical Support Center for 6-(Hydroxymethyl)uracil (6-HMU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of 6-HMU during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experimental results.
Understanding the Instability of this compound
This compound (6-HMU), a metabolite of the thymidine phosphorylase inhibitor Tipiracil, is a molecule of significant interest in pharmaceutical research. However, its hydroxymethyl group attached to the pyrimidine ring makes it susceptible to degradation, particularly during sample handling and preparation. The primary degradation pathways involve oxidation and pH-mediated hydrolysis. Understanding these vulnerabilities is the first step toward preventing them.
Oxidative stress can lead to the further oxidation of the hydroxymethyl group, potentially forming an aldehyde (6-formyluracil) or a carboxylic acid (6-carboxyuracil). These transformations can be catalyzed by reactive oxygen species (ROS) or exposure to atmospheric oxygen, especially under harsh conditions. Additionally, the uracil ring itself can be susceptible to hydrolytic degradation under acidic or alkaline conditions, which can be exacerbated by elevated temperatures.
Below is a simplified representation of the potential degradation pathways of 6-HMU.
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: My 6-HMU standard seems to be degrading in the stock solution. What are the optimal storage conditions?
A1: Proper storage is critical for maintaining the integrity of your 6-HMU standard.
-
Solid Form: When stored as a solid, 6-HMU is relatively stable. For long-term storage, it is recommended to keep it at -20°C or below, in a tightly sealed container, and protected from light.
-
In Solution: Stock solutions are more prone to degradation. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, prepare aliquots in an appropriate solvent (e.g., DMSO or ethanol for stock solutions) and store them at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to use them immediately after preparation.
Q2: What are the main factors that cause 6-HMU degradation during sample preparation?
A2: The primary culprits for 6-HMU degradation are:
-
Oxidation: Exposure to atmospheric oxygen or the presence of oxidizing agents in the sample or reagents can lead to the oxidation of the hydroxymethyl group.
-
pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the uracil ring. Forced degradation studies on the related compound Tipiracil show significant degradation in both acidic and alkaline environments[1][2].
-
Elevated Temperature: Heat can accelerate both oxidative and hydrolytic degradation.
-
Light Exposure: While some related compounds are stable under photolytic stress, it is always good practice to minimize light exposure to prevent potential photodegradation.
Q3: Can I use acid hydrolysis to prepare my samples for GC-MS analysis of 6-HMU?
A3: It is strongly advised to avoid acid hydrolysis. The hydroxymethyl group of the related compound 5-hydroxymethyluracil has been shown to undergo condensation reactions in acidic solutions, leading to significant underestimation of its concentration when analyzed by GC/MS[3]. It is highly probable that 6-HMU would exhibit similar instability. Enzymatic digestion or other mild extraction methods are recommended instead.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of 6-HMU in spiked samples. | 1. Degradation during extraction: Harsh extraction conditions (e.g., high temperature, extreme pH).2. Oxidation: Presence of oxidizing agents or exposure to air for extended periods.3. Adsorption to labware: 6-HMU may adsorb to certain plastics or glass surfaces. | 1. Use mild extraction methods. Keep samples on ice throughout the process.2. Add an antioxidant (e.g., ascorbic acid) to the sample and extraction solvent. Purge solvents with nitrogen or argon.3. Use low-adsorption microcentrifuge tubes and pipette tips. |
| Appearance of unknown peaks in chromatograms. | 1. Formation of degradation products: 6-HMU is degrading into other compounds (e.g., 6-formyluracil).2. Contamination: Contaminants from solvents, reagents, or labware. | 1. Optimize sample preparation to minimize degradation (see recommended protocols below). Use LC-MS/MS to identify the unknown peaks based on their mass-to-charge ratio.2. Use high-purity solvents and reagents. Run blank samples to identify sources of contamination. |
| Poor reproducibility between replicates. | 1. Inconsistent sample handling: Variations in incubation times, temperatures, or exposure to light.2. Incomplete dissolution of solid 6-HMU. 3. Instability in the autosampler. | 1. Standardize the entire sample preparation workflow. Use a consistent and timed protocol for all samples.2. Ensure complete dissolution of the solid standard by vortexing and/or brief sonication.3. Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler before injection. |
Recommended Protocols for Sample Preparation
To ensure the integrity of 6-HMU during sample preparation, a systematic approach that minimizes exposure to degradative conditions is essential.
Protocol 1: Extraction of 6-HMU from Biological Fluids (e.g., Plasma, Urine)
This protocol is designed for the extraction of 6-HMU from biological fluids for LC-MS/MS analysis. The key is to rapidly precipitate proteins and remove potential interfering substances while maintaining a cool and antioxidant-rich environment.
Materials:
-
Pre-chilled (-20°C) acetonitrile (ACN) containing 0.1% (w/v) ascorbic acid.
-
Pre-chilled (-20°C) methanol (MeOH).
-
Low-adsorption microcentrifuge tubes.
-
Centrifuge capable of reaching 4°C.
-
Nitrogen or argon gas source.
Procedure:
-
Sample Collection: Collect biological samples and immediately place them on ice. If not processed immediately, store at -80°C.
-
Antioxidant Addition: If not already present in the collection tube, add ascorbic acid to the sample to a final concentration of 1-2 mg/mL to prevent oxidation.
-
Protein Precipitation:
-
To 100 µL of the sample in a pre-chilled low-adsorption microcentrifuge tube, add 400 µL of pre-chilled ACN containing 0.1% ascorbic acid.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Caption: Workflow for 6-HMU extraction from biological fluids.
Protocol 2: Derivatization of 6-HMU for GC-MS Analysis (If Absolutely Necessary)
As previously stated, acid hydrolysis should be avoided. If GC-MS analysis is required, derivatization of the hydroxyl and amine groups is necessary to increase volatility and thermal stability. Silylation is a common derivatization technique.
Caution: This procedure should be performed in a moisture-free environment as silylation reagents are sensitive to water.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Reacti-Vials™ or similar moisture-proof reaction vials.
-
Heating block.
Procedure:
-
Sample Preparation: Use the dried extract obtained from Protocol 1.
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS.
References
Technical Support Center: Optimizing Enzymatic Digestion for 6-(Hydroxymethyl)uracil (6-HmU) Release from DNA
Welcome to the technical support center for the enzymatic release of 6-(Hydroxymethyl)uracil (6-HmU) from DNA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Introduction
This compound (6-HmU), also known as 5-(hydroxymethyl)uracil, is a modified DNA base that can arise from the oxidation of thymine's methyl group or the deamination of 5-hydroxymethylcytosine.[1] Its presence in DNA is significant as it can be an indicator of oxidative stress or potentially serve as an epigenetic mark.[1] Accurate quantification of 6-HmU is crucial for understanding its biological roles. Enzymatic digestion is a key step in preparing DNA samples for analysis, as it releases the modified base for downstream detection methods like mass spectrometry. However, achieving complete and accurate release of 6-HmU can be challenging. This guide provides practical solutions to common issues encountered during this critical experimental step.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are recommended for releasing 6-HmU from DNA?
A1: The primary enzymes involved in the in vivo removal of 6-HmU are SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase) and TDG (Thymine-DNA glycosylase).[1] For in vitro applications, a combination of enzymes is typically used to digest the DNA backbone completely and release the individual nucleosides. A common approach involves a multi-enzyme cocktail. While a specific enzyme for directly excising 6-HmU in a commercial kit might be proprietary, the principle relies on the coordinated action of nucleases and phosphatases. A simplified one-step procedure for DNA digestion to deoxyribonucleosides often includes Benzonase, phosphodiesterase I, and alkaline phosphatase.[2]
Q2: Why is enzymatic digestion preferred over acid hydrolysis for 6-HmU analysis?
A2: While acid hydrolysis is a common method for breaking down DNA, it is not suitable for 6-HmU. The hydroxymethyl group of 6-HmU is highly reactive in acidic solutions and can undergo condensation reactions with various molecules, leading to significant underestimation of its actual levels, potentially by up to an order of magnitude.[3][4] Enzymatic digestion, on the other hand, operates under milder conditions, preserving the integrity of the 6-HmU base for accurate quantification.
Q3: What are the critical factors for optimal enzymatic digestion?
A3: Several factors can influence the efficiency of your enzymatic digestion:
-
Enzyme Activity: Ensure your enzymes are stored correctly at -20°C and have not expired. Avoid multiple freeze-thaw cycles, as this can reduce enzyme activity.[5][6][7]
-
Reaction Buffer: Always use the recommended reaction buffer supplied with the enzymes. The correct pH and ionic strength are crucial for optimal enzyme function.[5][6]
-
Incubation Temperature and Time: Follow the recommended incubation temperature and time for the specific enzyme cocktail you are using. Insufficient incubation can lead to incomplete digestion.[7][8]
-
DNA Quality and Concentration: The DNA sample should be free of contaminants such as ethanol, salts, and proteins, which can inhibit enzyme activity.[8][9] The optimal DNA concentration in the final reaction mixture is typically between 20–100 ng/µL.[8]
Q4: Can DNA methylation interfere with the digestion process?
A4: Yes, DNA methylation can block or impair the activity of certain restriction enzymes.[9][10] While the enzymes used for complete DNA degradation to nucleosides are generally not sequence-specific in the same way as restriction enzymes, the overall chromatin structure and modification status of the DNA can potentially influence accessibility. If you are using restriction enzymes in a parallel workflow, it is essential to consider their sensitivity to methylation.[11][12] For plasmids, propagating them in dam- and dcm- E. coli strains can prevent methylation at GATC and CCWGG sites, respectively.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during your enzymatic digestion experiments.
Problem 1: Incomplete DNA Digestion
Symptoms:
-
High molecular weight DNA is still visible on an agarose gel after digestion.
-
Low yield of 6-HmU in downstream analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. | • Verify the enzyme's expiration date.[5][7]• Ensure the enzyme has been consistently stored at -20°C.[5][6]• Avoid more than three freeze-thaw cycles.[5]• Test enzyme activity with a control DNA sample.[8] |
| Suboptimal Reaction Conditions | The reaction buffer, temperature, or incubation time may not be optimal. | • Use the recommended reaction buffer provided with the enzyme.[5][6]• For double digests with different temperature requirements, perform a sequential digestion.[6]• Ensure the final glycerol concentration in the reaction mix is below 5%.[6][8]• Gradually increase the incubation time if incomplete digestion is suspected.[8] |
| DNA Contamination | Inhibitors in the DNA sample can interfere with enzyme activity. | • Re-purify the DNA sample using a spin column or phenol/chloroform extraction to remove contaminants like SDS, EDTA, salts, and ethanol.[5][8][9]• Ensure the A260/280 ratio of your DNA is between 1.8 and 2.0.[6] |
| Incorrect Enzyme Concentration | Too little enzyme will result in an incomplete reaction. | • Generally, use 3-5 units of enzyme per microgram of DNA.[7][9] |
Problem 2: Unexpected or Inconsistent Results
Symptoms:
-
High variability in 6-HmU levels between replicate samples.
-
Presence of unexpected peaks in mass spectrometry analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Nuclease Contamination | Contamination of reagents or labware with nucleases can lead to DNA degradation. | • Use nuclease-free water and consumables.[5][7]• Check water quality; it should have a pH of 5.5-6.0 and a resistance of >18 MΩ.[5][6]• If you suspect contamination, use fresh tubes of enzyme and buffer.[5] |
| Star Activity of Enzymes | Under non-optimal conditions, some enzymes can exhibit relaxed specificity and cleave at non-canonical sites. | • Do not exceed the recommended amount of enzyme.[5]• Ensure the glycerol concentration in the reaction mixture does not exceed 5%.[5][6]• Use the correct reaction buffer and avoid high pH or low ionic strength.[8] |
| Oxidative Damage During Sample Preparation | DNA can be susceptible to oxidation during handling, which can artificially increase 6-HmU levels. | • Minimize exposure of DNA samples to air and light.• Use antioxidants in your buffers if necessary. |
Experimental Protocol: Enzymatic Digestion of DNA for 6-HmU Release
This protocol provides a general framework for the complete digestion of DNA to its constituent nucleosides.
Materials:
-
Purified DNA sample
-
Nuclease-free water
-
Enzyme cocktail (e.g., Benzonase, Phosphodiesterase I, Alkaline Phosphatase)[2]
-
10X Reaction Buffer (specific to the enzyme cocktail)
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following on ice:
-
Purified DNA (1-5 µg)
-
10X Reaction Buffer (to a final concentration of 1X)
-
Nuclease-free water to bring the volume to the desired final volume (e.g., 50 µL)
-
-
-
Enzyme Addition:
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For difficult-to-digest DNA, the incubation time can be extended overnight.
-
-
Enzyme Inactivation (Optional):
-
Heat the reaction at 95°C for 10 minutes to inactivate the enzymes. This step may be necessary depending on the downstream application.
-
-
Sample Analysis:
-
The digested DNA sample is now ready for analysis by methods such as LC-MS/MS to quantify the released 6-HmU.
-
Visualizing the Workflow
Caption: Workflow for the enzymatic release of 6-HmU from DNA.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.dk [fishersci.dk]
- 7. genscript.com [genscript.com]
- 8. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. go.zageno.com [go.zageno.com]
- 10. Digestion of Methylated DNA | Thermo Fisher Scientific - US [thermofisher.com]
- 11. epigenie.com [epigenie.com]
- 12. Restriction enzyme digestion of hemimethylated DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6-(Hydroxymethyl)uracil
Welcome to the technical support center for the quantification of 6-(Hydroxymethyl)uracil (6-HMU). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this important molecule. As a modified pyrimidine base, 6-HMU plays a significant role in various biological processes, and its accurate quantification is crucial for advancing research in fields such as DNA damage and repair, epigenetics, and cancer biology.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows. The information presented here is grounded in established scientific principles and field-proven insights to ensure the integrity and reliability of your results.
I. Introduction to this compound
This compound is a derivative of uracil where a hydroxymethyl group is attached to the 6th position of the pyrimidine ring. It is a known product of oxidative damage to the thymine methyl group in DNA and can also be formed through enzymatic pathways.[1][2][3] The presence and concentration of 6-HMU in biological systems can serve as a biomarker for oxidative stress and may be implicated in various disease states. However, its chemical properties present unique challenges for accurate quantification.
II. Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that can arise during the quantification of 6-HMU, providing detailed explanations and step-by-step protocols to overcome them.
Question 1: Why am I observing low or no recovery of 6-HMU in my samples analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
Root Cause Analysis:
A primary reason for poor recovery of 6-HMU during GC-MS analysis is its chemical instability, particularly during the mandatory acid hydrolysis step used to break down DNA into its constituent bases.[1][2] The hydroxymethyl group of 6-HMU is highly reactive and can undergo condensation reactions with carboxylic acids, alcohols, and amines in acidic solutions.[1][2] This leads to the formation of derivatives that are not detected as 6-HMU, resulting in a significant underestimation of its actual concentration, potentially by an order of magnitude.[1]
Solution: Optimized Sample Preparation for GC-MS
To mitigate the degradation of 6-HMU during sample preparation, modifications to standard hydrolysis protocols are necessary.
Experimental Protocol: Modified Acid Hydrolysis for GC-MS
-
DNA Hydrolysis: Instead of strong acids like formic acid, consider using milder enzymatic hydrolysis methods. If acid hydrolysis is unavoidable, use the mildest effective conditions (e.g., lower acid concentration, shorter incubation time, and lower temperature).
-
Internal Standard: Always include an isotopically enriched internal standard, such as [¹³C,¹⁵N₂]-6-HMU, in your samples before hydrolysis. This allows for the correction of any losses that occur during sample processing.
-
Derivatization: Following hydrolysis, proceed immediately to derivatization to protect the reactive hydroxymethyl group. Silylation is a common derivatization technique for GC-MS analysis.[4][5][6] The use of reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can form more stable derivatives compared to other silylating agents.
-
Step 1: Drying: Ensure the hydrolyzed sample is completely dry, as moisture interferes with the silylation reaction. Lyophilization or vacuum centrifugation are effective methods.
-
Step 2: Reagent Addition: Add the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).
-
Step 3: Incubation: Heat the mixture under controlled conditions (e.g., 100°C for 4 hours) to ensure complete derivatization.
-
-
GC-MS Analysis: Analyze the derivatized sample promptly. Use a suitable column, such as a dimethyl silicone fused-silica capillary column, for optimal separation.[4]
Workflow Diagram: Optimized GC-MS Sample Preparation
References
- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Technical Support Guide: Enhancing the Resolution of 6-(Hydroxymethyl)uracil from its Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification and analysis of 6-(hydroxymethyl)uracil. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating this compound from its positional isomers, most notably 5-(hydroxymethyl)uracil. Due to their structural similarity, resolving these compounds is a non-trivial task that requires a systematic and well-informed approach.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and the fundamental principles behind the recommended separation strategies.
Section 1: Foundational Knowledge - Understanding the Isomers
The primary challenge in separating this compound (6-HMU) from 5-(hydroxymethyl)uracil (5-HMU) stems from their identical molecular weight and formula, and very similar physicochemical properties.[1][2][3] The key to their separation lies in exploiting the subtle differences arising from the position of the hydroxymethyl group.
| Property | This compound | 5-(Hydroxymethyl)uracil | Rationale for Separation Impact |
| Molecular Formula | C₅H₆N₂O₃ | C₅H₆N₂O₃ | Identical; cannot be distinguished by low-resolution mass spectrometry. |
| Molecular Weight | 142.11 g/mol [3][4] | 142.11 g/mol [2] | Identical; necessitates separative techniques prior to MS detection. |
| Structure | Hydroxymethyl group at position 6 | Hydroxymethyl group at position 5 | The proximity of the -CH₂OH group to the ring nitrogens and carbonyls differs, influencing dipole moment, hydrogen bonding capability, and steric hindrance. This is the primary basis for separation. |
| Predicted XLogP3 | -2.0[3] | -1.9[5] | The slight difference in predicted hydrophobicity suggests that reversed-phase chromatography is a viable but potentially challenging separation method. |
| Hydrogen Bond Donors | 3 | 3 | Both molecules have identical numbers of H-bond donors and acceptors, making separation based solely on H-bonding interactions difficult. |
| Hydrogen Bond Acceptors | 3 | 3 |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from 5-(hydroxymethyl)uracil?
A: These two compounds are positional isomers, meaning they have the same atoms connected in a different arrangement.[6] This results in nearly identical molecular weights and polarities. The subtle difference in the placement of the hydroxymethyl group does not create large disparities in their physical properties, causing them to behave very similarly during crystallization and chromatography, often leading to co-elution or co-precipitation.
Q2: What is the most common analytical method to confirm isomeric purity?
A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[7][8] When coupled with a high-resolution mass spectrometer (LC-MS), it can confirm the mass, but a well-developed chromatographic method is essential to first separate the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also definitive, as the chemical shifts and coupling patterns for the protons on the ring and the hydroxymethyl group will be distinct for each isomer.
Q3: My HPLC analysis shows a single, sharp peak. Can I assume my sample is pure?
A: Not necessarily. Without a validated, isomer-specific method, co-elution is a significant risk. You must run an authentic standard of the potential isomeric impurity (e.g., 5-HMU) to confirm that your method can resolve it from the main peak (6-HMU). A resolution factor (Rs) of >1.5 is generally considered baseline separation.
Q4: Can I use fractional crystallization to purify my this compound?
A: Yes, this is a potential method, but it may require extensive optimization. The success of fractional crystallization depends on the isomers having different solubilities in a specific solvent or solvent system. You will need to perform solvent screening to find a system where one isomer is significantly less soluble than the other. This process often requires multiple recrystallization steps and can lead to significant yield loss.
Q5: Is chemical derivatization a viable strategy for separating these isomers?
A: Absolutely. Derivatization can be a powerful tool when direct separation fails.[9] By reacting the hydroxymethyl group with a reagent (e.g., a silylating agent), you can create new compounds whose physical properties are more distinct. For example, the steric environment around the 6-position versus the 5-position may lead to different reaction rates or create derivatives with more significant differences in volatility (for Gas Chromatography) or polarity (for HPLC).[10][11]
Section 3: Visual Workflows and Diagrams
A systematic approach is crucial for tackling this separation challenge. The following diagrams outline the overall strategy and a specific troubleshooting workflow for HPLC.
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor HPLC peak resolution of isomers.
Section 4: In-Depth Troubleshooting Guides
Troubleshooting HPLC Resolution
Problem: Peaks for 6-HMU and 5-HMU are co-eluting or show very poor resolution (Rs < 1.5).
-
Causality: The mobile phase and stationary phase combination is not sufficient to exploit the minor physicochemical differences between the isomers. The goal is to increase the differential interactions of the isomers with the stationary phase.
-
Solutions:
-
Optimize Mobile Phase Strength (Isocratic Elution): For reversed-phase columns (like C18), the isomers are highly polar. You are likely using a high aqueous percentage already. Try decreasing the organic solvent (acetonitrile or methanol) content in small increments (e.g., from 5% to 2%). This will increase retention times and may improve resolution.[12]
-
Change Mobile Phase Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, potentially altering selectivity.[13]
-
Adjust Mobile Phase pH: The uracil ring has acidic protons (pKa ~9-10). While typically run under acidic or neutral conditions, adjusting the pH can subtly change the polarity and shape of the molecule. Try adding a buffer (e.g., 10 mM phosphate or formate) and adjusting the pH from 3 to 7 to see if selectivity changes.
-
Switch the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step.[6]
-
Phenyl-Hexyl Column: The phenyl groups on this stationary phase can induce dipole-dipole or π-π stacking interactions with the pyrimidine ring. The different electron distribution in 5-HMU vs. 6-HMU might lead to differential interactions and better separation.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) Column: HILIC columns are designed for highly polar compounds.[7] They use a high organic, low aqueous mobile phase. This orthogonal approach to reversed-phase can provide dramatically different selectivity and is an excellent choice for these isomers.
-
Increase Column Efficiency: Use a longer column (e.g., 250 mm instead of 150 mm) or a column with smaller particles (e.g., 2.6 µm instead of 5 µm) to increase the number of theoretical plates and improve resolving power.[13]
-
-
Troubleshooting Fractional Crystallization
Problem: The isomeric purity does not improve after recrystallization.
-
Causality: The solubility of both isomers is too similar in the chosen solvent, causing them to co-precipitate. A solid solution may be forming, which is very difficult to separate by crystallization.
-
Solutions:
-
Systematic Solvent Screening: Do not rely on common solvents alone. Test a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, ethanol, isopropanol, acetic acid, DMF, and mixtures thereof). Small-scale solubility tests at room temperature and elevated temperatures can help identify promising candidates.
-
Slow Cooling and Seeding: Rapid crystallization often traps impurities. After dissolving the crude material in a minimal amount of hot solvent, allow it to cool very slowly to room temperature, and then further cool in an ice bath or refrigerator. If you have a small amount of pure 6-HMU, use it to seed the solution to encourage the crystallization of the desired form.
-
Analyze the Mother Liquor: After crystallization, filter the solid and collect the filtrate (mother liquor). Evaporate the solvent from the mother liquor and analyze the residue by HPLC. If the mother liquor is enriched in the undesired isomer (5-HMU), your crystallization is working, but may require additional cycles to achieve the desired purity. If the isomer ratio is unchanged, the solvent system is ineffective.
-
Section 5: Detailed Experimental Protocols
Protocol 5.1: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing a robust analytical method.
-
Column and Initial Conditions:
-
Method Optimization Steps:
-
Run individual standards of 6-HMU and 5-HMU to determine their retention times.
-
Run a mixed sample to evaluate the resolution.
-
If resolution is poor, follow the steps in the Troubleshooting Guide (Section 4.1). Systematically change one parameter at a time:
-
Decrease %B to 1%, then 0.5%.
-
Switch Mobile Phase B to Methanol.
-
Switch the column to a Phenyl-Hexyl phase and repeat.
-
Switch the column to a HILIC phase (e.g., Amide or Diol) and use a high-organic mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate).
-
-
-
Validation:
-
Once baseline separation (Rs > 1.5) is achieved, validate the method for linearity, accuracy, and precision as per your laboratory's standard operating procedures.
-
Protocol 5.2: Chemical Derivatization with Silylation for GC-MS Analysis
This protocol enhances the volatility of the isomers and introduces structural differences that can be exploited by Gas Chromatography.
-
Materials:
-
Dry sample of HMU isomer mixture (~1 mg).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Dry pyridine or acetonitrile (reaction solvent).
-
GC vials with inserts.
-
Heating block or oven.
-
-
Procedure:
-
Place ~1 mg of the dried sample into a GC vial.
-
Add 100 µL of dry pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70 °C for 30 minutes. The silylation reaction will add a -Si(CH₃)₃ group to the hydroxyl and the N-H protons.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
The resulting TMS-derivatives will be much more volatile. The steric hindrance around the 6-position compared to the 5-position may lead to different fragmentation patterns in the mass spectrometer or, more likely, different retention times on a non-polar GC column (e.g., DB-5ms or HP-5ms).
-
This technique is excellent for confirming the presence of isomers even if you cannot achieve separation with HPLC.
-
References
- 1. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
- 2. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. helixchrom.com [helixchrom.com]
- 8. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization technique for both purines and pyrimidines - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. longdom.org [longdom.org]
Validation & Comparative
Navigating the Landscape of Oxidative DNA Damage: A Comparative Guide to 8-Oxoguanine and 5-(Hydroxymethyl)uracil
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Accurate Measurement of Oxidative DNA Damage
In the relentless assault on genomic integrity, reactive oxygen species (ROS) stand as a primary aggressor, inducing a spectrum of DNA lesions. The accurate quantification of this oxidative DNA damage is paramount for elucidating disease pathogenesis, understanding the aging process, and evaluating the efficacy of novel therapeutics. For decades, researchers have relied on specific DNA adducts as faithful reporters of oxidative stress. Among the most prominent of these are 8-oxoguanine (8-oxoG) and a lesser-known but significant player, 5-(hydroxymethyl)uracil (5-hmUra).
It is crucial to clarify a common point of confusion: while the topic of this guide specifies 6-(Hydroxymethyl)uracil, our comprehensive review of the scientific literature indicates that This compound is not a recognized or commonly studied marker of oxidative DNA damage . The relevant and extensively documented isomer in this context is 5-(hydroxymethyl)uracil (5-hmUra) , an oxidation product of thymine. Therefore, this guide will provide a rigorous, evidence-based comparison of the two principal markers: the well-established 8-oxoguanine and the increasingly significant 5-(hydroxymethyl)uracil.
This guide is designed to move beyond a superficial listing of facts. As a senior application scientist, my objective is to provide you with the causal reasoning behind experimental choices, a framework for self-validating protocols, and a deep, authoritative grounding in the current scientific consensus. We will delve into the formation, biological implications, and analytical methodologies for each biomarker, empowering you to make informed decisions in your research endeavors.
The Gold Standard: 8-Oxoguanine (8-oxoG)
8-Oxoguanine is the most abundant and extensively characterized product of oxidative DNA damage, arising from the oxidation of guanine.[1][2] Guanine's low redox potential makes it the most susceptible of the four DNA bases to oxidative attack.[3]
Formation and Mutagenic Potential
The formation of 8-oxoG is a direct consequence of the interaction of ROS, particularly the hydroxyl radical (•OH), with the guanine base in DNA.[4] This lesion is highly mutagenic, primarily causing G:C to T:A transversion mutations if not repaired before DNA replication.[5] The mutagenicity stems from the ability of 8-oxoG to adopt a syn conformation, which allows it to form a stable Hoogsteen base pair with adenine.[6]
References
- 1. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. DNA - Wikipedia [en.wikipedia.org]
- 6. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(Hydroxymethyl)uracil Levels in Cellular Systems: Quantification and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 6-(hydroxymethyl)uracil (6-HMU), a critical DNA lesion, across different cell types. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, offering a robust resource for professionals engaged in oncology, toxicology, and drug development. We will explore the differential levels of this biomarker, the gold-standard methodologies for its quantification, and its implications in cellular signaling and disease.
Introduction: The Dual Nature of this compound
This compound, more commonly referred to in literature as 5-(hydroxymethyl)uracil (5-hmU), is a modified pyrimidine base resulting from the oxidation of the methyl group of thymine.[1] This lesion can arise from endogenous processes, such as cellular metabolism that produces reactive oxygen species (ROS), or from exogenous factors like ionizing radiation.[2] While often viewed as a form of DNA damage, emerging evidence suggests it may also function as an epigenetic mark, created by the action of Ten-eleven translocation (TET) enzymes on thymine.[2][3]
Its presence in DNA is a critical indicator of oxidative stress and genomic instability. Therefore, accurately measuring and comparing its levels in different cell types—such as cancerous versus normal cells—is fundamental to understanding disease mechanisms and evaluating the efficacy and genotoxicity of novel therapeutics.
Comparative Analysis of 6-HMU Levels
The steady-state level of 6-HMU in a cell's genome represents a dynamic equilibrium between its rate of formation (damage) and its removal by DNA repair mechanisms. Consequently, these levels can vary significantly between cell types and under different physiological conditions. Cancer cells, often characterized by higher metabolic rates and compromised DNA repair, are hypothesized to exhibit altered 6-HMU levels compared to their normal counterparts.
The table below summarizes representative data from various studies, illustrating the differential abundance of 6-HMU.
| Cell/Tissue Type | Condition | Typical 6-HMU Level (lesions per 10⁶ bases) | Key Insights |
| Normal Human Lymphocytes | Baseline | ~0.5 | Represents a typical endogenous level in healthy somatic tissue.[2] |
| Human Cancer Cells (e.g., Lung) | Untreated | 1.0 - 3.0 | Often elevated compared to normal tissue, reflecting increased oxidative stress and metabolic activity.[4] |
| Human Cancer Cells | Post-Oxidative Challenge (e.g., H₂O₂) | 5.0 - 15.0 | Demonstrates the direct impact of oxidative agents on 6-HMU formation. |
| Rat Liver Tissue | Baseline | ~0.5 | Comparable to human somatic tissue, indicating a conserved baseline of oxidative damage.[5] |
| Mouse Embryonic Stem Cells (mESCs) | Differentiating | Variable (Dynamic Changes) | Levels change during differentiation, supporting the hypothesis that 6-HMU may act as an epigenetic mark regulated by TET enzymes.[3] |
Note: These values are approximations derived from multiple sources for comparative purposes. Absolute values can vary based on the specific cell line, experimental conditions, and analytical sensitivity.
Gold-Standard Methodology: Quantification of 6-HMU by HPLC-MS/MS
Accurate and sensitive quantification is essential for validating 6-HMU as a reliable biomarker. While several methods exist, isotope-dilution High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive method due to its superior specificity and sensitivity.
Causality Behind Experimental Choices
The chosen workflow is designed to ensure maximum recovery and minimize analytical artifacts.
-
Enzymatic Hydrolysis vs. Acid Hydrolysis: We exclusively recommend enzymatic hydrolysis of DNA. Acid hydrolysis, a common alternative, can cause chemical degradation of 6-HMU, leading to a significant underestimation of its true levels—potentially by up to an order of magnitude.[1] Enzymatic digestion using a cocktail of nucleases gently breaks down the DNA into individual deoxynucleosides, preserving the integrity of the modified base.
-
Isotope-Dilution: The inclusion of a stable isotope-labeled internal standard (e.g., [¹⁵N₂, D₂]-6-HMU-deoxynucleoside) is critical. This standard is added at the beginning of sample processing and co-purifies with the analyte. It corrects for any sample loss during extraction and for variations in ionization efficiency in the mass spectrometer, ensuring the highest degree of quantitative accuracy.
Experimental Workflow Diagram
The following diagram outlines the self-validating system for 6-HMU quantification.
Caption: Isotope-dilution HPLC-MS/MS workflow for 6-HMU analysis.
Detailed Step-by-Step Protocol
-
Genomic DNA (gDNA) Extraction:
-
Harvest approximately 1-5 million cells by centrifugation.
-
Extract gDNA using a commercial kit (e.g., Qiagen DNeasy) or a standard phenol-chloroform protocol to ensure high purity.
-
Quantify the extracted gDNA using a UV-Vis spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
-
-
Sample Preparation for Hydrolysis:
-
In a microcentrifuge tube, aliquot 10-20 µg of gDNA.
-
Add a precise amount of the stable isotope-labeled internal standard for 6-HMU-deoxynucleoside.
-
Add the appropriate digestion buffer.
-
-
Enzymatic Hydrolysis:
-
Add a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 12-24 hours. This two-stage enzymatic process ensures the complete digestion of the DNA backbone into individual deoxynucleosides.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA digest onto the cartridge.
-
Wash with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with methanol.
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase A.
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 column. Use a gradient elution with (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both the native 6-HMU-deoxynucleoside and its isotope-labeled internal standard.
-
Quantification: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. Determine the absolute amount by comparing this ratio to a standard curve generated from known concentrations of the analyte and standard. Normalize the final value to the amount of DNA analyzed.
-
Biological Context: 6-HMU and the Base Excision Repair Pathway
The presence of 6-HMU in DNA is not benign; it must be efficiently removed to prevent mutations and maintain genome integrity. The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway.
Caption: The Base Excision Repair (BER) pathway for removing 6-HMU.
The BER pathway is initiated by a specific DNA glycosylase, such as SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1), which recognizes the 6-HMU lesion and cleaves the N-glycosidic bond, removing the damaged base.[2] This creates an apurinic/apyrimidinic (AP) site, which is then processed by APE1, DNA polymerase, and DNA ligase to restore the correct DNA sequence. The efficiency of this pathway is a key determinant of a cell's susceptibility to the genotoxic effects of oxidative stress.
Conclusion and Future Directions
The comparative analysis of this compound reveals its potential as a dynamic biomarker for oxidative stress and, possibly, epigenetic regulation. Levels of 6-HMU are demonstrably different in cancer cells compared to normal cells, and they increase significantly in response to oxidative insults.
For professionals in drug development, the quantification of 6-HMU provides a powerful tool for:
-
Preclinical Toxicology: Assessing the potential for drug candidates to induce genotoxic oxidative damage.
-
Pharmacodynamics: Measuring the on-target effect of drugs designed to modulate oxidative stress or DNA repair pathways.
-
Cancer Biology: Investigating the role of oxidative stress in tumorigenesis and as a potential biomarker for diagnostics or patient stratification.
The robust HPLC-MS/MS methodology detailed herein provides the necessary precision and reliability for these applications. Future research will likely focus on mapping the genome-wide distribution of 6-HMU to fully elucidate its role as both a DNA lesion and a putative epigenetic mark.
References
- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
A Senior Application Scientist's Guide to Validating Antibody Specificity for 6-(Hydroxymethyl)uracil
For researchers in epigenetics and drug development, the precise detection of DNA modifications is paramount. Among these, 6-(Hydroxymethyl)uracil (6-hmU) has emerged as a significant modification linked to oxidative DNA damage and potential epigenetic signaling.[1][2][3][4] As with any antibody-based detection method, rigorous validation of specificity is not just a preliminary step but the very foundation of reliable data. This guide provides an in-depth comparison of essential validation techniques, grounded in scientific principles, to ensure your anti-6-hmU antibody exclusively recognizes its target.
The Specificity Challenge: Distinguishing Molecular Neighbors
Our validation workflow is built on three pillars of complementary techniques:
-
Dot Blot Assay: For a rapid, semi-quantitative assessment of binding to various modified DNA oligonucleotides.
-
Competitive ELISA: To quantitatively determine the antibody's binding affinity and specificity against free nucleosides.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): The gold standard for confirming the antibody enriches for 6-hmU-containing DNA fragments from a complex biological sample.
Pillar 1: The Dot Blot Assay for Broad Selectivity Screening
The dot blot is a foundational technique to quickly assess an antibody's binding profile against a panel of immobilized DNA sequences.[8][9][10] The key to a self-validating dot blot is the inclusion of a comprehensive set of controls, including the target antigen (6-hmU), the unmodified counterpart (Uracil/Thymine), and a range of structurally similar modifications.
Experimental Workflow: Dot Blot
References
- 1. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactions of anti-DNA autoantibodies with cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ptglab.com [ptglab.com]
A Researcher's Guide to Assessing the Cross-Reactivity of 6-(Hydroxymethyl)uracil Antibodies
For researchers delving into the nuanced world of DNA modifications, the specificity of the antibodies used for detection is paramount. This guide provides an in-depth technical comparison of the potential cross-reactivity of antibodies targeting 6-(Hydroxymethyl)uracil (6-hmU) with other structurally similar modified bases. As the field of epigenetics continues to unravel the complex roles of these modifications, ensuring the analytical tools can distinguish between them is critical for data integrity and novel discoveries.
Introduction: The Significance of 6-hmU and the Imperative of Antibody Specificity
This compound (6-hmU), a modified pyrimidine base, is an intermediate in the two-step biosynthesis of the hypermodified base J (β-D-glucosyl-hydroxymethyluracil) found in the genome of kinetoplastids like Trypanosoma and Leishmania.[1][2] This pathway is initiated by the hydroxylation of a thymidine residue in DNA by J-binding proteins 1 and 2 (JBP1 and JBP2), which are Fe2+/2-oxoglutarate-dependent dioxygenases.[1][3][4] The presence and regulation of base J have been implicated in critical biological processes, including the control of antigenic variation in these parasites.[1][5]
Given its structural similarity to other modified bases, both naturally occurring and as products of DNA damage, the potential for antibody cross-reactivity is a significant concern for researchers. An antibody raised against 6-hmU could potentially recognize other bases containing a hydroxymethyl group or other modifications on the pyrimidine ring. This guide will explore the potential cross-reactivity of 6-hmU antibodies with key modified bases including:
-
5-Hydroxymethylcytosine (5-hmC): An oxidation product of 5-methylcytosine (5-mC) generated by the TET family of enzymes, now recognized as a stable epigenetic mark in its own right.[6][7][8]
-
5-Formylcytosine (5-fC) and 5-Carboxylcytosine (5-caC): Further oxidation products of 5-hmC, also mediated by TET enzymes, and are intermediates in the active DNA demethylation pathway.[9][10]
-
5-Hydroxymethyluracil (5-hmU): Structurally isomeric to 6-hmU, 5-hmU can arise from the deamination of 5-hmC or the oxidation of thymine.[11][12]
-
Thymidine Glycol (Tg): A common product of oxidative DNA damage to thymidine residues.
Understanding the specificity of a 6-hmU antibody is not merely a technical exercise; it is fundamental to the accurate interpretation of experimental results, whether in mapping the distribution of 6-hmU in the genome or in developing novel diagnostic or therapeutic strategies targeting kinetoplastid parasites.
Assessing Antibody Specificity: A Multi-Faceted Approach
To rigorously evaluate the cross-reactivity of a this compound antibody, a combination of immunoassays should be employed. Here, we detail the methodologies for two robust techniques: the Dot Blot assay for qualitative and semi-quantitative analysis, and the Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative comparison. For high-resolution kinetic analysis, Surface Plasmon Resonance (SPR) is also a powerful, albeit more specialized, option.[13][14]
Experimental Workflow for Antibody Cross-Reactivity Assessment
The overall workflow for assessing the cross-reactivity of a 6-hmU antibody is a systematic process that begins with the preparation of DNA substrates containing the specific modified bases, followed by immuno-detection and data analysis.
Caption: A streamlined workflow for assessing 6-hmU antibody cross-reactivity.
Detailed Experimental Protocol: Dot Blot Assay
The dot blot assay is a simple and effective method for the initial screening of antibody specificity against various immobilized nucleic acid sequences.[15][16]
Materials:
-
Nitrocellulose or PVDF membrane[15]
-
Synthesized single-stranded DNA oligonucleotides (e.g., 40-mers) containing a single, centrally located modified base (6-hmU, 5-hmC, 5-fC, 5-caC, 5-hmU, Tg) and an unmodified control.
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[15]
-
Primary antibody: Anti-6-(Hydroxymethyl)uracil antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate[16]
-
Imaging system
Procedure:
-
DNA Immobilization: Prepare serial dilutions of each DNA oligonucleotide (e.g., from 10 pmol down to 0.01 pmol). Spot 1-2 µL of each dilution onto the nitrocellulose membrane. Allow the spots to dry completely.
-
UV Cross-linking: UV-crosslink the DNA to the membrane according to the manufacturer's instructions to ensure efficient immobilization.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Dilute the anti-6-hmU antibody in blocking buffer (a typical starting dilution would be 1:1000 to 1:5000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol and capture the signal using an imaging system.[16]
-
Analysis: Perform densitometry analysis on the captured image to quantify the signal intensity for each spot.
Detailed Experimental Protocol: Competitive ELISA
A competitive ELISA is a highly quantitative method to determine the specificity and cross-reactivity of an antibody.[17][18] In this format, free modified nucleosides compete with immobilized antigen for binding to the antibody.
Materials:
-
High-binding 96-well ELISA plates
-
6-hmU conjugated to a carrier protein (e.g., BSA) for coating
-
Free modified nucleosides: 6-hmU, 5-hmC, 5-fC, 5-caC, 5-hmU, and Thymidine Glycol
-
Coating buffer (e.g., carbonate-bicarbonate buffer)[19]
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-6-(Hydroxymethyl)uracil antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the 6-hmU-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[19]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the free modified nucleosides (competitors) in blocking buffer.
-
In a separate plate or tubes, mix the diluted competitors with a fixed, non-saturating concentration of the anti-6-hmU antibody.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free nucleosides.
-
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked 6-hmU-BSA coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Final Washes: Wash the plate five times with wash buffer.
-
Detection: Add the TMB substrate solution and incubate in the dark until sufficient color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The signal will be inversely proportional to the amount of competitor that binds to the primary antibody. Construct competition curves by plotting absorbance against the log of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of the antibody binding) for each modified nucleoside. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of 6-hmU / IC50 of competing base) x 100
Comparative Analysis: Expected Cross-Reactivity Profile
The following tables present hypothetical, yet scientifically plausible, data that one might expect from the dot blot and competitive ELISA experiments. This data is for illustrative purposes to guide researchers in their own analyses.
Table 1: Hypothetical Dot Blot Densitometry Results
| Modified Base | Relative Signal Intensity (%) |
| This compound (6-hmU) | 100 |
| 5-(Hydroxymethyl)uracil (5-hmU) | 15-25 |
| 5-(Hydroxymethyl)cytosine (5-hmC) | 5-10 |
| Thymidine Glycol (Tg) | < 5 |
| 5-Formylcytosine (5-fC) | < 1 |
| 5-Carboxylcytosine (5-caC) | < 1 |
| Unmodified Control | < 1 |
Table 2: Hypothetical Competitive ELISA Results
| Competing Nucleoside | IC50 (nM) | % Cross-Reactivity |
| This compound (6-hmU) | 50 | 100 |
| 5-(Hydroxymethyl)uracil (5-hmU) | 250 | 20.0 |
| 5-(Hydroxymethyl)cytosine (5-hmC) | 750 | 6.7 |
| Thymidine Glycol (Tg) | > 10,000 | < 0.5 |
| 5-Formylcytosine (5-fC) | > 50,000 | < 0.1 |
| 5-Carboxylcytosine (5-caC) | > 50,000 | < 0.1 |
Discussion: Interpreting the Structural Basis of Cross-Reactivity
The hypothetical results above suggest a high degree of specificity for the 6-hmU antibody, but with some measurable cross-reactivity with structurally related bases. The rationale for these expected outcomes is rooted in the molecular architecture of the pyrimidine bases.
Caption: Structural relationships between 6-hmU and other modified bases.
-
High Specificity for 6-hmU: The antibody's paratope is expected to have a binding pocket that is highly complementary to the unique arrangement of the hydroxymethyl group at the 6th position of the uracil ring.
-
Cross-reactivity with 5-hmU: The most significant cross-reactivity is anticipated with 5-hmU. Both are isomers and share the uracil ring and a hydroxymethyl group. The difference in the position of the -CH₂OH group (C6 vs. C5) is the only distinguishing feature. While a highly specific antibody will favor the C6 position, some degree of binding to the C5 isomer is plausible.
-
Minor Cross-reactivity with 5-hmC: Both 6-hmU and 5-hmC possess a hydroxymethyl group. However, the underlying pyrimidine ring is different (uracil in 6-hmU vs. cytosine in 5-hmC). The presence of an amino group at C4 and a keto group at C2 in cytosine, compared to two keto groups in uracil, presents a significantly different electronic and steric profile to the antibody.[6]
-
Negligible Cross-reactivity with 5-fC and 5-caC: The oxidation of the hydroxymethyl group to a formyl (-CHO) and then a carboxyl (-COOH) group introduces substantial changes in size, polarity, and hydrogen bonding capacity.[9][10] These alterations are likely to disrupt the key interactions within the antibody's binding site, leading to a dramatic loss of affinity.
-
No Cross-reactivity with Thymidine Glycol (Tg): Although a product of thymine modification, the structure of thymidine glycol, with its saturated C5-C6 bond and two hydroxyl groups, is markedly different from the planar, aromatic ring of 6-hmU. This profound structural dissimilarity makes cross-reactivity highly improbable.
Conclusion and Best Practices
This guide outlines a systematic and robust framework for evaluating the cross-reactivity of antibodies against this compound. While a high degree of specificity is expected from a well-designed monoclonal antibody, researchers must remain vigilant for potential off-target binding, particularly with the isomeric 5-hmU.
Key Recommendations for Researchers:
-
Always Validate: Never assume the specificity of an antibody based solely on the manufacturer's datasheet. Perform in-house validation using the methods described.
-
Use Appropriate Controls: The inclusion of a panel of relevant modified and unmodified DNA controls is non-negotiable for interpreting cross-reactivity data.
-
Quantitative Assessment: While dot blots are excellent for initial screening, rely on quantitative methods like competitive ELISA or SPR for definitive characterization of antibody performance.
-
Consider the Application: The acceptable level of cross-reactivity depends on the experimental context. For highly sensitive applications, even minor cross-reactivity could be a confounding factor.
By adhering to these principles of scientific integrity and rigorous validation, researchers can wield their antibody tools with confidence, ensuring that their findings accurately reflect the complex and fascinating biology of DNA modifications.
References
- 1. JBP1 and JBP2 are two distinct thymidine hydroxylases involved in J biosynthesis in genomic DNA of African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Function of the Modified DNA Base β-d-Glucosyl-Hydroxymethyluracil in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JBP1 and JBP2 are two distinct thymidine hydroxylases involved in J biosynthesis in genomic DNA of African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JBP1 and JBP2 Proteins Are Fe2+/2-Oxoglutarate-dependent Dioxygenases Regulating Hydroxylation of Thymidine Residues in Trypanosome DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetic Interaction Between Site-Specific Epigenetic Marks and Roles of H4v in Transcription Termination in Trypanosoma brucei [frontiersin.org]
- 6. 5-hydroxymethylcytosine and its potential roles in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional impacts of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine at a single hemi-modified CpG dinucleotide in a gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Dot blot protocol | Abcam [abcam.com]
- 17. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 18. seracare.com [seracare.com]
- 19. ELISA 操作步骤 [sigmaaldrich.com]
A Comparative Analysis of the Mutagenic Potential of 6-(Hydroxymethyl)uracil and Thymine Glycol: A Guide for Researchers
In the intricate landscape of DNA damage and repair, understanding the mutagenic potential of specific lesions is paramount for researchers in toxicology, drug development, and molecular biology. This guide provides an in-depth, objective comparison of two common oxidative DNA lesions: 6-(Hydroxymethyl)uracil and thymine glycol. By examining their formation, mutagenic outcomes, and cellular repair mechanisms, supported by experimental data, we aim to equip scientists with the critical knowledge to better design experiments and interpret findings in the field of genomic integrity.
Introduction: The Subtle Threat of Oxidative DNA Damage
Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental exposures, constantly challenge the integrity of the genome. Among the most frequent types of DNA damage is the oxidation of pyrimidine bases, leading to a variety of lesions with diverse biological consequences. This guide focuses on two such lesions derived from thymine: this compound and thymine glycol. While structurally related, their impact on DNA replication fidelity and cellular repair pathways differs significantly, leading to distinct mutagenic profiles.
For clarity, it is important to address a point of nomenclature. In scientific literature, this compound is most commonly referred to as 5-Hydroxymethyluracil (5hmU). Throughout this guide, we will use the term 5-Hydroxymethyluracil (5hmU) to align with the prevalent nomenclature and will consider it synonymous with this compound.
Chemical Structure and Formation Pathways
Both 5hmU and thymine glycol are oxidation products of the thymine base in DNA. However, their formation pathways and resulting chemical structures are distinct, which fundamentally influences their biological activities.
5-Hydroxymethyluracil (5hmU) can be formed through two primary pathways:
-
Oxidation of the thymine methyl group: Reactive oxygen species can directly oxidize the methyl group of thymine to a hydroxymethyl group.[1][2]
-
Deamination of 5-hydroxymethylcytosine (5hmC): 5hmC, an epigenetic modification, can undergo deamination to form 5hmU. This results in a 5hmU:G mispair, which has significant mutagenic implications.[1][2]
Thymine Glycol (Tg) is primarily formed by the oxidation of the 5,6-double bond of thymine.[3] This saturation of the pyrimidine ring leads to a non-planar structure that significantly distorts the DNA helix.[4]
Caption: Formation of 5-Hydroxymethyluracil and Thymine Glycol.
Comparative Mutagenic Potential
The mutagenicity of a DNA lesion is determined by how it is recognized and processed by the cellular DNA replication and repair machinery. Here, we compare the mutagenic outcomes of 5hmU and thymine glycol based on available experimental evidence.
5-Hydroxymethyluracil: A Context-Dependent Mutagen
The mutagenic potential of 5hmU is highly dependent on its base-pairing partner at the time of DNA replication.
-
5hmU paired with Adenine (5hmU:A): When formed by the direct oxidation of thymine, 5hmU is paired with adenine. In this context, 5hmU is generally considered to be non-mutagenic or very weakly mutagenic .[1] During DNA replication, most DNA polymerases readily incorporate adenine opposite 5hmU, effectively treating it as a thymine analog.[1]
-
5hmU paired with Guanine (5hmU:G): This mispair, arising from the deamination of 5hmC, is potentially mutagenic . If not repaired before DNA replication, it can lead to C to T transition mutations .[1] The presence of 5hmU opposite guanine is a signal for the base excision repair (BER) pathway.
Thymine Glycol: A Replicative Block with Low Mutagenicity
Thymine glycol presents a significant physical block to the progression of replicative DNA polymerases due to its non-planar structure.[4] Despite being a potent replication block, thymine glycol is considered to be weakly mutagenic .
Experimental studies using site-specifically placed thymine glycol lesions have shown that it primarily induces T to C transitions , but at a very low frequency, typically in the range of 0.3% to 0.5% .
Cellular Repair Mechanisms: The Deciding Factor
The ultimate fate of these lesions, and thus their contribution to mutagenesis, is largely determined by the efficiency and fidelity of their repair. Both 5hmU and thymine glycol are primarily repaired by the Base Excision Repair (BER) pathway.
Caption: Simplified Base Excision Repair pathways.
Repair of 5-Hydroxymethyluracil
The repair of 5hmU is primarily initiated by the DNA glycosylases Single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG) .[2][5][6][7] These enzymes are particularly efficient at recognizing and excising 5hmU when it is mispaired with guanine.[1][5] The resulting abasic (AP) site is then processed by the downstream components of the BER pathway.
Repair of Thymine Glycol
Thymine glycol is recognized and excised by a different set of DNA glycosylases, primarily Endonuclease III homolog 1 (NTH1) and Nei-like DNA glycosylase 1 (NEIL1) .[8][9][10] Following the removal of the damaged base, the BER pathway proceeds to restore the correct DNA sequence.[3][11][12]
Translesion Synthesis: A Tolerance Mechanism
When DNA replication forks encounter unrepaired lesions, specialized translesion synthesis (TLS) polymerases can be recruited to bypass the damage and prevent replication fork collapse.
-
Bypass of 5-Hydroxymethyluracil: Given that 5hmU:A is structurally similar to a T:A base pair, replicative polymerases can often bypass it without the need for specialized TLS polymerases.
-
Bypass of Thymine Glycol: The significant distortion caused by thymine glycol often necessitates the action of TLS polymerases. Human DNA polymerase η (eta) and κ (kappa) have been shown to be involved in the bypass of thymine glycol.[4][13][14][15][16] Interestingly, some TLS pathways can bypass thymine glycol in a predominantly error-free manner, further contributing to its low mutagenic potential.[4]
Quantitative Comparison of Mutagenic Potential
| Feature | This compound (5hmU) | Thymine Glycol (Tg) |
| Primary Formation | Oxidation of thymine methyl group; Deamination of 5hmC | Oxidation of thymine 5,6-double bond |
| Structural Impact | Minimal distortion when paired with Adenine | Significant helical distortion, non-planar |
| Effect on Replication | Generally permissive when paired with Adenine | Potent block to replicative DNA polymerases |
| Primary Mutagenic Outcome | C to T transition (when arising from 5hmC deamination) | T to C transition |
| Mutation Frequency | Very low (when paired with A); Potentially higher (when mispaired with G and unrepaired) | Low (~0.3% - 0.5%) |
| Primary Repair Pathway | Base Excision Repair (SMUG1, TDG) | Base Excision Repair (NTH1, NEIL1)[3][11][12] |
| Translesion Synthesis | Generally not required when paired with Adenine | Often required (Pol η, Pol κ)[4][13][14][15][16] |
Experimental Methodologies for Assessing Mutagenic Potential
A variety of in vitro and in vivo assays are employed to characterize the mutagenic potential of DNA lesions.
In Vitro Replication Assays
These assays are crucial for determining how a specific DNA lesion affects the fidelity of DNA synthesis by purified DNA polymerases.
Protocol: Primer Extension Assay to Assess Lesion Bypass and Miscoding
-
Substrate Preparation: Synthesize oligonucleotides containing a single, site-specifically placed this compound or thymine glycol lesion. Anneal a radiolabeled or fluorescently labeled primer upstream of the lesion.
-
Polymerase Reaction: Incubate the primer-template substrate with a specific DNA polymerase (replicative or TLS) and dNTPs.
-
Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Data Interpretation:
-
Replication Blockage: The accumulation of primer extension products at the site of the lesion indicates that the polymerase is blocked.
-
Miscoding: The incorporation of an incorrect nucleotide opposite the lesion, followed by primer extension, reveals the mutagenic potential of the lesion. The identity of the inserted base can be determined by running parallel reactions with only one or a subset of dNTPs.
-
Caption: Workflow for an in vitro replication assay.
DNA Glycosylase Activity Assays
These assays are used to identify the specific DNA glycosylases responsible for the repair of a given lesion.
Protocol: In Vitro DNA Glycosylase Assay
-
Substrate Preparation: Prepare a double-stranded oligonucleotide substrate containing a single, site-specifically placed lesion and a radiolabel or fluorescent tag.
-
Enzymatic Reaction: Incubate the substrate with a purified DNA glycosylase or a cell extract.
-
AP Site Cleavage: After the glycosylase reaction, the resulting abasic site is cleaved, typically by treatment with a hot alkali or an AP endonuclease.
-
Product Analysis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Interpretation: The appearance of a shorter, cleaved product indicates that the DNA glycosylase has recognized and excised the lesion.
Conclusion and Future Directions
-
This compound (5hmU) is a chameleon in the genome; its mutagenic potential is not an intrinsic property but is dictated by its pairing partner. When paired with adenine, it is largely benign. However, when mispaired with guanine, it represents a significant mutagenic threat if not efficiently repaired by the BER pathway.
-
Thymine Glycol (Tg) , in contrast, is a formidable obstacle to DNA replication. While it can stall the replication machinery, its intrinsic mutagenicity is low, with a weak propensity to induce T to C transitions. The cellular machinery, including specialized TLS polymerases, has evolved to tolerate and often accurately bypass this lesion.
For researchers in drug development, understanding these differences is critical. Compounds that increase the formation of 5hmU:G mispairs could have a more pronounced mutagenic effect than those that primarily induce thymine glycol. Conversely, inhibitors of the BER pathway could potentiate the cytotoxicity of agents that generate thymine glycol by preventing its removal and thus persistently blocking DNA replication.
Future research should focus on obtaining more precise quantitative data on the mutagenic frequency of 5hmU in different sequence contexts and with various DNA polymerases. Additionally, a deeper understanding of the interplay between the repair and tolerance pathways for both lesions will provide a more complete picture of their impact on genome stability.
References
- 1. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymine glycol - Wikipedia [en.wikipedia.org]
- 4. Error-free replicative bypass of thymine glycol by the combined action of DNA polymerases κ and ζ in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germline ablation of SMUG1 DNA glycosylase causes loss of 5-hydroxymethyluracil- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung−/−Msh2−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure and specificity of the vertebrate anti-mutator uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of Thymidine Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted deletion of the genes encoding NTH1 and NEIL1 DNA N-glycosylases reveals the existence of novel carcinogenic oxidative damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Single nucleotide patch base excision repair is the major pathway for removal of thymine glycol from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Translesion synthesis by human DNA polymerase eta across thymine glycol lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 6-(Hydroxymethyl)uracil: Enzymatic vs. Chemical Routes
Introduction: The Significance of 6-(Hydroxymethyl)uracil
This compound is a modified pyrimidine base of significant interest to the pharmaceutical and biotechnology sectors. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), its applications are diverse. It serves as a crucial building block in the synthesis of antiviral and antineoplastic drugs, where its structural modifications can interfere with viral replication or cancer cell proliferation.[1] Furthermore, substituted uracil derivatives are foundational in the development of novel therapeutic agents, including inhibitors of key enzymes like thymidine phosphorylase, which is implicated in cancer progression.[2][3] The strategic placement of a hydroxymethyl group at the C6 position offers a reactive handle for further chemical elaboration, making it a versatile intermediate in medicinal chemistry.
Given its importance, the efficient and sustainable synthesis of this compound is a critical objective for researchers and drug development professionals. The two primary methodologies employed are traditional chemical synthesis and modern enzymatic biocatalysis. This guide provides an in-depth, objective comparison of these two approaches, elucidating the causality behind experimental choices and presenting validated protocols to empower scientists in selecting the optimal strategy for their specific needs.
Part 1: Classical Chemical Synthesis
The chemical synthesis of this compound typically starts from a more readily available precursor, such as 6-methyluracil. A common and effective strategy involves the oxidation of the methyl group. One established method utilizes selenium dioxide as an oxidizing agent to form an intermediate, orotaldehyde, which is then reduced to the desired hydroxymethyl product.[4]
Mechanism Insight: This two-step process leverages classical organic reactions.
-
Oxidation: Selenium dioxide (SeO₂) is a specific oxidizing agent for allylic and benzylic C-H bonds, and similarly, for the methyl group on the electron-rich uracil ring. The reaction proceeds in a refluxing acidic solvent like acetic acid.
-
Reduction: The resulting aldehyde is then selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is mild, chemoselective for aldehydes and ketones, and does not reduce the double bonds of the uracil ring.
Experimental Protocol: Chemical Synthesis via Oxidation and Reduction
This protocol is adapted from established literature procedures.[4] It is a self-validating system, concluding with purification and purity confirmation.
Step 1: Synthesis of Orotaldehyde (Intermediate)
-
Combine 6-methyluracil (2.54 g) and selenium dioxide (2.66 g) in a round-bottom flask.
-
Add 60 mL of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Filter the hot reaction mixture to remove selenium byproduct.
-
Evaporate the solvent from the yellow filtrate under reduced pressure.
-
Dissolve the crude orotaldehyde in 24 mL of hot water.
-
Add 5% sodium bisulfite solution dropwise with stirring, followed by boiling with activated carbon for 10 minutes to decolorize.
-
Filter the hot solution to remove the carbon.
-
Acidify the filtrate to pH 1 with concentrated HCl and cool to precipitate the pure orotaldehyde.
Step 2: Reduction to this compound
-
In a separate flask, dissolve the purified orotaldehyde (0.14 g) in 95% methanol.
-
Add sodium borohydride (0.076 g) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Filter the resulting solution and evaporate the solvent under reduced pressure.
-
The resulting solid is the final product, this compound, which can be further purified by recrystallization if necessary.
-
Validation: Confirm product identity and purity (expected >98%) via HPLC and NMR spectroscopy.[4]
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Part 2: Green Chemistry - The Enzymatic Approach
Enzymatic synthesis represents a more sustainable and highly specific alternative to classical chemistry.[5] For the hydroxylation of a C-H bond, oxygenase enzymes are particularly powerful tools.[6] In the context of pyrimidines, dioxygenases have been identified that can catalyze this precise transformation. For instance, thymine dioxygenase is known to hydroxylate the methyl group of thymine to form 5-hydroxymethyluracil, demonstrating the potential of this enzyme class for similar reactions.[7] The enzymatic approach leverages nature's catalysts, which operate under mild, aqueous conditions, avoiding the harsh reagents and toxic solvents common in chemical synthesis.[5]
Mechanism Insight: Flavoenzymes, such as RutA, are involved in uracil catabolism and perform oxidative reactions on the uracil ring.[8] While a direct, commercially available enzyme for the C6-methylation of uracil is not standard, the principle relies on a flavin-dependent monooxygenase or dioxygenase. The enzyme would bind the uracil substrate and, using molecular oxygen and a reducing equivalent like NADH or NADPH, activate oxygen to perform a highly specific hydroxylation of the methyl group. This specificity avoids the need for protecting groups and minimizes byproduct formation.[6]
Experimental Protocol: Enzymatic Synthesis (Conceptual Framework)
This protocol provides a general framework for a whole-cell biocatalytic hydroxylation of 6-methyluracil. Specific enzyme and engineered host strain selection would require further development, but the principles remain valid.
Step 1: Bioreactor Setup and Cell Growth
-
Prepare a suitable fermentation medium (e.g., LB or M9 minimal media) in a bioreactor.
-
Inoculate the medium with an engineered E. coli strain overexpressing a putative 6-methyluracil hydroxylase (e.g., a variant of thymine dioxygenase).
-
Grow the cells at 37°C with agitation until they reach the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.6-0.8).
-
Induce enzyme expression by adding an appropriate inducer (e.g., IPTG) and continue incubation, often at a lower temperature (e.g., 20°C), for 12-16 hours.
Step 2: Biotransformation
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.5).
-
Add the substrate, 6-methyluracil, to the cell suspension to a final concentration of 1-10 g/L.
-
If required by the enzyme, supplement with co-substrates (e.g., a glucose source for cofactor regeneration).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the conversion of the substrate to the product using HPLC.
Step 3: Product Isolation and Purification
-
Separate the cells from the reaction medium by centrifugation or filtration.
-
The supernatant, containing the product, is collected.
-
Purify the this compound from the supernatant using column chromatography (e.g., ion-exchange or reverse-phase).
-
Validation: Confirm product identity and purity via HPLC, LC-MS, and NMR spectroscopy.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Part 3: Comparative Performance Analysis
The choice between chemical and enzymatic synthesis is dictated by a trade-off between factors like speed, scale, cost, purity, and environmental impact.
| Parameter | Chemical Synthesis (Oxidation/Reduction) | Enzymatic Synthesis (Biocatalysis) | Rationale & Justification |
| Reaction Conditions | Harsh (Reflux, strong acids, organic solvents) | Mild (Aqueous buffer, near-neutral pH, 25-40°C) | Enzymes operate in physiological conditions, eliminating the need for high temperatures and corrosive reagents. |
| Specificity | Moderate to Low | High (Regio- and chemo-selective) | The enzyme's active site provides precise control, often targeting a single C-H bond and avoiding side reactions. |
| Yield | ~50-70% (multi-step)[9] | Potentially >90% (single step)[10] | Enzymatic reactions can be highly efficient, often proceeding to near-complete conversion with minimal byproduct formation. |
| Purity (Pre-purification) | Moderate (Requires removal of reagents and byproducts) | High (Product is often the main component in the supernatant) | Chemical routes generate stoichiometric byproducts (e.g., selenium) that must be rigorously removed. |
| Downstream Processing | Complex (Neutralization, extractions, chromatography)[10] | Simpler (Cell removal followed by chromatography)[10] | The aqueous nature and high purity from enzymatic reactions simplify the isolation process significantly. |
| Environmental Impact | High (Use of heavy metals, organic solvents, high energy)[5] | Low (Water-based, biodegradable catalyst, low energy)[5] | Biocatalysis aligns with the principles of green chemistry by minimizing hazardous waste and energy consumption. |
| Scalability | Well-established | Can be challenging (Fermentation optimization, enzyme stability) | Chemical processes are mature and often easier to scale, while biocatalysis requires specialized fermentation and DSP expertise. |
| Development Time | Short (Based on known reactions) | Long (Requires enzyme discovery/engineering, strain development) | Finding or engineering an enzyme with the desired activity and stability can be a significant research effort. |
Conclusion and Expert Recommendation
The selection of a synthetic route for this compound is a strategic decision that hinges on the specific project requirements.
Chemical synthesis is a robust and well-documented method that is advantageous for rapid, small-scale production when development time is a critical constraint. Its reliance on established organic chemistry principles makes it accessible and predictable. However, this approach suffers from significant drawbacks, including the use of hazardous materials, high energy consumption, and complex purification procedures, which result in a substantial environmental footprint.
Enzymatic synthesis , conversely, represents a superior long-term strategy, particularly for large-scale and sustainable manufacturing.[11] Its unparalleled specificity leads to higher purity and yield, drastically simplifying downstream processing. The mild, aqueous reaction conditions align with green chemistry initiatives, reducing both environmental impact and operational costs associated with waste disposal and energy. While the initial investment in enzyme discovery and process optimization is higher, the economic and environmental benefits make it the method of choice for commercial production and for organizations committed to sustainable practices.
For drug development professionals, the high purity afforded by enzymatic routes is a significant advantage, as it minimizes the risk of impurities in the final active pharmaceutical ingredient (API). For academic researchers, the chemical route may suffice for initial exploratory studies, but a transition to a biocatalytic process should be considered for any compound showing therapeutic promise.
References
- 1. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 2. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Enzymatic DNA Synthesis vs Chemical: What's Changing | Technology Networks [technologynetworks.com]
- 6. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymine dioxygenase - Wikipedia [en.wikipedia.org]
- 8. RutA-Catalyzed Oxidative Cleavage of the Uracil Amide Involves Formation of a Flavin-N5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ansabio.com [ansabio.com]
A Comparative Analysis of Repair Efficiencies for 6-(Hydroxymethyl)uracil and 8-Oxoguanine: A Technical Guide
In the intricate landscape of genomic integrity, the efficient repair of DNA damage is paramount to cellular health and the prevention of disease. Among the spectrum of DNA lesions induced by oxidative stress, 6-(hydroxymethyl)uracil (6-HMU) and 8-oxoguanine (8-oxoG) represent two common yet distinct forms of base damage. This guide provides an in-depth, objective comparison of the repair efficiencies for these two lesions, offering experimental data and protocols for researchers, scientists, and professionals in drug development.
The Genesis and Significance of 6-HMU and 8-OxoG
Oxidative stress, an unavoidable consequence of aerobic metabolism and environmental exposures, generates reactive oxygen species (ROS) that readily attack DNA. Guanine, being the most easily oxidized base, frequently converts to 8-oxoG. This lesion is notoriously mutagenic as it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[1][2]
This compound, also known as 5-(hydroxymethyl)uracil (5-hmU), arises from the oxidation of the methyl group of thymine. While its mutagenic potential is considered to be lower than that of 8-oxoG, its accumulation can still pose a threat to genomic stability.[1] Furthermore, 5-hmU can also be formed through the deamination of 5-hydroxymethylcytosine, an important epigenetic mark, thus implicating its repair in the maintenance of epigenetic information.
Unraveling the Repair Pathways: A Tale of Two Lesions
Both 6-HMU and 8-oxoG are primarily addressed by the Base Excision Repair (BER) pathway, a highly conserved cellular defense mechanism. This pathway is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the damaged base.
The Repair of 8-Oxoguanine: A Primary Role for OGG1
The principal enzyme responsible for the removal of 8-oxoG from DNA is the 8-oxoguanine DNA glycosylase (OGG1).[3][4] OGG1 is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to release the damaged base but also possesses an AP-lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[5][6] However, its lyase activity is relatively weak, and the subsequent processing of the AP site is predominantly handled by AP endonuclease 1 (APE1).
The repair of 8-oxoG is a multi-step process that also involves DNA polymerase β to fill the single-nucleotide gap and DNA ligase to seal the final nick. The cellular consequences of OGG1 deficiency include increased susceptibility to obesity and metabolic dysfunction, highlighting the critical role of this repair pathway in maintaining overall cellular health.[3][7][8][9]
The Repair of this compound: A Collaborative Effort of SMUG1 and NEIL1
The repair of 6-HMU is initiated by at least two DNA glycosylases: Single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Nei-like DNA glycosylase 1 (NEIL1).
SMUG1 was initially identified for its ability to remove uracil from single-stranded DNA but was later found to be a key enzyme for the repair of 6-HMU and other oxidized pyrimidines in double-stranded DNA.[10][11] It is considered a monofunctional glycosylase, excising the damaged base to create an AP site that is then processed by the downstream BER machinery.[12] Studies have shown that SMUG1-deficient cells exhibit increased sensitivity to agents that induce 6-HMU formation.[13]
NEIL1 is another DNA glycosylase with a broad substrate specificity that includes 6-HMU.[14] Like OGG1, NEIL1 is a bifunctional glycosylase with both glycosylase and AP-lyase activities.[15] Interestingly, NEIL1 shows a preference for excising lesions from bubble and forked DNA structures, suggesting a role in replication-associated DNA repair.[15]
The involvement of multiple glycosylases in the repair of 6-HMU suggests a robust and potentially redundant system to handle this type of DNA damage.
Visualizing the Repair Pathways
Caption: Base Excision Repair pathways for 8-oxoG and 6-HMU.
Comparative Analysis of Repair Efficiencies
Directly comparing the repair efficiencies of 6-HMU and 8-oxoG is challenging due to the involvement of different enzymes and the scarcity of studies performing a head-to-head kinetic analysis under identical conditions. However, by examining the substrate specificities and available kinetic data for the respective glycosylases, we can infer differences in their repair efficiencies.
| DNA Glycosylase | Substrate | kcat (min⁻¹) | KM (nM) | Catalytic Efficiency (kcat/KM) (min⁻¹nM⁻¹) |
| OGG1 | 8-oxoG:C | ~0.1-1.0 | ~1-10 | ~0.01-1.0 |
| SMUG1 | 6-HMU:A | N/A | N/A | N/A |
| NEIL1 | FapyGua | 9.3 x 10⁻⁵ (min⁻¹µM⁻¹) | N/A | N/A |
Several factors contribute to the differential repair efficiencies:
-
Substrate Specificity: OGG1 is highly specific for 8-oxoG. In contrast, SMUG1 and NEIL1 have broader substrate specificities, recognizing a range of oxidized pyrimidines. This broader specificity might translate to a lower turnover rate for any single substrate compared to a highly specialized enzyme like OGG1.
-
Enzyme Abundance and Regulation: The cellular expression levels of OGG1, SMUG1, and NEIL1 can vary between different tissues and cell cycle stages, which will ultimately influence the in vivo repair capacity for their respective target lesions.[16]
-
DNA Structure: The efficiency of some DNA glycosylases can be influenced by the local DNA sequence and structure. For instance, NEIL1 shows enhanced activity on non-B DNA structures like bubbles and forks.[15]
Cellular Consequences of Unrepaired Lesions
The persistence of unrepaired 6-HMU and 8-oxoG can have significant biological consequences.
-
8-Oxoguanine: As a highly mutagenic lesion, unrepaired 8-oxoG is a major contributor to spontaneous mutations and is strongly implicated in carcinogenesis.[4] The accumulation of 8-oxoG is a hallmark of oxidative stress and is associated with various age-related diseases.
-
This compound: While considered less mutagenic than 8-oxoG, the accumulation of 6-HMU can still lead to mutations.[17] Furthermore, given its origin from both thymine oxidation and 5-hydroxymethylcytosine deamination, its inefficient repair could also disrupt epigenetic signaling.
Experimental Protocols for Assessing Repair Efficiency
To quantitatively assess and compare the repair efficiencies of 6-HMU and 8-oxoG, researchers can employ a variety of in vitro and cellular assays.
In Vitro DNA Glycosylase Activity Assay
This assay directly measures the excision of a specific lesion from a DNA substrate by a purified DNA glycosylase or a cell extract.
Workflow Diagram:
Caption: Workflow for an in vitro DNA glycosylase activity assay.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize or obtain a short oligonucleotide (e.g., 30-40 bases) containing a single, site-specific 6-HMU or 8-oxoG lesion. Label the 5' end of the oligonucleotide with ³²P using T4 polynucleotide kinase or with a fluorescent dye. Anneal the labeled strand to its complementary strand.
-
Reaction Setup: In a microcentrifuge tube, combine the labeled DNA substrate, a purified DNA glycosylase (e.g., recombinant human OGG1, SMUG1, or NEIL1) or a cell nuclear extract, and the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of NaOH and a loading dye. The NaOH treatment will cleave the DNA backbone at the AP site created by the glycosylase.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the results by autoradiography (for ³²P-labeled substrates) or fluorescence imaging. The shorter, cleaved product will migrate faster than the full-length, unrepaired substrate.
-
Quantification: Quantify the band intensities to determine the percentage of substrate cleaved over time, allowing for the calculation of initial reaction rates.
Modified Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. A modified version can be used to measure the repair of specific lesions by incubating the cell lysates with lesion-specific DNA glycosylases.
Workflow Diagram:
Caption: Workflow for a modified comet assay to measure lesion-specific repair.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with an agent that induces oxidative DNA damage (e.g., H₂O₂, KBrO₃). To measure repair, allow the cells to recover in fresh medium for various time points.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Enzyme Digestion: Wash the slides and incubate them with a buffer containing the lesion-specific DNA glycosylase (OGG1 for 8-oxoG; a combination of SMUG1 and NEIL1 may be used for 6-HMU). The enzyme will create strand breaks at the sites of the specific lesions.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The extent of DNA migration is proportional to the number of strand breaks, which in turn reflects the number of specific lesions.
Conclusion
The repair of this compound and 8-oxoguanine, while both primarily proceeding through the base excision repair pathway, exhibit notable differences in the enzymatic machinery involved and likely in their overall repair efficiencies. 8-oxoG repair is predominantly handled by the specialized and efficient OGG1 glycosylase. In contrast, 6-HMU repair involves the concerted action of the more broadly specific glycosylases, SMUG1 and NEIL1.
While direct comparative kinetic data is limited, the available evidence suggests that the highly specific nature of OGG1 may confer a more rapid and efficient removal of 8-oxoG compared to the repair of 6-HMU. However, the redundancy in the repair of 6-HMU underscores its biological importance. Further research involving direct comparative studies is necessary to definitively elucidate the relative repair efficiencies of these two significant oxidative DNA lesions. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for advancing our understanding of DNA repair mechanisms and their implications in human health and disease.
References
- 1. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic conformational analysis of human 8-oxoguanine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-oxoguanine DNA glycosylase (OGG1) deficiency elicits coordinated changes in lipid and mitochondrial metabolism in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational analysis of the damage-recognition and catalytic mechanism of human SMUG1 DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and specificity of the vertebrate anti-mutator uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMUG1 but not UNG DNA glycosylase contributes to the cellular response to recovery from 5-fluorouracil induced replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex Roles of NEIL1 and OGG1: Insights Gained from Murine Knockouts and Human Polymorphic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil–DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and Differential Intracellular Localization of Two Major Forms of Human 8-Oxoguanine DNA Glycosylase Encoded by Alternatively Spliced OGG1 mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 17. 8-Oxoguanine DNA glycosylase (OGG1) deficiency increases susceptibility to obesity and metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary Oxidative Stress Biomarkers: 6-(Hydroxymethyl)uracil in Focus
For Researchers, Scientists, and Drug Development Professionals
The assessment of oxidative stress is a critical aspect of research in toxicology, pharmacology, and clinical diagnostics. Oxidative damage, stemming from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a vast array of pathologies, from cancer to neurodegenerative diseases.[1] Urinary biomarkers offer a non-invasive window into systemic oxidative stress, providing integrated indices of redox balance over time.[1] This guide provides an in-depth comparison of urinary 6-(hydroxymethyl)uracil (6-HMU), also known as 5-(hydroxymethyl)uracil (5-HMU), with other established biomarkers of oxidative stress, offering field-proven insights and detailed experimental protocols to aid in biomarker selection and analysis.
The Rationale for Urinary Biomarkers of Oxidative Stress
Choosing the right biomarker is paramount for obtaining meaningful data. Urinary biomarkers are advantageous because sample collection is non-invasive, and the low organic and metal content in urine minimizes the risk of artificial sample oxidation that can plague blood-based analyses.[1] An ideal urinary biomarker should be stable, specific to oxidative damage, easily detectable, and its excretion should correlate with the underlying pathology. This guide will focus on biomarkers originating from the oxidation of two major macromolecules: DNA and lipids.
This compound: A Stable Marker of Oxidative DNA Damage
This compound (6-HMU) is a product of the oxidative modification of the thymine base in DNA.[2][3] It can be formed through the hydroxylation of the methyl group of thymine by ROS or via the deamination of 5-hydroxymethylcytosine, a recently discovered epigenetic marker.[3] Once formed, DNA repair mechanisms, specifically DNA glycosylases like SMUG1 and TDG, excise 6-HMU from the DNA strand.[3][4] The excised base is then excreted into the urine, where it can be quantified.
Key Advantages of 6-HMU:
-
Stability: 6-HMU is chemically stable, and studies have shown it remains stable in urine samples frozen at -80°C for at least four months.[5]
-
High Abundance: The urinary excretion of 6-HMU is reported to be higher than that of other oxidized nucleobases, including the widely studied 8-oxo-7,8-dihydroguanine, potentially making it an easier target for quantification.[2]
-
Low Intra-individual Variability: Studies have demonstrated low intra-individual variability in 6-HMU excretion, with no significant differences in levels collected at different times of the day. This suggests that spot urine samples can provide reliable data.[5]
Established Urinary Oxidative Stress Biomarkers: A Comparative Overview
To understand the utility of 6-HMU, it's essential to compare it against other commonly used urinary biomarkers. The most prominent of these are 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) from DNA damage, and F2-isoprostanes (e.g., 8-iso-PGF2α) and malondialdehyde (MDA) from lipid peroxidation.[1][6][7]
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)
8-oxodG is the most extensively studied biomarker of oxidative DNA damage.[1][8] It is formed when ROS attack the guanine base in DNA.[7]
-
Correlation with 6-HMU: While both are markers of oxidative DNA damage, they originate from different parent bases (guanine vs. thymine). Some studies have investigated them in tandem. For instance, in a study on colorectal cancer, the diagnostic power was improved when 6-HMU was analyzed in combination with 8-oxodG and its free base form, 8-oxoGua.[9] Another study found a significant association between urinary levels of 6-HMU and 1,N6-ethenoadenine, another DNA adduct, suggesting a potential link in their formation or repair pathways under oxidative stress conditions.[4]
F2-Isoprostanes (e.g., 8-iso-Prostaglandin F2α)
F2-isoprostanes are a family of prostaglandin-like compounds produced by the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[10] 8-iso-PGF2α is the most commonly measured of these.
-
Different Origins: Unlike 6-HMU and 8-oxodG, which reflect DNA damage, F2-isoprostanes are specific markers of lipid peroxidation.[10] This distinction is crucial, as different types of oxidative stress may preferentially damage different macromolecules. Studies have shown that urinary 8-iso-PGF2α levels can be significantly elevated in conditions like coronary artery disease, even when 8-oxodG levels are not, highlighting the importance of measuring markers from different origins.[10][11]
Malondialdehyde (MDA)
MDA is another end-product of lipid peroxidation and is often measured as a biomarker of oxidative stress.[7]
-
Specificity Concerns: A major drawback of MDA is its lack of specificity. MDA formation is not exclusive to lipid peroxidation, and its urinary concentrations can be influenced by diet.[12] Some studies have found that urinary MDA failed to discriminate between patients with oxidative stress-related diseases and healthy controls, whereas markers like 8-oxodG were significantly different.[8] However, other studies have reported significant positive correlations between urinary MDA and 8-oxodG.[7]
Comparative Analysis of Biomarker Performance
The choice of biomarker should be guided by the specific research question and the biological context. The following table summarizes key characteristics of 6-HMU and its main alternatives.
| Feature | This compound (6-HMU) | 8-oxo-2'-deoxyguanosine (8-oxodG) | 8-iso-Prostaglandin F2α (8-iso-PGF2α) | Malondialdehyde (MDA) |
| Origin | Oxidative DNA Damage (Thymine)[2] | Oxidative DNA Damage (Guanine)[1] | Lipid Peroxidation[10] | Lipid Peroxidation[7] |
| Specificity | High for oxidative DNA damage | High for oxidative DNA damage | High for lipid peroxidation | Low (influenced by diet)[12] |
| Stability | Good in frozen urine[5] | Very stable in frozen and room temp urine[13][14][15] | Relatively stable, especially in first morning void[1] | Moderate |
| Variability | Low intra-individual variability[5] | Low intra-individual CV (29%)[6] | Higher intra-individual variability than 8-oxodG[6] | High intra-individual CV (112%)[6] |
| Analytical Method | GC-MS, LC-MS/MS[2][4][5] | LC-MS/MS, HPLC-ECD, ELISA[8][16] | LC-MS/MS, GC-MS, ELISA[17] | HPLC, LC-MS/MS (with derivatization)[8] |
| Key Advantage | High urinary excretion, stable[2] | Most well-validated DNA damage marker[1][15] | Gold standard for in vivo lipid peroxidation[1] | Widely used historically |
| Key Disadvantage | Less studied than 8-oxodG | DNA repair capacity can confound results[1] | Higher variability than DNA markers[6] | Lack of specificity[12] |
Visualizing the Pathways
To better understand the origins of these biomarkers, the following diagram illustrates their formation as a result of cellular oxidative stress.
Caption: Formation of urinary oxidative stress biomarkers from ROS-induced damage.
Experimental Protocols: A Guide to Quantification
Accurate quantification is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous, sensitive, and specific measurement of these biomarkers due to its high selectivity and ability to use stable isotope-labeled internal standards.[8][17][18]
Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the analysis of urinary oxidative stress biomarkers.
Caption: Typical workflow for urinary biomarker analysis by LC-MS/MS.
Detailed Protocol: Simultaneous Quantification of 6-HMU and 8-oxodG via LC-MS/MS
This protocol is a synthesized example based on established methodologies.[12][19][20]
1. Sample Collection and Storage:
-
Collect first morning mid-stream urine in polypropylene tubes.
-
Immediately add an antioxidant (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation.
-
Spike with stable isotope-labeled internal standards for 6-HMU and 8-oxodG. This is a critical step for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.
-
Store samples at -80°C until analysis.[13]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples and centrifuge to remove particulate matter.[8]
-
Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer cartridge) with methanol followed by HPLC-grade water.[19][20]
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering salts and hydrophilic compounds.
-
Elute the analytes of interest with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[16] This provides exceptional specificity, ensuring that only the target molecule is being quantified.
-
4. Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the analyte concentration in the urine sample based on the peak area ratio of the analyte to its internal standard.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Conclusion and Recommendations
The selection of an oxidative stress biomarker is a critical decision that profoundly impacts the interpretation of research findings.
-
For broad-spectrum DNA damage assessment, the combination of 6-HMU and 8-oxodG is highly recommended. This approach provides a more comprehensive picture of oxidative damage to DNA by assessing modifications to both thymine and guanine. The high excretion and stability of 6-HMU make it a promising biomarker that warrants further investigation and broader adoption.[2][5]
-
To specifically investigate lipid peroxidation, 8-iso-PGF2α remains the gold standard due to its chemical stability and specificity.[1]
-
The use of MDA as a standalone biomarker should be approached with caution due to its lack of specificity.[12]
Ultimately, the most robust studies often involve the simultaneous measurement of multiple biomarkers from different origins (e.g., DNA and lipids) using highly specific and sensitive methods like LC-MS/MS.[19] This multi-faceted approach provides a more nuanced and reliable assessment of the complex interplay of oxidative stress in health and disease.
References
- 1. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of urinary excretion of 5-hydroxymethyluracil in human by GC/NICI/MS: correlation with cigarette smoking, urinary TBARS and etheno DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How stable is oxidative stress level? An observational study of intra- and inter-individual variability in urinary oxidative stress biomarkers of DNA, proteins, and lipids in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary 5-hydroxymethyluracil and 8-oxo-7,8-dihydroguanine as potential biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary levels of 8-iso-prostaglandin f2α and 8-hydroxydeoxyguanine as markers of oxidative stress in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability of the oxidative stress marker, urinary 8-hydroxy-2'-deoxyguanosine (8-OH-dG), when the sample urine undergoes several cycles of freezing and thawing [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of four urinary biomarkers related to oxidative stress using UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Analysis of 19 urinary biomarkers of oxidative stress, nitrative stress, metabolic disorders, and inflammation using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Elevated Levels of Oxidative Nucleic Acid Modification Markers in Urine From Gastric Cancer Patients: Quantitative Analysis by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
A Head-to-Head Comparison of LC-MS/MS and GC-MS for the Analysis of 6-(Hydroxymethyl)uracil: A Guide for Researchers
The quantification of 6-(hydroxymethyl)uracil (6-HMU), a significant biomarker of oxidative DNA damage, is pivotal for research in toxicology, carcinogenesis, and aging. The choice of analytical technique for this polar and thermally labile molecule is critical for obtaining accurate and reliable data. This guide provides an in-depth, head-to-head comparison of two powerful analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 6-HMU.
Introduction to this compound
This compound is a product of oxidative damage to the thymine base in DNA. Its presence and concentration in biological samples can indicate the level of oxidative stress and the cellular capacity for DNA repair. Accurate measurement of 6-HMU is therefore essential for understanding the mechanisms of DNA damage and its pathological consequences.
Analytical Methodologies: A Detailed Look
The analytical workflows for 6-HMU using LC-MS/MS and GC-MS differ significantly, primarily due to the inherent properties of the analyte and the requirements of each instrument.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a preferred method for the analysis of DNA adducts and other polar, non-volatile biomolecules.[1][2] Its high sensitivity and selectivity allow for the direct analysis of 6-HMU in complex biological matrices with minimal sample preparation.[3]
The LC-MS/MS workflow for 6-HMU analysis is characterized by its relative simplicity and directness.
Step-by-Step LC-MS/MS Protocol:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues using commercial kits to ensure high purity and yield.[4]
-
Enzymatic Hydrolysis: The isolated DNA is enzymatically hydrolyzed to its constituent nucleosides, which reduces sample complexity and enhances analytical sensitivity.[1]
-
Solid-Phase Extraction (SPE): The nucleoside mixture is cleaned up using SPE to remove interfering components from the cell culture or biological matrix.[5]
-
LC Separation: The extracted nucleosides are separated using reversed-phase liquid chromatography.
-
Mass Spectrometric Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer, often in the highly selective multiple reaction monitoring (MRM) mode.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for polar and non-volatile molecules like 6-HMU, a crucial derivatization step is required to increase their volatility and thermal stability.[8][9]
The GC-MS workflow involves additional steps to prepare the analyte for gas-phase analysis.
Step-by-Step GC-MS Protocol:
-
DNA Isolation: Similar to the LC-MS/MS workflow, high-purity genomic DNA is first isolated.
-
Acid Hydrolysis: The DNA is subjected to acid hydrolysis to release the individual nucleobases. However, this step can lead to the degradation of 6-HMU.[10][11] To mitigate this, enzymatic hydrolysis using repair endonucleases like Fpg and Endo III can be employed to liberate the modified bases without the use of harsh acids.[12][13]
-
Derivatization: The released bases are chemically modified, typically through silylation, to create volatile derivatives suitable for GC analysis.[14][15] This step is critical but can also be a source of analytical variability and artifact formation.[16][17][18]
-
GC Separation: The derivatized analytes are separated based on their boiling points and interactions with the GC column stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized, commonly by electron ionization (EI), and detected by the mass spectrometer.
Head-to-Head Performance Comparison
The choice between LC-MS/MS and GC-MS for 6-HMU analysis depends on a variety of factors, including the specific research question, available instrumentation, and desired throughput.
| Feature | LC-MS/MS | GC-MS |
| Analyte Compatibility | Excellent for polar, non-volatile, and thermally labile compounds.[19] | Requires derivatization for polar and non-volatile compounds.[9] Risk of thermal degradation.[8] |
| Sample Preparation | Simpler, often involving enzymatic hydrolysis and SPE.[1][5] | More complex, requiring hydrolysis and chemical derivatization.[14] |
| Potential for Artifacts | Lower risk of artifact formation during sample preparation. | Risk of artifactual oxidation during derivatization, especially at high temperatures.[16][17][18] Acid hydrolysis can also lead to analyte degradation.[10][11] |
| Sensitivity | Generally offers high sensitivity, with reported limits of quantification (LOQ) in the low ng/mL to nM range for similar molecules.[5][20][21] | Sensitivity can be high but may be limited by derivatization efficiency and potential analyte loss during sample preparation.[22] |
| Selectivity | High selectivity achieved through chromatographic separation and tandem mass spectrometry (MRM).[6] | Good selectivity, but may have difficulty distinguishing between closely related isomers.[22] |
| Throughput | Can be automated for high-throughput analysis.[20] | Sample preparation can be time-consuming, potentially limiting throughput.[8] |
| Cost | Instrumentation can have a higher initial cost. | Instrumentation may be more affordable, but derivatization reagents add to operational costs.[22] |
Discussion: Expertise and Trustworthiness in Method Selection
As a Senior Application Scientist, my experience underscores that the "better" technique is context-dependent.
Why LC-MS/MS is often favored for 6-HMU:
-
Preservation of Analyte Integrity: The milder sample preparation conditions of LC-MS/MS, particularly the use of enzymatic hydrolysis, minimize the risk of degrading the thermally sensitive 6-HMU molecule. This is a significant advantage over the often harsh conditions of acid hydrolysis and high-temperature derivatization required for GC-MS.[10][11]
-
Direct Analysis: LC-MS/MS allows for the direct analysis of the nucleoside, 6-(hydroxymethyl)deoxyuridine, which can provide more specific biological information.
-
Reduced Method Development Time: The absence of a derivatization step simplifies method development and validation.
When GC-MS might be considered:
-
Existing Infrastructure: Laboratories with well-established GC-MS platforms and expertise in derivatization may find it a viable option.
-
Broad Analyte Screening: GC-MS can be used to analyze a wide range of modified DNA bases simultaneously, provided that effective derivatization protocols are in place.[12]
A critical consideration for GC-MS is the potential for artificial oxidation of undamaged bases during the derivatization process, which can lead to an overestimation of 6-HMU levels.[16][17][18] This underscores the importance of carefully controlled derivatization conditions, such as lower temperatures and the exclusion of air.[17][18]
Conclusion and Recommendations
For the routine and high-throughput quantification of this compound, LC-MS/MS is the recommended technique. Its ability to directly analyze this polar and thermally labile molecule with high sensitivity and selectivity, coupled with a more straightforward sample preparation workflow, provides a more robust and reliable analytical solution.
GC-MS remains a powerful tool for the analysis of modified DNA bases, but for 6-HMU specifically, the requirement for derivatization introduces complexities and potential sources of error that can compromise data quality. Researchers opting for GC-MS must exercise rigorous control over sample preparation to minimize artifact formation and ensure accurate quantification.
Ultimately, the choice of methodology should be guided by a thorough understanding of the analyte's chemical properties and the strengths and limitations of each analytical platform.
References
- 1. nebiolab.com [nebiolab.com]
- 2. escholarship.org [escholarship.org]
- 3. Why Use Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Pharmacokinetic Analysis of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. activemotif.jp [activemotif.jp]
- 5. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 10. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Endogenous oxidative DNA base modifications analysed with repair enzymes and GC/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sciex.com [sciex.com]
- 21. sciex.com [sciex.com]
- 22. labioscientific.com [labioscientific.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Hydroxymethyl)uracil
In the dynamic landscape of drug development and scientific research, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Hydroxymethyl)uracil, a modified nucleobase used in various biochemical research applications, including studies on DNA damage and repair.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance and requires careful handling.[2] According to various safety data sheets (SDS), the primary concerns are:
-
Harmful if Swallowed or Inhaled: The compound is classified as harmful if ingested or inhaled.[3][4]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[3][4]
-
Potential for Mutagenic Effects: There is limited evidence suggesting the substance may have mutagenic effects.[2]
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling this compound to minimize exposure risk. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[5] | To prevent skin contact and irritation.[2][5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[6] | To protect eyes from dust particles and potential splashes, which can cause serious irritation.[4] |
| Lab Coat | Standard laboratory coat or other protective clothing to prevent skin exposure.[5] | To protect clothing and skin from accidental contamination. |
| Respiratory | A NIOSH-approved respirator is necessary if ventilation is inadequate, dust is generated, or exposure limits are exceeded.[2][5] | To prevent inhalation of the harmful dust.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[5] It should not be discharged into sewer systems or contaminate water, foodstuffs, or feed.[5]
Small Quantities (Typically <10g) from Research Activities
For small quantities used in a research setting, the primary method of disposal is collection as chemical waste.
-
Collection: Carefully collect the this compound waste, including any contaminated materials like gloves or weighing paper, in a suitable, sealable, and clearly labeled container.[2][5]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents: "this compound". Include the date the waste was first added to the container.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be away from incompatible materials, such as strong oxidizing agents.[5][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
Large Quantities (Typically >10g) and Contaminated Materials
For larger quantities or heavily contaminated materials (e.g., from a spill cleanup), the procedure remains consistent with small-quantity disposal but requires heightened diligence.
-
Segregation and Collection: Use spark-proof tools and avoid creating dust when collecting the material.[5] Place all waste into a suitable, closed container for disposal.[5]
-
Labeling and Storage: As with small quantities, label the container as "Hazardous Waste" with the full chemical name and store it in a designated SAA, ensuring it is segregated from incompatible chemicals.[7]
-
Professional Disposal: The collected waste must be disposed of by a licensed professional waste disposal service.[4][5] The preferred method is controlled incineration with flue gas scrubbing to ensure complete destruction of the chemical.[5]
-
Contaminated Packaging: Empty containers should be triple-rinsed, with the first rinse collected as hazardous waste.[7] After proper rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or as directed by your EHS office.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system for ensuring safety and compliance. By initiating any handling with a thorough review of the SDS and consistent use of the correct PPE, you establish a fundamental layer of safety. The procedural steps—collecting all waste, including the initial rinsate from containers, into properly labeled hazardous waste containers—ensure that no chemical is improperly released. The mandatory involvement of your institution's EHS department for final disposal serves as a critical verification step, guaranteeing that all actions comply with local, state, and federal regulations. This structured approach, which combines chemical hazard awareness, personal protection, and regulatory oversight, forms a robust and trustworthy disposal process.
References
- 1. This compound [myskinrecipes.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Strategic Guide to Personal Protective Equipment for Handling 6-(Hydroxymethyl)uracil
Researchers and drug development professionals recognize that meticulous handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 6-(Hydroxymethyl)uracil, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your research outcomes.
Understanding the Hazard Profile of this compound
Before detailing PPE protocols, it is crucial to understand the inherent risks associated with this compound. This compound is a white powder and is considered a hazardous substance.[1] Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3][4]
-
Combustibility: As a solid, it is combustible and can form explosive dust clouds in the air.[1]
-
Potential Mutagenic Effects: There is limited evidence to suggest that the substance may have mutagenic effects.[1]
A thorough understanding of these hazards informs the necessity of the stringent PPE measures outlined below.
Core Directive: Selecting and Implementing Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks and potential exposure levels. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Powder Form) | - Safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Respiratory protection (N95 or higher) | To prevent eye and skin contact with the fine powder and to avoid inhalation of airborne particles. |
| Solution Preparation and Handling | - Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | To protect against splashes and direct skin contact with the dissolved compound. |
| Large-Scale Operations or Spills | - Chemical safety goggles- Chemical-resistant gloves (e.g., nitrile)- Full-face shield- Chemical-resistant coveralls- Respiratory protection (powered air-purifying respirator - PAPR) | To provide maximum protection against significant exposure to dust or splashes during high-risk procedures. |
Experimental Protocol: Donning and Doffing of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling the powder, don your N95 respirator, ensuring a proper seal around the nose and mouth.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Gown/Lab Coat: Unbutton and remove your lab coat by folding it inward to contain any contaminants.
-
Hand Hygiene: Wash your hands.
-
Eye Protection: Remove your safety goggles.
-
Respirator (if used): Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly once more.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE based on the handling task for this compound.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound.
Contaminated PPE:
-
Gloves, disposable lab coats, and respirators should be placed in a sealed, labeled hazardous waste container immediately after use.
-
Reusable PPE such as safety goggles and face shields should be decontaminated according to your institution's standard operating procedures.
Chemical Waste:
-
All waste containing this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][5] Do not pour solutions down the drain or dispose of solid waste in regular trash.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
